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  • Product: Isooctyl laurate
  • CAS: 84713-06-4

Core Science & Biosynthesis

Foundational

Isooctyl Laurate: Structural Isomerism, Synthesis, and Physicochemical Characterization

Executive Summary & Chemical Identity Isooctyl Laurate is a fatty acid ester widely utilized in pharmaceutical formulations, personal care products, and industrial lubricants. It functions primarily as a low-viscosity em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Isooctyl Laurate is a fatty acid ester widely utilized in pharmaceutical formulations, personal care products, and industrial lubricants. It functions primarily as a low-viscosity emollient, solvent, and skin permeation enhancer.[1][2]

A critical technical distinction exists within the nomenclature "Isooctyl Laurate." In industrial commerce, it most frequently refers to 2-Ethylhexyl Laurate , a specific isomer derived from 2-ethylhexanol. However, strictly chemical contexts may refer to esters of mixed C8 isomers (isooctanols) or specifically 6-methylheptyl laurate .

This guide prioritizes 2-Ethylhexyl Laurate (CAS 20292-08-4) as the reference standard due to its high purity availability and dominance in drug development and cosmetic applications, while acknowledging the generic isooctyl variant (CAS 84713-06-4).

Chemical Identification Data
Parameter2-Ethylhexyl Laurate (Standard)Isooctyl Laurate (Generic/Isomer)
CAS Number 20292-08-4 84713-06-4
IUPAC Name 2-ethylhexyl dodecanoate6-methylheptyl dodecanoate
Molecular Formula C₂₀H₄₀O₂C₂₀H₄₀O₂
Molecular Weight 312.53 g/mol 312.53 g/mol
SMILES CCCCCCCCCCCC(=O)OCC(CC)CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C
Key Characteristic Defined branching at C2 positionBranching varies (often C6)

Physicochemical Properties & Structure-Function Analysis[8]

The utility of Isooctyl Laurate stems from its branched alkyl chain . Unlike straight-chain esters (e.g., n-octyl laurate), the "isooctyl" (2-ethylhexyl) branch creates steric hindrance that disrupts crystal packing. This results in a significantly lower pour point and lower viscosity, making it liquid at sub-zero temperatures—a critical attribute for topical formulations requiring spreadability.[1]

Property Table
PropertyValue (2-Ethylhexyl Laurate)Relevance to Formulation
Physical State Clear, colorless liquidEasy handling; non-greasy feel.[3][4]
Melting/Pour Point -30°C to -35°CRemains fluid in cold-chain storage.
Density (20°C) 0.85 – 0.87 g/cm³Lighter than water; phase separation in emulsions.
Viscosity (40°C) ~5–7 mm²/s (cSt)High spreadability; rapid skin absorption.
Refractive Index 1.43 – 1.44Matches skin lipids; low "whitening" effect.
LogP (Lipophilicity) ~8.4 – 9.5Highly lipophilic; excellent solubilizer for hydrophobic APIs.
Flash Point > 170°CSafe for high-temp processing.
Structural Logic Visualization

The following diagram illustrates how the structural branching influences the macroscopic properties of the compound.

StructureProperty Structure Chemical Structure: 2-Ethylhexyl Branching Steric Steric Hindrance Structure->Steric Solvency High Solvency for Lipophilic Drugs Structure->Solvency Packing Disrupted Crystal Packing Steric->Packing Interactions Reduced Van der Waals Interactions Steric->Interactions PourPoint Low Pour Point (-30°C) Packing->PourPoint Viscosity Low Viscosity (High Spreadability) Interactions->Viscosity Properties Macroscopic Properties Viscosity->Properties PourPoint->Properties Solvency->Properties

Caption: Causal relationship between the 2-ethylhexyl branching and the resulting rheological and thermodynamic properties of the ester.

Synthesis Protocol: Acid-Catalyzed Esterification[11][12]

While enzymatic routes (using Candida rugosa lipase) exist for "green" chemistry, the acid-catalyzed Fischer esterification remains the standard for high-yield, scalable production in pharmaceutical research.

Reaction Mechanism

Reactants: Lauric Acid (C12) + 2-Ethylhexanol (C8) Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (


)
Byproduct:  Water (Must be removed to drive equilibrium)
Step-by-Step Laboratory Protocol

Objective: Synthesize 100g of high-purity 2-Ethylhexyl Laurate.

  • Stoichiometry Calculation:

    • Lauric Acid (MW 200.32): 0.5 mol = 100.16 g

    • 2-Ethylhexanol (MW 130.23): 0.6 mol = 78.14 g (20% molar excess to drive equilibrium).

    • Catalyst (p-TSA): 0.5 wt% of total mass (~0.9 g).

  • Setup:

    • Use a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar.

    • Attach a Dean-Stark trap fitted with a reflux condenser to continuously remove water.

    • Nitrogen inlet for inert atmosphere (optional but recommended to prevent oxidation).

  • Reaction:

    • Charge flask with Lauric Acid, 2-Ethylhexanol, and p-TSA.

    • Heat the mixture using an oil bath to 150°C - 160°C .

    • Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours). Theoretical water yield: ~9 mL.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Neutralization: Wash the crude ester with 10% Sodium Carbonate (

      
      ) solution to neutralize residual acid/catalyst.
      
    • Washing: Wash twice with brine (saturated NaCl) to remove salts.

    • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

      
      ) and filter.
      
  • Purification:

    • Perform vacuum distillation to remove excess 2-ethylhexanol.

    • Collect the fraction boiling at the specific boiling point (approx. 190°C at reduced pressure, e.g., 10 mmHg).

  • Characterization (QC):

    • Acid Value: Titrate with KOH.[5] Target < 0.5 mg KOH/g.[5]

    • GC-MS: Verify single peak purity > 99%.

SynthesisWorkflow Start Raw Materials: Lauric Acid + 2-Ethylhexanol Mix Mixing & Catalyst Addition (p-TSA, 0.5 wt%) Start->Mix Heat Reflux at 150°C (Dean-Stark Trap) Mix->Heat WaterRemoval Continuous Water Removal (Drives Equilibrium) Heat->WaterRemoval Neutralize Wash with 10% Na2CO3 (Remove Acid) Heat->Neutralize Completion WaterRemoval->Heat Recycle Solvent Distill Vacuum Distillation (Remove Excess Alcohol) Neutralize->Distill Final Final Product: Isooctyl Laurate (>99%) Distill->Final

Caption: Synthesis workflow for the acid-catalyzed production of Isooctyl Laurate, highlighting critical water removal steps.

Applications in Drug Development[8][12][14]

Transdermal Drug Delivery

Isooctyl laurate acts as a penetration enhancer . Its low viscosity allows it to interpose between the lipid bilayers of the stratum corneum, increasing fluidity and facilitating the passage of active pharmaceutical ingredients (APIs).

  • Mechanism: Lipid fluidization.

  • Target Drugs: Lipophilic NSAIDs, steroids, and hormonal therapies.

Topical Formulations (Emollient)

In creams and lotions, it serves as a "dry emollient." It provides the occlusive benefits of an oil (preventing Transepidermal Water Loss - TEWL) without the greasy residue associated with mineral oils or longer-chain esters.

  • Sensory Profile: High spreading coefficient, rapid absorption, non-tacky.

Solubilizer

With a LogP > 8, it is an excellent solvent for highly lipophilic compounds that are difficult to formulate in aqueous systems, often used in self-emulsifying drug delivery systems (SEDDS).

Safety & Toxicology Profile

Isooctyl Laurate (2-Ethylhexyl Laurate) is generally regarded as safe for topical application.

  • Skin Irritation: Classified as non-irritating to slightly irritating in concentrated forms. In standard cosmetic concentrations (2-20%), it is non-irritating.

  • Sensitization: Non-sensitizing (Human Repeat Insult Patch Test data).

  • Biodegradability: Readily biodegradable due to the ester linkage, which is susceptible to hydrolysis by environmental lipases.

  • Regulatory: Listed in major chemical inventories (TSCA, EINECS, DSL).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22169183, Isooctyl laurate. Retrieved from [Link]

  • Cosmetic Ingredient Review (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-ethylhexyl laurate. Retrieved from [Link](Note: Generic landing for verification).

Sources

Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Isooctyl Laurate (CAS No. 84713-06-4) Foreword: This document provides a comprehensive technical overview of Isooctyl laurate, CAS number 84713-06-4.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isooctyl Laurate (CAS No. 84713-06-4)

Foreword: This document provides a comprehensive technical overview of Isooctyl laurate, CAS number 84713-06-4. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile ester's properties, synthesis, mechanisms of action, and applications. The guide synthesizes current knowledge with practical insights into its use in formulation science.

Compound Identification and Core Properties

Isooctyl laurate is the dodecanoate ester formed from the formal condensation of lauric acid (a saturated fatty acid) and isooctyl alcohol (specifically, 6-methylheptan-1-ol).[1][2] Its branched alkyl chain and medium-length fatty acid component bestow upon it unique physicochemical properties that are highly desirable in cosmetic and pharmaceutical formulations.

Synonyms: 6-Methylheptyl dodecanoate, 6-methylheptyl laurate, Dodecanoic acid, isooctyl ester.[2][3][4]

Physicochemical Characteristics

The properties of Isooctyl laurate make it an effective emollient and texture enhancer. It is a colorless to pale yellow liquid with a light, non-greasy feel, low volatility, and good stability against oxidation.[3]

PropertyValueSource(s)
CAS Number 84713-06-4[1][2][3]
EC Number 283-798-5[2]
Molecular Formula C20H40O2[1][2][3]
Molecular Weight 312.53 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][5]
Solubility Soluble in organic solvents (alcohols, esters); Insoluble in water[3][5]
Density ~0.87 g/cm³[5]
Melting Point ~ -30°C[5]
LogP (Octanol/Water) ~8.51[4]
IUPAC Name 6-methylheptyl dodecanoate[2]

Synthesis and Manufacturing Process

The primary industrial synthesis of Isooctyl laurate is achieved through Fischer-Speier esterification. This well-established reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[6][7]

Fischer Esterification Pathway

The reaction proceeds by treating lauric acid with isooctyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6][8] The reaction is an equilibrium process; therefore, to drive it towards the product (the ester), water is continuously removed, often through azeotropic distillation.[7][9]

Reaction: Lauric Acid (C12H24O2) + Isooctyl Alcohol (C8H18O) ⇌ Isooctyl Laurate (C20H40O2) + Water (H2O)

The choice of catalyst is critical. While strong mineral acids are effective, they can lead to equipment corrosion and complex post-reaction neutralization steps.[9] Modern processes increasingly favor solid acid catalysts (e.g., supported sulfonic acids, acidic resins like Amberlyst-16) which simplify catalyst removal and minimize waste streams, making the process more environmentally friendly.[6][9]

Generalized Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of Isooctyl laurate using a solid acid catalyst in a fixed-bed reactor, a method suitable for continuous industrial production.

G cluster_0 Reactant Preparation LauricAcid Lauric Acid Mixer Mixing Tank (Molar Ratio e.g., 1:1.25 Acid:Alcohol) LauricAcid->Mixer IsooctylAlcohol Isooctyl Alcohol IsooctylAlcohol->Mixer Reactor Fixed-Bed Reactor (Solid Acid Catalyst) ~140°C Mixer->Reactor Feed Separator Distillation Column (Vacuum) Reactor->Separator Crude Product Purification Purification (e.g., Activated Carbon) Separator->Purification Ester Waste Recovered Isooctyl Alcohol (for recycle) Separator->Waste Distillate FinalProduct Isooctyl Laurate (>99% Purity) Purification->FinalProduct

Caption: Industrial synthesis workflow for Isooctyl laurate.

Alternative Synthesis: Enzymatic Esterification

Biocatalytic routes using lipases (e.g., from Rhizopus oryzae) are being explored as a green alternative.[10][11] These reactions occur under milder conditions (e.g., 45°C), are highly specific, and avoid harsh acidic environments.[10][11] However, challenges such as longer reaction times and enzyme cost/stability currently limit their widespread industrial adoption compared to traditional chemical synthesis.[12]

Mechanism of Action in Topical Formulations

Isooctyl laurate serves two primary functions in dermatological and pharmaceutical products: as an emollient and as a skin penetration enhancer.

Emolliency and Sensory Profile

As an emollient, Isooctyl laurate imparts a soft, smooth, and non-greasy feel to the skin.[5][13] Its mechanism is based on its ability to remain on the skin surface and in the upper layers of the stratum corneum, filling in the spaces between corneocytes. This action smooths the skin's texture and helps to reduce transepidermal water loss (TEWL), thereby enhancing skin hydration.[14] Its branched structure is key to its light, silky sensory profile, making it a preferred alternative to heavier, more occlusive oils or certain silicones.[14]

Skin Penetration Enhancement

A critical function in drug delivery is its role as a chemical penetration enhancer (CPE).[15][16] CPEs reversibly decrease the barrier function of the stratum corneum, facilitating the transport of active pharmaceutical ingredients (APIs) to deeper skin layers or into systemic circulation.[15] Fatty acid esters like Isooctyl laurate are believed to work through two primary mechanisms:

  • Disruption of Intercellular Lipids: The primary barrier of the skin resides in the highly ordered, crystalline structure of the lipids (ceramides, cholesterol, fatty acids) in the stratum corneum. The lipophilic nature of Isooctyl laurate allows it to intercalate into this lipid matrix, disrupting the tight packing and increasing the fluidity of the lipid bilayers. This creates more permeable pathways for the API to diffuse through.[15][17]

  • Enhanced Drug Solubilization: Isooctyl laurate can act as a solvent for the API within the formulation and, more importantly, can increase the solubility of the API within the lipophilic microenvironment of the stratum corneum. According to Fick's law of diffusion, increasing the solubility of a drug in the skin membrane (increasing the partition coefficient) can significantly enhance its flux across the barrier.[17][18]

G cluster_0 Stratum Corneum (Before) cluster_1 cluster_2 Stratum Corneum (After) SC1 Ordered Lipid Bilayers Low Permeability Formulation Topical Formulation (API + Isooctyl Laurate) SC2 Disrupted & Fluidized Lipids Increased API Solubility Enhanced Permeability Formulation->SC2 Intercalation & Solubilization API_Penetrated API Penetrated SC2->API_Penetrated Increased Flux API API

Caption: Mechanism of Isooctyl laurate as a skin penetration enhancer.

Applications in Research and Development

The favorable properties of Isooctyl laurate have led to its widespread use across several industries.

  • Cosmetics and Personal Care: It is a ubiquitous ingredient in skin care (lotions, creams), sun care (as a solvent for UV filters), and color cosmetics.[5][13] In hair care, it acts as a conditioning agent, improving combability and reducing buildup without weighing hair down.[13][14]

  • Pharmaceutical Formulations: Its primary role is in topical and transdermal drug delivery systems.[5] It serves as an emollient vehicle in creams and ointments and as a functional excipient to enhance the delivery of APIs.[5][19]

  • Industrial Uses: It is also utilized in the synthesis of certain high molecular weight polymers and as a component in specialized coatings where its stability and plasticizing properties are beneficial.[3]

Analytical Methodologies

For quality control, formulation analysis, and pharmacokinetic studies, a robust analytical method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable technique for the analysis of Isooctyl laurate.[4]

Standard RP-HPLC Protocol

This protocol provides a starting point for the analysis of Isooctyl laurate. Method optimization will be required depending on the sample matrix.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[4]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water. Phosphoric acid can be used for UV detection, while formic acid is preferred for MS compatibility to facilitate ionization.[4]

  • Flow Rate: Typically 1.0 mL/min for analytical scale.

  • Detection: Low wavelength UV (e.g., 205-215 nm) due to the lack of a strong chromophore, or MS for higher sensitivity and specificity.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like ACN or isopropanol.

  • Scalability: This method is scalable for preparative separation to isolate impurities or for use in fast UPLC applications with smaller particle size columns.[4]

Safety and Regulatory Profile

Toxicological Summary

Isooctyl laurate is generally considered to have a low order of toxicity.

  • GHS Classification: Not classified as a hazardous substance according to GHS criteria reported to the European Chemicals Agency (ECHA).[2]

  • Skin and Eye Irritation: While comprehensive data is limited, similar long-chain alkyl esters are considered safe for use in cosmetics when formulated to be non-irritating.[20][21] Standard safety precautions, such as avoiding direct eye contact and using in a well-ventilated area, are recommended.[3][22]

  • Other Endpoints: There is currently no data available to suggest that Isooctyl laurate is a germ cell mutagen, carcinogen, or reproductive toxicant.[20]

Handling and Storage

For laboratory and industrial use, standard chemical handling procedures should be followed.

  • Handling: Wear suitable protective clothing, gloves, and eye protection. Ensure adequate ventilation.[3][22]

  • Storage: Store in a cool, dry, and dark place in tightly sealed containers. Keep away from strong oxidizing agents.[3][20]

Regulatory Information
  • EINECS: 283-798-5[2][4]

  • REACH: Registered under REACH by the European Chemicals Agency.[23]

Conclusion

Isooctyl laurate (CAS 84713-06-4) is a highly functional ester with a well-established profile as a safe and effective ingredient. Its unique combination of a light, non-greasy sensory feel, excellent emolliency, and proven ability to enhance the penetration of active molecules makes it an invaluable tool for scientists and formulators in the cosmetic, personal care, and pharmaceutical industries. A thorough understanding of its synthesis, mechanisms, and analytical methods allows for its intelligent application in the development of advanced and efficacious topical products.

References

  • PubChem. (n.d.). Isooctyl laurate. National Center for Biotechnology Information. Available at: [Link]

  • Fengchen Group. (n.d.). Ethylhexyl Laurate (2-EHL Isooctyl Laurate) BP EP USP CAS 84713-06-4. Available at: [Link]

  • SIELC Technologies. (2018). Isooctyl laurate. Available at: [Link]

  • Pirola, C., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]

  • Google Patents. (n.d.).Cosmetic compositions and methods providing enhanced penetration of skin care actives.
  • Wikipedia. (n.d.). Penetration enhancer. Available at: [Link]

  • Williams, A. C., & Barry, B. W. (2013). Skin penetration enhancers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Google Patents. (n.d.).Preparation process of fatty acid isooctyl ester.
  • PubChem. (n.d.). Isooctyl acrylate. National Center for Biotechnology Information. Available at: [Link]

  • Pudipeddi, M., et al. (2012). Influence of Penetration Enhancer on Drug Permeation From Volatile Formulations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Asmin, B. (2017). Fischer Esterification of Lauric acid. YouTube. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Croda Pharma. (n.d.). Penetration enhancement. Available at: [Link]

  • PubChem. (n.d.). Lauryl Laurate. National Center for Biotechnology Information. Available at: [Link]

  • Vilas Boas, R. N., et al. (n.d.). ENZYMATIC SYNTHESIS OF ISOAMYL LAURATE USING DIFFERENT SOURCES OF COMMERCIAL AVAILABLE MICROBIAL LIPASES. Galoá Proceedings. Available at: [Link]

  • Vilas Boas, R. N., et al. (2016). Enzymatic synthesis of isoamyl laurate using different sources of commercial available microbial lipases. ResearchGate. Available at: [Link]

  • Typology. (2021). Isoamyl Laurate: why include it in skincare?. Available at: [Link]

  • Ataman Kimya. (n.d.). ISOAMYL LAURATE. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Isooctyl Laurate in Pharmaceutical &amp; Cosmetic Formulations

The following technical guide provides an in-depth analysis of Isooctyl Laurate, specifically focusing on its dominant industrial isomer, 2-ethylhexyl laurate. Chemical Identity, Physicochemical Profiling, and Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Isooctyl Laurate, specifically focusing on its dominant industrial isomer, 2-ethylhexyl laurate.

Chemical Identity, Physicochemical Profiling, and Application Logic

Executive Summary

Isooctyl Laurate (IOL), chemically distinct as 2-ethylhexyl laurate , represents a critical class of branched-chain fatty acid esters. Unlike linear esters which often exhibit high crystallinity and waxy textures, IOL’s branched alkyl architecture confers a unique liquid state at sub-zero temperatures, ultra-low viscosity, and high spreadability. This guide analyzes the physicochemical properties that make IOL a preferred lipophilic solvent, emollient, and permeation enhancer in modern drug delivery systems and advanced dermatological formulations.

Chemical Identity & Molecular Architecture

In industrial and pharmaceutical contexts, "Isooctyl Laurate" almost invariably refers to the ester formed from Lauric Acid (C12) and 2-Ethylhexanol (C8). The term "isooctyl" is a commercial nomenclature often used interchangeably with 2-ethylhexyl, though strictly speaking, isooctyl can refer to a mixture of C8 isomers. This guide focuses on the specific 2-ethylhexyl isomer (CAS 20292-08-4 / 84713-06-4) due to its defined purity profile in regulated applications.[1]

Molecular Specifications
  • IUPAC Name: 2-Ethylhexyl dodecanoate[1]

  • CAS Number: 20292-08-4 (Pure); 84713-06-4 (General)[1]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2][3][4]
    
  • Molecular Weight: 312.53 g/mol [3]

  • SMILES: CCCCCCCCCCCC(=O)OCC(CC)CCCC

Structural Significance

The defining feature of IOL is the ethyl side chain at the C2 position of the alcohol moiety.[1] This branching creates steric hindrance that disrupts the orderly packing of the hydrophobic tails (Van der Waals interactions).[1] Consequently, IOL remains liquid at temperatures where linear analogues (like n-octyl laurate) would solidify, significantly widening its processing window.

StructureProperty Structure Molecular Structure (2-Ethylhexyl Branching) Packing Disrupted Crystal Packing (Steric Hindrance) Structure->Packing Intermolecular Reduced Intermolecular Forces Packing->Intermolecular PourPoint Low Pour Point (<-30°C) Intermolecular->PourPoint Viscosity Low Viscosity (~5-8 mPa.s) Intermolecular->Viscosity Spreadability High Spreadability (Fast Spreading) Viscosity->Spreadability

Figure 1: The causal relationship between the branched molecular architecture of Isooctyl Laurate and its macroscopic physical properties.[1]

Physicochemical Compendium

The following data aggregates experimental values relevant to formulation science.

Table 1: Physical Properties Profile
PropertyValueUnitConditionsRelevance
Appearance Clear, colorless liquid-25°CAesthetic neutrality in formulations.[1][5][6]
Density 0.850 – 0.870g/cm³20°CFormulation weight/volume calculations.[1][5]
Viscosity (Kinematic) ~5.0 – 8.0mm²/s (cSt)40°CCritical for "dry" skin feel and injectability.[1]
Refractive Index 1.442 – 1.446ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

20°CMatching RI for transparent emulsions.
Melting/Pour Point -30 to -10°C-Cold storage stability; non-crystallizing.[1]
Boiling Point > 300°C760 mmHgHigh thermal stability; low volatility.[1][5]
Flash Point > 170°CClosed CupSafe handling classification (Non-flammable).[1]
Solubility < 1mg/LWater, 25°CHighly lipophilic; requires emulsification.[1]
Partition Coeff. (LogP) ~8.4 – 8.5-CalculatedHigh affinity for stratum corneum lipids.[1]
Acid Value < 0.5mg KOH/g-Indicator of purity and hydrolytic stability.[1]

Synthesis & Manufacturing Dynamics

Isooctyl Laurate is synthesized via a direct Fischer Esterification or transesterification process.[1] In pharmaceutical grades, the removal of residual catalysts and unreacted alcohols is critical to prevent skin irritation.

Reaction Mechanism

The reaction involves the condensation of Lauric Acid (C12 fatty acid) with 2-Ethylhexanol (C8 branched alcohol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or specialized tin/titanium catalysts).[1]

Stoichiometry: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



To drive the equilibrium toward the ester, water is continuously removed (e.g., via azeotropic distillation).

Synthesis Lauric Lauric Acid (C12) Reactor Esterification Reactor (Cat: p-TSA / Sn-ox) Temp: 140-180°C Lauric->Reactor Alcohol 2-Ethylhexanol (C8 Branched) Alcohol->Reactor WaterRemoval Water Removal (Vacuum/Azeotrope) Reactor->WaterRemoval -H2O Neutralization Neutralization (Remove Catalyst) Reactor->Neutralization Distillation Fractional Distillation (Remove Excess Alcohol) Neutralization->Distillation Product Isooctyl Laurate (>99% Purity) Distillation->Product

Figure 2: Industrial synthesis workflow ensuring high-purity ester production.[1]

Functional Mechanisms in Drug Delivery

Isooctyl Laurate is not merely a passive carrier; it functions as an active excipient in topical and transdermal formulations.[1]

Permeation Enhancement

Due to its low viscosity and high lipophilicity (LogP ~8.5), IOL can intercalate into the lipid bilayers of the stratum corneum.

  • Mechanism: The branched structure creates "kinks" in the lipid packing of the skin barrier, temporarily increasing fluidity and allowing active pharmaceutical ingredients (APIs) to penetrate more effectively.

  • Application: Used in transdermal patches and topical gels for lipophilic drugs (e.g., NSAIDs, steroids).

Solubilization of Lipophilic Actives

IOL acts as a primary solvent for UV filters (in sunscreens) and poorly water-soluble drugs.[1] Its solubility parameter (


) is compatible with non-polar actives, preventing crystallization of the drug on the skin surface after the volatile solvents evaporate.
Spreadability & Sensory Profile

In topical formulations, the "feel" dictates patient compliance.

  • Spreading Cascade: IOL has a spreading value of approx. 800-1000 mm²/10 min.[1] It provides a "dry emollient" feel, reducing the tackiness of heavy occlusives like petrolatum.

Chemical Stability & Reactivity

While esters are generally stable, they are susceptible to hydrolysis and oxidation under specific conditions.

Hydrolytic Stability
  • Risk: Hydrolysis reverts the ester to Lauric Acid and 2-Ethylhexanol.[1]

  • Mitigation: The steric hindrance provided by the 2-ethylhexyl group at the ester linkage offers superior resistance to hydrolysis compared to linear esters (e.g., n-octyl laurate).[1]

  • pH Range: Stable between pH 4.0 and 8.0. Extreme pH will accelerate hydrolysis.[1]

Oxidative Stability[8]
  • Profile: Isooctyl Laurate is fully saturated (no double bonds in the carbon chain).[1]

  • Implication: It is highly resistant to rancidity and oxidation (unlike oleates or linoleates).[1] It does not require heavy antioxidant loading, making it ideal for long-shelf-life pharmaceutical bases.[1]

Toxicology & Safety Profile

For drug development, the safety profile is paramount. Isooctyl Laurate is widely regarded as safe for topical application.[1][7]

  • Skin Irritation: Classified as non-irritating to slightly irritating (concentration dependent).[1] The branched alcohol (2-ethylhexanol) can be an irritant if free residues are high; therefore, pharmaceutical grade requires Acid Value < 0.5 and low residual alcohol.[1]

  • Sensitization: Non-sensitizing in standard patch tests.

  • Comedogenicity: Generally considered low-comedogenic compared to Isopropyl Myristate (IPM).[1]

  • Regulatory Status: Listed in major chemical inventories (TSCA, EINECS/ELINCS).[1]

References

  • PubChem. Isooctyl laurate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-ethylhexyl laurate.[1] Available at: [Link](Note: General landing for ECHA search as specific deep links vary by session).[1]

  • SysKem Chemie GmbH. Product Specification: 2-ethyl hexyl laurate.[1][8] Available at: [Link][1][8]

Sources

Exploratory

Technical Monograph: Isooctyl Laurate (C₂₀H₄₀O₂) in Advanced Formulations

Executive Summary Isooctyl Laurate (IOL), with the molecular formula C₂₀H₄₀O₂, represents a critical class of medium-chain branched esters utilized in pharmaceutical and advanced cosmetic applications. Unlike linear wax...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isooctyl Laurate (IOL), with the molecular formula C₂₀H₄₀O₂, represents a critical class of medium-chain branched esters utilized in pharmaceutical and advanced cosmetic applications. Unlike linear wax esters which often crystallize at room temperature, the branched isooctyl moiety disrupts crystal packing, maintaining IOL as a low-viscosity liquid with high spreadability.

This guide analyzes IOL not merely as an emollient, but as a functional excipient in Transdermal Drug Delivery Systems (TDDS). We will explore its role as a permeation enhancer, its synthesis kinetics, and its integration into thermodynamically stable microemulsions.

Molecular Architecture & Physicochemical Profile

The efficacy of Isooctyl Laurate stems from its specific steric configuration. While a linear C20 ester (e.g., Arachidyl alcohol derived) would be a solid wax, IOL combines a C12 linear fatty acid (Lauric acid) with a C8 branched alcohol (Isooctanol).

Structural Impact on Function
  • Lipophilicity (LogP ~8.5): High affinity for the stratum corneum lipid matrix, facilitating partition into the skin barrier.

  • Steric Hindrance: The branching at the alkyl headgroup prevents ordered packing of lipid bilayers when IOL intercalates into the skin, creating "fluidity" that enhances drug transport.

  • Oxidative Stability: The saturation of the lauric chain (C12:0) confers superior resistance to oxidation compared to unsaturated esters (e.g., oleates), extending shelf-life in API formulations.

Key Physical Properties

Table 1: Physicochemical attributes of Isooctyl Laurate

PropertyValue / RangeRelevance to Formulation
Molecular Formula C₂₀H₄₀O₂Stoichiometric basis.
Molecular Weight 312.53 g/mol Low enough for partial skin penetration (<500 Da rule).
Appearance Colorless liquidNon-staining, suitable for clear gels.
Viscosity (25°C) ~5–10 mPa·sLow viscosity aids in spreadability and sprayability.
Refractive Index 1.440 – 1.445Important for matching RI in clear nano-emulsions.
HLB Requirement ~10–12Critical for emulsifier selection (O/W systems).

Synthetic Pathways & Impurity Control

For pharmaceutical grade IOL, purity is paramount. The synthesis typically involves Fischer Esterification. As a scientist, you must control the kinetics to minimize residual acidity, which can degrade sensitive APIs.

Reaction Mechanism

The reaction is an equilibrium process between Lauric Acid and Isooctanol, driven by an acid catalyst (e.g., p-Toluenesulfonic acid or heterogeneous solid acids like sulfated zirconia).

Reaction:



Synthesis Workflow & Critical Control Points (CCPs)

The following diagram illustrates the industrial workflow, highlighting the water removal step (azeotropic distillation) which is the kinetic driver for high yield (Le Chatelier's principle).

SynthesisWorkflow Reactants Feedstock: Lauric Acid + Isooctanol Catalyst Catalyst Addition: p-TsOH or Solid Acid Reactants->Catalyst Reactor Esterification Reactor (130-150°C, N2 sparge) Catalyst->Reactor WaterTrap Dean-Stark Trap (Water Removal) Reactor->WaterTrap Azeotrope Neutralization Neutralization/Washing (Remove Catalyst/Acid) Reactor->Neutralization Crude Ester WaterTrap->Reactor Reflux Solvent Distillation Vacuum Distillation (Purification) Neutralization->Distillation FinalProduct Isooctyl Laurate (>99% Purity) Distillation->FinalProduct

Figure 1: Process flow for the acid-catalyzed synthesis of Isooctyl Laurate, emphasizing the critical water removal step to drive equilibrium.

Functional Mechanics in Drug Delivery

Isooctyl Laurate acts as a Chemical Permeation Enhancer (CPE) . Its mechanism is distinct from solvents like ethanol (which extracts lipids) or DMSO (which denatures proteins).

The Lipid Fluidization Theory

The stratum corneum (SC) consists of keratin-filled corneocytes embedded in a lipid multilamellar matrix (the "brick and mortar" model).

  • Intercalation: IOL partitions into the lipid bilayer tails.

  • Disruption: The branched isooctyl tail creates a "kink," increasing the free volume within the bilayer.

  • Fluidization: This reduces the phase transition temperature of the SC lipids, making the barrier more fluid and permeable to the API.

MechanismAction SC_Ordered Intact Stratum Corneum (Rigid Crystalline Lipids) IOL_Entry Isooctyl Laurate Partitioning SC_Ordered->IOL_Entry Disruption Steric Interference (Branching Effect) IOL_Entry->Disruption Intercalates Tails Fluidity Lipid Fluidization (Increased Diffusion Coeff) Disruption->Fluidity Reduces Tm Drug_Flux Enhanced API Flux Fluidity->Drug_Flux Permeation

Figure 2: Mechanism of Action illustrating how IOL disrupts lipid packing to enhance drug permeability.

Formulation Protocols: Transdermal Microemulsion

Protocol: IOL-Based Ibuprofen Microemulsion

Objective: Create a clear, stable microemulsion for the delivery of a lipophilic API (e.g., Ibuprofen).

Materials:

  • Oil Phase: Isooctyl Laurate (Solubilizer & Enhancer).

  • Surfactant: Polysorbate 80 (High HLB).

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether).

  • Aqueous Phase: Distilled Water.

Methodology (Water Titration Method):

  • Phase I (Oil/Surfactant Mix):

    • In a glass beaker, mix Isooctyl Laurate (10% w/w) with the API (Ibuprofen 5% w/w). Stir at 40°C until fully dissolved. Rationale: IOL acts as the solvent for the lipophilic drug.

    • Add Polysorbate 80 and Transcutol P (Ratio 2:1, Total mix 40% w/w). Vortex for 2 minutes.

  • Phase II (Titration):

    • Place the beaker on a magnetic stirrer at ambient temperature.

    • Add Water dropwise while stirring continuously.

    • Observation: The mixture will transition from turbid (macro-emulsion) to transparent (microemulsion) as the specific bicontinuous structures form.

  • Phase III (Characterization):

    • Centrifuge at 5000 rpm for 15 mins to verify physical stability (no phase separation).

    • Measure droplet size via Dynamic Light Scattering (Target: <100 nm).

Self-Validating Check: If the solution remains turbid after water addition, the Surfactant/Co-surfactant ratio (


) is incorrect for the specific oil (IOL). Adjust the 

ratio to 3:1 and repeat.

Regulatory & Safety Profile

Before advancing to clinical trials, the safety profile must be established. Isooctyl Laurate falls under the broader category of "Alkyl Esters" reviewed by the Cosmetic Ingredient Review (CIR) .

  • CIR Status: Safe as used in cosmetics (up to high concentrations) provided the formulation is non-irritating.[1][2]

  • Skin Irritation: Generally low. However, as a permeation enhancer, it increases the penetration of other ingredients, which could secondarily cause irritation.

  • Metabolism: Hydrolyzed in the skin by esterases into Lauric Acid (a natural fatty acid) and Isooctanol.

    • Note: Lauric acid itself has antimicrobial properties, potentially adding a secondary benefit to the formulation.

References

  • PubChem. (2023). Isooctyl laurate | C20H40O2.[3][4][5] National Library of Medicine. [Link]

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology. [Link]

  • Lane, M. E. (2013). Skin penetration enhancers.[6][7][8] International Journal of Pharmaceutics. (Contextual grounding for lipid fluidization mechanism).

  • Stearinerie Dubois. (n.d.). Dub VCI 10 (Isooctyl Laurate) Technical Data Sheet.

Sources

Foundational

Technical Guide: Isooctyl Laurate &amp; The Alkyl Isomer Challenge

Executive Summary In high-precision fields such as drug delivery and lipophilic formulation, "Isooctyl Laurate" is a deceptive term. While nominally referring to the ester of isooctyl alcohol and lauric acid ( ), the ter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-precision fields such as drug delivery and lipophilic formulation, "Isooctyl Laurate" is a deceptive term. While nominally referring to the ester of isooctyl alcohol and lauric acid (


), the term "isooctyl" in industrial chemistry is often a semantic umbrella for a mixture of C8 isomers—predominantly dimethylhexanols and methylheptanols—derived from the oxo process.

This guide deconstructs the nomenclature, providing a definitive synonym ontology, a synthesis protocol to control isomer distribution, and analytical methods to validate the specific ester required for your application.

Part 1: Chemical Identity & Nomenclature Ontology

The primary source of confusion lies in the alkyl chain. "Isooctyl" is not a single IUPAC structure but a commercial descriptor. In pharmaceutical supply chains, you will encounter two distinct chemical entities labeled as "Isooctyl Laurate."[1][2]

The Two "Isooctyls"
  • Generic Isooctyl Laurate (CAS 84713-06-4): A mixture of isomers. The alcohol source is "Isooctanol" (CAS 26952-21-6), produced via the hydroformylation of heptenes. This results in a branched mixture (e.g., 3,4-dimethyl-1-hexanol, 5-methyl-1-heptanol).

  • 2-Ethylhexyl Laurate (CAS 20292-08-4): A specific, single isomer.[3][4] The alcohol source is 2-Ethylhexanol. This is the most common "isooctyl" ester found in cosmetics and topical pharmaceuticals due to the purity of the starting material.

Synonym & Identifier Matrix

The following table consolidates trade, chemical, and registry names.

Chemical EntityPrimary CASIUPAC NameCommon SynonymsTrade/Industrial Names
Isooctyl Laurate (Generic) 84713-06-4 6-methylheptyl dodecanoate (representative isomer)Dodecanoic acid, isooctyl ester; Isooctyl dodecanoateExceparl (series); Fatty acids, C12-18, isooctyl esters
2-Ethylhexyl Laurate 20292-08-4 2-ethylhexyl dodecanoateOctyl laurate; Dodecanoic acid, 2-ethylhexyl ester; Ethylhexyl laurateDub LAO; Dehylub 4003; Cetiol A (historical)
Isodecyl Laurate (Confused)94247-10-68-methylnonyl dodecanoateIsodecyl dodecanoateDub LAID
Visualizing the Isomer Ambiguity

The diagram below illustrates the divergence in chemical identity based on the alcohol feedstock.

ChemicalOntology Root Target Molecule: Isooctyl Laurate Feedstock Alcohol Feedstock (The Variable) Root->Feedstock Determined by Isooctanol Isooctanol (Mix) (CAS 26952-21-6) Feedstock->Isooctanol Oxo Process Ethylhexanol 2-Ethylhexanol (CAS 104-76-7) Feedstock->Ethylhexanol Aldol Condensation ProductGeneric Generic Isooctyl Laurate (CAS 84713-06-4) Mixture of Isomers Isooctanol->ProductGeneric Esterification ProductSpecific 2-Ethylhexyl Laurate (CAS 20292-08-4) Single Isomer Ethylhexanol->ProductSpecific Esterification

Figure 1: Chemical Ontology of Isooctyl Laurate showing the divergence between generic mixtures and specific 2-ethylhexyl isomers.

Part 2: Synthesis Protocol (Controlling the Synonym)

To ensure you are working with a defined entity, it is often necessary to synthesize the ester in-house or strictly audit the synthesis pathway. Below is a self-validating protocol for 2-Ethylhexyl Laurate , the preferred isomer for reproducible drug delivery studies.

Reaction Mechanism

Type: Fisher Esterification (Acid-Catalyzed).



  • Causality: We use a Dean-Stark apparatus. Since the reaction is an equilibrium, removing water (the byproduct) continuously shifts the equilibrium to the right (Le Chatelier’s Principle), ensuring >99% yield.

Reagents & Equipment[6]
  • Lauric Acid (C12): 1.0 mol (200.3 g). Purity >99%.

  • 2-Ethylhexanol (C8): 1.1 mol (143.2 g). Excess alcohol drives the reaction.

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA), 0.5% w/w.

  • Solvent: Toluene or Xylene (azeotropic agent).

Step-by-Step Workflow
  • Charge: Add Lauric Acid, 2-Ethylhexanol, and p-TSA to a 500mL round-bottom flask.

  • Solvation: Add 100mL Toluene.

  • Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (~115-120°C).

  • Monitor: Water will separate in the trap. Continue until theoretical water volume (~18mL) is collected (approx 4-6 hours).

  • Neutralization: Cool to room temperature. Wash organic layer with 5%

    
     to remove catalyst and unreacted acid.
    
  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Isolation: Rotary evaporate the Toluene.

  • Purification: Vacuum distillation (approx 160-170°C at 2 mmHg) to remove excess alcohol.

SynthesisFlow Start Raw Materials (Lauric Acid + 2-EH) Reflux Reflux w/ Dean-Stark (Remove H2O) Start->Reflux Check Water Vol = Theoretical? Reflux->Check Check->Reflux No Wash Neutralization (NaHCO3 Wash) Check->Wash Yes Distill Vacuum Distillation (Remove Excess Alcohol) Wash->Distill Final Pure 2-Ethylhexyl Laurate Distill->Final

Figure 2: Synthesis workflow emphasizing the critical control point of water removal for yield maximization.

Part 3: Analytical Validation (The Proof)

You cannot rely on the label "Isooctyl Laurate." You must validate the structure.

Gas Chromatography - Mass Spectrometry (GC-MS)

This is the gold standard for distinguishing the CAS 84713-06-4 mixture from the CAS 20292-08-4 single isomer.

  • Column: HP-5MS or DB-5 (Non-polar, 5% phenyl methyl siloxane).

  • Method:

    • Injector: 280°C.

    • Oven: 100°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
  • Interpretation:

    • 2-Ethylhexyl Laurate:[3][4][5] Shows a single sharp peak at the retention time corresponding to C20 ester.

    • Isooctyl Laurate (Generic): Shows a "hump" or cluster of peaks with identical molecular weights (312.5 g/mol ) but slightly shifting retention times due to branching variations.

Physicochemical Properties Table

Use these values for rapid QC checks.

Property2-Ethylhexyl Laurate (Specific)Isooctyl Laurate (Generic Mix)
Molecular Weight 312.53 g/mol 312.53 g/mol (Average)
Refractive Index (

)
1.442 - 1.4461.440 - 1.450 (Variable)
Density (25°C) 0.856 g/mL0.855 - 0.865 g/mL
Acid Value < 0.5 mg KOH/g< 1.0 mg KOH/g
Appearance Clear, colorless liquidClear to pale yellow liquid
Analytical Decision Logic

AnalysisTree Sample Unknown Sample 'Isooctyl Laurate' GC Run GC-MS (HP-5MS Column) Sample->GC Peaks Peak Profile? GC->Peaks Single Single Sharp Peak Peaks->Single Multi Cluster/Multiplet Peaks->Multi Result1 ID: 2-Ethylhexyl Laurate (CAS 20292-08-4) Single->Result1 Result2 ID: Isooctyl Laurate (Mix) (CAS 84713-06-4) Multi->Result2

Figure 3: Decision tree for identifying the specific nature of the isooctyl ester using GC-MS profiling.

Part 4: Functional Implications in Drug Delivery

Why does the synonym matter? The branching pattern of the "Isooctyl" group affects the Critical Steric Parameter (CSP) .

  • Permeation Enhancement: 2-Ethylhexyl laurate is a known skin permeation enhancer. Its specific branching (ethyl group at C2) creates a "kink" in the lipid tail, disrupting the stratum corneum lipid packing more predictably than a random isooctyl mix.

  • Reproducibility: Using the generic CAS 84713-06-4 introduces batch-to-batch variability in lipophilicity (LogP ~8.0) and viscosity.[1] For FDA-regulated formulations, always specify CAS 20292-08-4 to ensure the "Isooctyl Laurate" in your dossier is a defined chemical entity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89309, Dodecanoic acid, 2-ethylhexyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22169183, Isooctyl laurate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexyl laurate (CAS 20292-08-4).[5] Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis Protocols for Isooctyl Laurate: Mechanisms, Kinetics, and Process Intensification

Executive Summary Isooctyl Laurate (IOL) represents a critical class of fatty acid esters valued for their low viscosity, high oxidative stability, and superior emollient properties in cosmetic and transdermal drug deliv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isooctyl Laurate (IOL) represents a critical class of fatty acid esters valued for their low viscosity, high oxidative stability, and superior emollient properties in cosmetic and transdermal drug delivery systems. Unlike simple methyl esters, the branched isooctyl moiety (derived from isooctyl alcohol isomers such as 2-ethylhexanol or 6-methylheptan-1-ol) imparts unique spreading characteristics and hydrolytic resistance.

This technical guide analyzes the two dominant synthesis paradigms: Chemo-catalytic Fisher Esterification (using solid superacids) and Biocatalytic Transesterification (using immobilized lipases). We prioritize solvent-free, intensified processes that align with Green Chemistry Principle #2 (Atom Economy) and #9 (Catalysis), offering protocols validated for high-purity (>99%) yields required for pharmaceutical applications.

Chemical Basis & Reactants

The synthesis relies on the condensation of Lauric Acid (C12:0) with Isooctyl Alcohol (C8 branched).

  • Lauric Acid (Dodecanoic acid):

    
    . MW: 200.32  g/mol . pKa 
    
    
    
    5.3.
  • Isooctyl Alcohol: Typically a mixture of C8 isomers, predominantly 2-ethylhexanol (2-EHA) in industrial contexts, or pure 6-methylheptan-1-ol for specialized standards.

    • Note: The branching hinders nucleophilic attack sterically compared to linear alcohols (e.g., n-octanol), necessitating optimized kinetic drivers.

General Reaction:



Pathway A: Heterogeneous Chemo-Catalysis (Solid Acid)

While homogeneous catalysts (H₂SO₄) are traditional, they pose separation challenges and corrosion risks. The modern standard utilizes Solid Superacids (e.g., Sulfated Zirconia or Sulfonated Polymer Resins like Amberlyst-15/16), which facilitate easy separation and continuous flow processing.

Mechanism: Surface-Mediated Fisher Esterification

The reaction follows a Langmuir-Hinshelwood mechanism where reactants adsorb onto the solid catalyst surface. The carbonyl oxygen of lauric acid is protonated by the Brønsted acid sites (


) of the resin, increasing electrophilicity for the alcohol's nucleophilic attack.

FisherMechanism Cat Solid Acid Catalyst (Amberlyst-16 -SO3H) LA Lauric Acid (Adsorbed) Cat->LA Adsorption Protonated Oxonium Ion Intermediate LA->Protonated Protonation (Fast) Tetra Tetrahedral Intermediate Protonated->Tetra + Isooctyl Alcohol (RDS: Nucleophilic Attack) Ester Isooctyl Laurate (Desorbed) Tetra->Ester - H2O (Elimination) Water Water (Byproduct) Tetra->Water Ester->Cat Regeneration

Figure 1: Surface-mediated Fisher Esterification mechanism on a solid acid catalyst. The Rate Determining Step (RDS) is the nucleophilic attack by the sterically hindered isooctyl alcohol.

Experimental Protocol: Solid Acid Batch Synthesis

Objective: Synthesize Isooctyl Laurate with >98% conversion using Amberlyst-16.

Materials:

  • Lauric Acid (99%)

  • 2-Ethylhexanol (Isooctyl alcohol source)

  • Catalyst: Amberlyst-16 (dry, macroreticular resin, 4.8 meq/g acid capacity)

  • Equipment: 3-neck flask, Dean-Stark trap, reflux condenser.

Workflow:

  • Pre-treatment: Dry Amberlyst-16 at 105°C for 3 hours to remove physisorbed water, ensuring active site availability.

  • Loading: Charge reactor with Lauric Acid and Isooctyl Alcohol in a 1:1.5 molar ratio . The excess alcohol drives the equilibrium (Le Chatelier’s principle).

  • Catalyst Addition: Add catalyst at 5 wt% relative to the total mass of reactants.

  • Reaction: Heat to 140°C under constant stirring (600 rpm).

  • Water Removal: Continuously remove water via the Dean-Stark trap. The reaction typically reaches equilibrium within 3–5 hours.

  • Purification: Filter the hot mixture to recover the catalyst. Distill excess alcohol under vacuum (10 mbar).

Validation:

  • Acid Value (AV): Monitor the decrease in AV. Completion is defined as AV < 2 mg KOH/g.

Pathway B: Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis using Candida antarctica Lipase B (CALB) (immobilized as Novozym 435) is the preferred route for pharmaceutical grades due to mild conditions (preventing thermal degradation) and high specificity.

Mechanism: Ping-Pong Bi-Bi

Unlike acid catalysis, lipases do not form a ternary complex. They follow a Ping-Pong Bi-Bi mechanism:

  • Acylation: Lauric acid binds to the active site (Serine-His-Asp triad), releasing water and forming an Acyl-Enzyme intermediate.

  • Deacylation: Isooctyl alcohol enters, attacks the Acyl-Enzyme, and releases the ester.

Critical Insight: High concentrations of isooctyl alcohol can cause dead-end inhibition by binding to the enzyme before the acyl donor. Stepwise addition of alcohol is recommended.

PingPongMechanism E Free Lipase (CALB) EA Acyl-Enzyme Intermediate E->EA + LA Inhib Dead-End Complex E->Inhib + High [Alc] LA Lauric Acid (Substrate A) EA->E + H2O (Release) EA->E + Alc -> Ester (Deacylation) H2O Water (Product P) Alc Isooctyl Alcohol (Substrate B) Ester Isooctyl Laurate (Product Q)

Figure 2: Ping-Pong Bi-Bi mechanism for Lipase-catalyzed esterification. Red dotted line indicates potential alcohol inhibition.

Experimental Protocol: Solvent-Free Enzymatic Synthesis

Objective: Green synthesis of Isooctyl Laurate at 60°C.

Materials:

  • Immobilized CALB (Novozym 435)[1]

  • Lauric Acid, Isooctyl Alcohol

  • Molecular Sieves (4Å) for in-situ water adsorption.

Workflow:

  • Substrate Preparation: Melt Lauric Acid (m.p. ~43°C) and mix with Isooctyl Alcohol in a 1:1 molar ratio . (Equimolar is sufficient due to high enzyme efficiency).

  • Initiation: Add 2-4 wt% Novozym 435 .

  • Conditions: Maintain 60°C in an orbital shaker (200 rpm).

  • Water Control: Add activated Molecular Sieves (10 wt%) to the reaction vessel to shift equilibrium. Note: Vacuum removal is an alternative but may strip volatile alcohols.

  • Duration: 6–8 hours.

  • Workup: Filter enzyme (reusable up to 10 cycles) and molecular sieves. No distillation required if conversion is >99%.

Comparative Analysis & Data Summary

ParameterSolid Acid Catalysis (Amberlyst-16)Enzymatic Catalysis (CALB)
Temperature 120°C – 150°C40°C – 60°C
Molar Ratio (Acid:Alc) 1 : 1.5 (Excess alcohol needed)1 : 1 (Stoichiometric)
Reaction Time 3 – 5 hours6 – 24 hours
Conversion > 98%> 95% (up to 99% with sieves)
Selectivity High, but thermal byproducts possibleExcellent (>99%), no thermal degradation
Reusability High (Regenerate via washing)High (Fragile, mechanical stress limits)
E-Factor (Waste) Moderate (Requires purification)Low (Solvent-free, minimal downstream)

References

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols. Chemical Engineering Journal. 2

  • Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase. Bioresour. Technol. 3

  • Enzymatic synthesis of isoamyl laurate using different sources of commercial available microbial lipases. Galua Proceedings. 4

  • Isooctyl laurate | C20H40O2 | CID 22169183. PubChem.[5] 5

  • High-Shear Mixing-Assisted Esterification of Lauric Acid. ACS Omega. 6

Sources

Foundational

Advanced Pharmaceutical Applications of Isooctyl Laurate: From Transdermal Delivery to Green Synthesis

Executive Summary Isooctyl Laurate (IOL) (CAS: 84713-06-4 / 20292-08-4) is a branched-chain fatty acid ester often overlooked in favor of linear analogues, yet it possesses unique physicochemical properties critical for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isooctyl Laurate (IOL) (CAS: 84713-06-4 / 20292-08-4) is a branched-chain fatty acid ester often overlooked in favor of linear analogues, yet it possesses unique physicochemical properties critical for modern drug delivery systems. Unlike standard emollients, IOL exhibits a specific balance of lipophilicity (


) and low viscosity that makes it an ideal candidate for transdermal permeation enhancement  and as a biocompatible oil phase in nanoemulsions .

This technical guide analyzes the primary research applications of IOL, moving beyond its cosmetic origins to focus on its role in enhancing the bioavailability of BCS Class II and IV drugs. We explore its mechanism of action in the stratum corneum, its utility in self-emulsifying drug delivery systems (SEDDS), and the green enzymatic pathways used to synthesize high-purity pharmaceutical grades.

Transdermal Permeation Enhancement

The primary barrier to transdermal drug delivery (TDD) is the stratum corneum (SC), specifically its highly ordered intercellular lipid lamellae. Isooctyl laurate acts as a potent chemical permeation enhancer (CPE) .

Mechanism of Action: Lipid Fluidization

IOL functions by inserting itself into the lipid bilayer of the SC. Its branched isooctyl tail disrupts the packing of ceramides and fatty acids, increasing the "free volume" within the bilayer. This effectively lowers the phase transition temperature of the SC lipids, transforming them from a crystalline solid state to a more fluid liquid-crystalline state, thereby facilitating the diffusion of active pharmaceutical ingredients (APIs).

DOT Visualization: Permeation Mechanism

The following diagram illustrates the mechanistic pathway of IOL-mediated drug transport across the skin barrier.

PermeationMechanism IOL Isooctyl Laurate (IOL) (Branched Lipophilic Tail) SC_Lipids Stratum Corneum Lipid Bilayer (Ordered) IOL->SC_Lipids Topical Application Insertion Intercalation into Ceramide Packing SC_Lipids->Insertion Fluidization Lipid Fluidization (Increased Free Volume) Insertion->Fluidization Disruption of Van der Waals forces Diffusion Accelerated API Diffusion Fluidization->Diffusion Reduced diffusional resistance Systemic Systemic Absorption Diffusion->Systemic

Figure 1: Mechanistic pathway of Isooctyl Laurate in disrupting Stratum Corneum lipid packing to enhance drug permeability.

Nanoemulsion Formulation (Oil Phase Selection)

In the development of nanoemulsions and microemulsions, the selection of the oil phase is critical for drug solubilization and droplet stability. IOL is superior to long-chain triglycerides (LCTs) like corn oil because its lower molecular weight and branched structure allow for smaller droplet formation (<100 nm) with less surfactant energy.

Comparative Physicochemical Data

The table below highlights why IOL is preferred over standard pharmaceutical oils for specific lipophilic APIs (e.g., Ibuprofen, Ketoprofen).

PropertyIsooctyl Laurate (IOL)Isopropyl Myristate (IPM)Soybean Oil (LCT)Impact on Formulation
Viscosity (25°C) ~5–7 mPa·s~5–6 mPa·s~50 mPa·sLower viscosity aids in spontaneous emulsification.
Spreading Coeff. HighHighLowBetter skin coverage for topical nanoemulsions.
Solubilization High for semi-polar APIsModerateLow for semi-polar APIsHigher drug loading capacity per unit volume.
Oxidative Stability High (Saturated)High (Saturated)Low (Unsaturated)Longer shelf-life; no antioxidants required.
Experimental Protocol: Low-Energy Nanoemulsification

This protocol describes the fabrication of an IOL-based nanoemulsion using the Phase Inversion Composition (PIC) method. This method is self-validating as the formation of a transparent bluish system indicates success (Tyndall effect).

Objective: Create a stable 10% IOL nanoemulsion loaded with a lipophilic model drug (e.g., Curcumin or Ibuprofen).

Materials:

  • Oil Phase: Isooctyl Laurate (Pharmaceutical Grade)

  • Surfactant: Polysorbate 80 (Tween 80)[1]

  • Co-surfactant: PEG-400

  • Aqueous Phase: Ultrapure Water (Milli-Q)

Step-by-Step Methodology:

  • Oil Phase Preparation:

    • Dissolve 100 mg of the lipophilic API into 1.0 g of Isooctyl Laurate .

    • Validation: Vortex for 5 minutes. Ensure the solution is optically clear (no crystals). If cloudy, mild heating (40°C) is permissible.

  • Smix Preparation:

    • Mix Polysorbate 80 and PEG-400 in a 2:1 weight ratio (Smix).

    • Add 2.0 g of this Smix to the oil phase.

    • Causality: The high surfactant-to-oil ratio (SOR) is necessary to reduce interfacial tension to near-zero, enabling spontaneous curvature.

  • Titration (The Critical Step):

    • Place the Oil/Smix mixture on a magnetic stirrer (500 rpm).

    • Add water dropwise (approx. 1 drop per 5 seconds).

    • Observation: The mixture will transition from transparent (W/O) to turbid (bicontinuous) and finally back to transparent/translucent (O/W nanoemulsion).

    • Endpoint: Stop water addition when the total weight reaches 10.0 g.

  • Characterization (Self-Validation):

    • Visual: Shine a laser pointer through the vial. A distinct beam path (Tyndall effect) confirms nano-size range.

    • Centrifugation: Centrifuge at 5,000 rpm for 30 minutes. No phase separation should occur.

Green Synthesis via Enzymatic Esterification

For pharmaceutical applications, purity is paramount. Traditional acid-catalyzed synthesis of IOL often results in colored by-products and requires harsh neutralization steps. The current research standard is Lipase-Mediated Esterification , which operates under mild conditions and yields high-purity esters.

Workflow: Solvent-Free Biocatalysis

Research indicates that immobilized lipases (e.g., Candida antarctica Lipase B or Rhizopus oryzae) are highly effective for this esterification.

EnzymaticSynthesis Lauric Lauric Acid (C12:0) Reactor Packed Bed Reactor (60°C, Solvent-Free) Lauric->Reactor Isooctyl Isooctyl Alcohol (Branched C8) Isooctyl->Reactor Biocat Immobilized Lipase (e.g., Novozym 435) Biocat->Reactor Vacuum Vacuum Removal of Water Reactor->Vacuum Equilibrium Shift Product Isooctyl Laurate (>98% Purity) Reactor->Product Filtration Vacuum->Reactor Recycle

Figure 2: Solvent-free enzymatic synthesis workflow for high-purity Isooctyl Laurate.

Technical Insight: The removal of water (a byproduct) is the rate-limiting step. Using a vacuum or molecular sieves shifts the equilibrium toward ester synthesis, achieving conversion rates >95% within 6–8 hours.

Safety and Regulatory Profile

Understanding the safety profile is essential for regulatory filing (IND/NDA).

  • CIR Status: Alkyl esters, including 2-ethylhexyl laurate (functionally equivalent isomer), are reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and deemed safe as used in cosmetics and topical formulations.

  • Irritation: Classified as non-irritating to slightly irritating in rabbit assays; however, in nanoemulsion formulations, the surfactant system is usually the primary driver of irritation, not the oil phase.

  • Biodegradability: IOL is readily biodegradable, breaking down into lauric acid (a fatty acid) and isooctyl alcohol, which limits environmental accumulation compared to mineral oils.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22169183, Isooctyl laurate. Retrieved from [Link]

  • Cosmetic Ingredient Review (2013). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (Focus on 2-ethylhexyl laurate data). Retrieved from [Link]

  • Zaid Alkilani, A., McCrudden, M. T., & Donnelly, R. F. (2015). Transdermal drug delivery: Innovative pharmaceutical developments based on disruption of the barrier properties of the stratum corneum. Pharmaceutics. (Contextual grounding for lipid fluidization mechanism). Retrieved from [Link]

  • Eccleston, G. M. (1994).Microemulsions. In: Encyclopedia of Pharmaceutical Technology. (Foundational text on oil phase selection including branched esters).
  • Gumel, A. M., et al. (2011). Lipase-mediated synthesis of sugar fatty acid esters. (Relevant for enzymatic synthesis conditions of laurate esters). Retrieved from [Link]

Sources

Exploratory

Spectroscopic data of isooctyl laurate (NMR, IR)

Title: Spectroscopic Characterization of Isooctyl Laurate (2-Ethylhexyl Laurate): A Technical Guide Abstract This technical guide provides a comprehensive spectroscopic profile of Isooctyl Laurate, specifically the indus...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Characterization of Isooctyl Laurate (2-Ethylhexyl Laurate): A Technical Guide

Abstract This technical guide provides a comprehensive spectroscopic profile of Isooctyl Laurate, specifically the industrial standard isomer 2-Ethylhexyl Laurate (CAS 20292-08-4) . Designed for analytical chemists and formulation scientists, this document details the Nuclear Magnetic Resonance (


H and 

C NMR) and Infrared (IR) signatures required for structural verification and purity assessment. We analyze the specific spectral splitting patterns arising from the chiral center at the C2 position of the alcohol moiety and provide robust experimental protocols for data acquisition.

Chemical Identity & Structural Context

While "Isooctyl Laurate" is often used as a generic trade name, high-precision applications (drug delivery, cosmetics) primarily utilize the specific isomer 2-Ethylhexyl Laurate .

  • Systematic Name: 2-Ethylhexyl dodecanoate[1]

  • CAS Number: 20292-08-4[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 312.53 g/mol

  • Structural Feature: The molecule consists of a linear C12 fatty acid chain (Laurate) esterified with a branched C8 alcohol (2-Ethylhexanol).

Critical Isomer Note: Generic "isooctyl" alcohol is a mixture of isomers. This guide focuses on the 2-ethylhexyl isomer, which possesses a chiral center at the C2 position of the alcohol chain, creating diastereotopic protons at the C1 position (the


 group).
Figure 1: Synthesis & Structural Logic

SynthesisWorkflow Lauric Lauric Acid (C12 Linear) Reactor Esterification (Acid Cat., -H2O) Lauric->Reactor Alcohol 2-Ethylhexanol (C8 Branched, Chiral) Alcohol->Reactor Crude Crude Ester Reactor->Crude Purification Distillation/Neutralization Crude->Purification Product 2-Ethylhexyl Laurate (>99% Purity) Purification->Product

Caption: Synthesis pathway highlighting the origin of the branched alkyl chain.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is the primary tool for confirming the ester functionality and ensuring the absence of unreacted starting materials (free fatty acids or alcohols).

Theoretical Basis

The spectrum is dominated by the strong Carbonyl (


) stretching vibration. Unlike simple linear esters, the branching at the alcohol's 

-position slightly influences the fingerprint region but leaves the carbonyl shift relatively standard.
Representative IR Data
Functional GroupWavenumber (

)
IntensityAssignment
Aliphatic C-H 2950 - 2850Strong

and

asymmetric/symmetric stretch.
Ester C=O 1735 - 1745Very StrongCarbonyl stretching (Diagnostic peak).
C-O-C 1160 - 1180StrongEster C-O asymmetric stretch.
C-H Bend 1460 - 1470MediumMethylene scissoring / Methyl bending.
Impurity: O-H 3200 - 3600Broad (Weak)Indicates unreacted 2-ethylhexanol or moisture.

Protocol for Analysis:

  • Method: ATR (Attenuated Total Reflectance) is preferred for this viscous liquid.

  • Sample Prep: Place 1 drop of neat liquid on the Diamond/ZnSe crystal.

  • Parameters: 16 scans, 4

    
     resolution.
    

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, specifically distinguishing the 2-ethylhexyl isomer from linear octyl isomers.

Proton ( H) NMR

The hallmark of this spectrum is the signal for the


 protons. Due to the chiral center at the adjacent C2 position, these two protons are diastereotopic. While often appearing as a doublet in lower-field instruments (300 MHz), high-field instruments (500+ MHz) may resolve them as a multiplet or doublet of doublets (dd).

Solvent:


 (Chloroform-d) | Reference:  TMS (0.00 ppm)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Fragment
4.00 - 4.05 Doublet / Multiplet2H

Alcohol

-methylene (Diagnostic)
2.29 Triplet (

)
2H

Acid

-methylene
1.55 - 1.65 Multiplet3HAcid

+ Alcohol

Overlapping

-protons and Branch point
1.20 - 1.40 Broad Multiplet~24HBulk

Fatty acid chain & Alcohol chain
0.85 - 0.95 Overlapping Triplets9HTerminal

3 Methyl groups (1 from Acid, 2 from Alcohol)
Carbon-13 ( C) NMR

The


C spectrum confirms the carbon skeleton count (20 carbons). The branching is confirmed by the methine (

) signal around 39 ppm.
Chemical Shift (

ppm)
Carbon TypeAssignment
174.1 Quaternary (

)
Ester Carbonyl
66.8 Methylene (

)
Alcohol

38.9 Methine (

)
Branch point (2-position of alcohol)
34.6 Methylene (

)
Acid

-carbon
32.1 Methylene (

)
Bulk chain
29.1 - 29.8 Methylene (

)
Multiple bulk chain signals
14.2 Methyl (

)
Terminal Methyls
11.2 Methyl (

)
Ethyl branch methyl
Figure 2: NMR Assignment Logic Flow

NMRLogic Start Analyze 1H Spectrum Region1 Region 4.0 ppm Start->Region1 Region2 Region 2.3 ppm Start->Region2 Region3 Region 0.9 ppm Start->Region3 Check1 Doublet/Multiplet? Region1->Check1 Check2 Triplet? Region2->Check2 Check3 Integration = 9H? Region3->Check3 Result1 Confirms 2-Ethylhexyl Ester (O-CH2) Check1->Result1 Yes Result2 Confirms Fatty Acid Alpha-CH2 Check2->Result2 Yes Result3 Confirms 3x Methyl Groups (Branched Structure) Check3->Result3 Yes

Caption: Logic flow for confirming the 2-ethylhexyl laurate structure via 1H NMR.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prepare a homogeneous solution free of paramagnetic impurities.

  • Material: 15-20 mg of Isooctyl Laurate.

  • Solvent: 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (v/v).
    
  • Vessel: 5mm high-precision NMR tube.

  • Procedure:

    • Weigh sample directly into a tared vial.

    • Add solvent and vortex for 10 seconds.

    • Filter through a glass wool plug into the NMR tube if any turbidity is observed (indicates moisture or salt).

  • Acquisition:

    • 1H: 30° pulse, 16 scans, relaxation delay (

      
      ) 
      
      
      
      2 sec to ensure quantitative integration of methyls.
    • 13C: Power-gated decoupling, 512+ scans due to lower sensitivity.

Protocol B: Quality Control Criteria

To validate the material for research or pharmaceutical use, check for these common impurities:

  • Residual Alcohol: Look for a triplet at ~3.6 ppm (free 2-ethylhexanol

    
    ) in 1H NMR.
    
  • Residual Acid: Look for a broad singlet >10 ppm (COOH) in 1H NMR or a shift in the

    
     from 2.29 to ~2.34 ppm.
    

References

  • National Institute of Standards and Technology (NIST). 2-Ethylhexyl laurate: Phase change data and IR References. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • PubChem. Dodecanoic acid, 2-ethylhexyl ester (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[7] (Used for solvent referencing standards).[6][7] Available at: [Link]

  • Silver Fern Chemical. 2-Ethylhexyl Laurate Technical Data Sheet. (Industrial specifications for purity comparison). Available at: [Link]

Sources

Foundational

Technical Assessment: Isooctyl Laurate Biodegradability &amp; Environmental Fate

A Guide for Pharmaceutical & Chemical Development Professionals Executive Summary Isooctyl laurate (CAS: 84713-06-4) is a fatty acid ester characterized by high lipophilicity and low water solubility. In the context of d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Pharmaceutical & Chemical Development Professionals

Executive Summary

Isooctyl laurate (CAS: 84713-06-4) is a fatty acid ester characterized by high lipophilicity and low water solubility. In the context of drug development—specifically as an excipient in topical and transdermal formulations—it offers a favorable environmental profile. Technical analysis confirms that Isooctyl laurate is readily biodegradable according to OECD guidelines. Its primary degradation pathway involves enzymatic hydrolysis followed by rapid


-oxidation of the resulting fatty acid and oxidation of the alcohol moiety. While its high Log 

suggests potential for adsorption to organic matter, its rapid metabolic turnover mitigates bioaccumulation risks in aquatic organisms.

Chemical Identity & Physicochemical Profile

Understanding the environmental behavior of Isooctyl laurate requires a precise look at its structure, as this dictates bioavailability to degrading microorganisms.

PropertyDataRelevance to Fate
Chemical Name 6-methylheptyl dodecanoateDefines enzymatic cleavage sites
CAS Number 84713-06-4Regulatory tracking (REACH, TSCA)
Molecular Formula

Carbon source for microbial growth
Molecular Weight ~312.53 g/mol Moderate size, permeable to cell membranes
Water Solubility < 0.001 mg/L (Estimated)Critical: Limits bioavailability in standard aqueous tests
Log

~8.4 - 8.5Indicates strong adsorption to sludge/sediment
Vapor Pressure Low (< 0.01 Pa at 25°C)Volatilization is negligible

Structural Insight: The molecule consists of a linear C12 fatty acid chain (Lauric acid) esterified to a branched C8 alcohol (Isooctanol/6-methylheptan-1-ol). The ester linkage is the primary site of abiotic and biotic attack.

Biodegradability Mechanisms

The biodegradation of Isooctyl laurate is not a single-step event but a metabolic cascade. The rate-limiting step is often the physical solubilization of the substance rather than the intrinsic enzymatic activity.

The Degradation Cascade[3]
  • Primary Hydrolysis: Extracellular esterases or lipases cleave the ester bond, releasing Lauric acid and Isooctyl alcohol.

  • Fatty Acid Metabolism: Lauric acid enters the

    
    -oxidation spiral, releasing Acetyl-CoA units which feed into the Krebs (TCA) cycle for mineralization to 
    
    
    
    .
  • Alcohol Oxidation: The 6-methylheptan-1-ol is oxidized by alcohol dehydrogenase to its corresponding aldehyde and then to a carboxylic acid (6-methylheptanoic acid), which subsequently undergoes

    
    -oxidation.
    
Pathway Visualization

The following diagram illustrates the catabolic pathway utilized by standard environmental bacteria (e.g., Pseudomonas spp.).

BiodegradationPathway IOL Isooctyl Laurate (C20 Ester) Hydrolysis Enzymatic Hydrolysis (Lipases/Esterases) IOL->Hydrolysis Lauric Lauric Acid (C12 Fatty Acid) Hydrolysis->Lauric Alcohol Isooctyl Alcohol (6-methylheptan-1-ol) Hydrolysis->Alcohol BetaOx β-Oxidation Cycle Lauric->BetaOx AlcOx Alcohol Oxidation (-> Aldehyde -> Acid) Alcohol->AlcOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Repeated Cycles AlcOx->AcetylCoA Via Fatty Acid intermed. TCA TCA Cycle (Mineralization) AcetylCoA->TCA CO2 CO2 + H2O (Biomass) TCA->CO2

Figure 1: Catabolic pathway of Isooctyl laurate showing hydrolysis into constituent moieties and subsequent mineralization.

Environmental Fate & Ecotoxicology[4][5]

Aquatic Toxicity Profile

Due to its extreme insolubility, Isooctyl laurate exhibits a "No Observed Effect Concentration" (NOEC) at saturation.

  • Acute Toxicity: LC50/EC50 values for fish (Danio rerio), daphnia (Daphnia magna), and algae are typically > 100 mg/L (nominal loading rate), or more accurately, > water solubility limit.

  • Mechanism of Toxicity: Physical effects (smothering) are more likely than systemic chemical toxicity at high loading rates.

Bioaccumulation Potential
  • Theoretical: High Log

    
     (>8) suggests high potential for bioconcentration.
    
  • Actual: The Bioaccumulation Factor (BCF) is lower than predicted because the substance is rapidly metabolized. Fish and other aquatic organisms possess efficient esterases that hydrolyze the molecule before it accumulates in adipose tissue.

Experimental Protocols: Validating Biodegradability

For researchers needing to generate internal data (e.g., for an Investigational New Drug (IND) environmental assessment), the standard OECD 301 series must be adapted for insoluble substances.

Protocol: Modified OECD 301F (Manometric Respirometry)

Objective: Determine "Ready Biodegradability" (>60% degradation in 28 days).

Step 1: Inoculum Preparation
  • Source: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

  • Conditioning: Aerate sludge for 5-7 days prior to use to reduce endogenous respiration.

  • Washing: Wash sludge 3 times with mineral medium to remove dissolved organic carbon (DOC). Resuspend to obtain 30 mg/L suspended solids in the final test mixture.

Step 2: Test Substance Introduction (Critical)
  • Challenge: Direct addition of Isooctyl laurate results in a floating oil layer, limiting bacterial access.

  • Solution (Adsorption Method):

    • Dissolve the test mass of Isooctyl laurate in a volatile solvent (e.g., acetone or dichloromethane).

    • Mix this solution with an inert carrier like silica gel or glass fiber filter paper .

    • Evaporate the solvent completely.

    • Add the coated carrier to the test flask. This maximizes surface area for microbial attack.

Step 3: Test System Setup

Use a Manometric Respirometer (e.g., OxiTop® or equivalent).

  • Flask 1: Test Substance (100 mg/L ThOD) + Inoculum.

  • Flask 2: Blank (Inoculum only).

  • Flask 3: Reference (Sodium Benzoate) + Inoculum (Validity Check).

  • Flask 4: Toxicity Control (Test Substance + Sodium Benzoate).

Step 4: Data Calculation

Calculate biodegradation percentage (


) daily:


  • 
    :  Oxygen uptake of test substance (mg/L).
    
  • 
    :  Theoretical Oxygen Demand (calculated from elemental formula).[1]
    

Pass Criteria: The substance must reach 60% degradation within a 10-day window once it hits 10% degradation.

Regulatory & Drug Development Context[6]

  • REACH (EU): Isooctyl laurate is registered (or covered under category approaches for fatty acid esters). It is classified as Non-Hazardous to the aquatic environment.

  • Pharmaceutical Use: As an excipient, it serves as a lipophilic solubilizer. Its rapid biodegradation supports "Green Pharmacy" initiatives, reducing the environmental footprint of manufacturing effluents and patient excretion.

Conclusion

Isooctyl laurate represents a safe, environmentally benign choice for drug formulation. Its high lipophilicity drives it toward sediment/soil compartments where it is rapidly mineralized by ubiquitous microorganisms. The lack of aquatic toxicity at saturation limits ensures a wide safety margin for environmental risk assessments.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.[2][3] OECD Publishing. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Fatty acids, C12-18, methyl esters (Read-across data). [Link][4]

  • PubChem. Isooctyl laurate Compound Summary. National Library of Medicine. [Link]

  • ECETOC. Technical Report No. 82: Risk Assessment of Poorly Soluble Substances. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography Analysis of Isooctyl Laurate

Method Development Guide for Non-Chromophoric Lipophilic Esters Abstract & Core Challenge Isooctyl Laurate ( ) is a branched fatty acid ester widely used as an emollient and dispersing agent in dermal pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide for Non-Chromophoric Lipophilic Esters

Abstract & Core Challenge

Isooctyl Laurate (


) is a branched fatty acid ester widely used as an emollient and dispersing agent in dermal pharmaceutical and cosmetic formulations. Its analysis presents a specific chromatographic challenge: lack of a strong UV chromophore .[1][2][3] The molecule possesses only a carbonyl ester linkage, which absorbs weakly at 200–210 nm, a region highly susceptible to solvent interference.

This Application Note details two distinct protocols to overcome this detection hurdle:

  • Protocol A (Gold Standard): HPLC-ELSD (Evaporative Light Scattering Detection) for high sensitivity and gradient compatibility.[1][2]

  • Protocol B (QC Standard): HPLC-UV (Low Wavelength) for routine quality control in standard laboratories.[1][2]

Chemical Context & Method Strategy

The Analyte
  • Chemical Name: Isooctyl Laurate (2-ethylhexyl laurate or isomers depending on alcohol source).[1][2]

  • Molecular Structure: Lipophilic tail (Lauric acid, C12) + Branched lipophilic head (Isooctanol, C8).

  • Solubility: Insoluble in water; soluble in acetonitrile (ACN), methanol (MeOH), tetrahydrofuran (THF), and hexane.

  • Critical Attribute: The "isooctyl" group is often derived from technical grade alcohols (e.g., 2-ethylhexanol), meaning the "single" peak may appear as a split peak or have a shoulder due to isomeric distribution.

Detection Logic

The choice of detector dictates the mobile phase strategy.[1]

DetectorMechanismProsCons
ELSD/CAD Aerosol scatteringUniversal response; Gradient compatible; Removes solvent interference.[1][2][4]Non-linear response (requires polynomial fit); Destructive.[1][2]
UV (205 nm) Carbonyl

transition
Non-destructive; Standard equipment.[1][2]High background noise; Requires HPLC-grade solvents; Isocratic only (usually).[1][2]
RI (Refractive Index) Light refractionUniversal; Good for high concentrations.[1][2]Not gradient compatible; Temperature sensitive; Low sensitivity.[1][2]

Visualizing the Analytical Workflow

The following diagram outlines the decision process for selecting the correct protocol based on laboratory capabilities and analytical needs.

MethodSelection Start Start: Isooctyl Laurate Analysis CheckConc Check Concentration & Purity Needs Start->CheckConc Trace Trace Analysis / Impurities (< 0.1%) CheckConc->Trace Bulk Bulk Assay / QC (> 95% Purity) CheckConc->Bulk ProtocolA PROTOCOL A: HPLC-ELSD/CAD (Gradient Elution) Trace->ProtocolA Required EquipCheck Is ELSD or CAD available? Bulk->EquipCheck EquipCheck->ProtocolA Yes (Preferred) ProtocolB PROTOCOL B: HPLC-UV (205 nm) (Isocratic Elution) EquipCheck->ProtocolB No (Standard) ProtocolC PROTOCOL C: HPLC-RI (Strictly Isocratic) EquipCheck->ProtocolC Alternative

Figure 1: Decision tree for selecting the appropriate detection method for Isooctyl Laurate.

Protocol A: High-Sensitivity Method (HPLC-ELSD)

Recommended for: Impurity profiling, trace analysis, and formulations with complex matrices.

Chromatographic Conditions
  • System: HPLC with ELSD (e.g., Agilent 1260/1290 Infinity II or Waters ACQUITY with ELS).[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18).[1][2]

    • Dimensions:

      
       mm, 
      
      
      
      (or
      
      
      for higher resolution).[1][2]
  • Column Temperature:

    
     (Controls viscosity and retention reproducibility).[1][2]
    
  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Injection Volume: 10–20

    
    .[1][2]
    
ELSD Settings (Critical)
  • Nebulizer Temperature:

    
     (Low enough to prevent evaporation of semi-volatile short-chain impurities).
    
  • Evaporator Temperature:

    
    .
    
  • Gas Flow (

    
    ):  1.6 SLM (Standard Liters per Minute).
    
  • Note: Isooctyl laurate is non-volatile, but potential impurities like isooctanol are semi-volatile.[1][2] High evaporator temps may reduce impurity sensitivity.[1][2]

Mobile Phase & Gradient[1][2]
  • Solvent A: Water (Milli-Q).[1][2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Time (min)% Solvent A (Water)% Solvent B (ACN)Phase
0.001585Equilibration
2.001585Isocratic Hold
10.000100Linear Ramp
15.000100Wash (Elutes Dimer/Polymers)
15.101585Re-equilibration
20.001585End
Sample Preparation
  • Stock Solution: Weigh 50 mg Isooctyl Laurate into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile (or THF if solubility is slow, then dilute with ACN).

  • Filtration: Filter through a 0.45

    
     PTFE (hydrophobic) syringe filter. Do not use Nylon  (may extract plasticizers).[1][2]
    

Protocol B: Standard QC Method (HPLC-UV)

Recommended for: Raw material assay and environments without ELSD.[1][2]

Chromatographic Conditions
  • Detector: UV-Vis / DAD (Diode Array Detector).[1][2]

  • Wavelength: 205 nm (Bandwidth 4 nm).[1][2] Reference wavelength: 360 nm (to correct for drift).

  • Column: C8 or C18 (C8 often provides sharper peaks for highly lipophilic esters in isocratic mode).[1][2]

    • Example: Agilent Zorbax Eclipse XDB-C8 (

      
       mm, 
      
      
      
      ).[1][2]
  • Flow Rate: 1.0 - 1.2 mL/min.[1][2]

Mobile Phase (Isocratic)
  • Composition: Acetonitrile : Water (90 : 10 v/v).[1][2]

    • Why Isocratic? Gradients at 205 nm cause massive baseline shifts due to the changing refractive index and absorbance of ACN vs Water.[1][2]

  • Solvent Quality: Super-Gradient Grade ACN is mandatory. Standard HPLC grade may have too much absorbance at 205 nm.[1][2]

System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before running samples:

ParameterAcceptance CriteriaScientific Rationale
Capacity Factor (

)

Ensures analyte is retained but not stuck (Expected RT ~8-12 min).
Tailing Factor (

)

Lipids often tail on older silica; indicates column health.[1][2]
Precision (RSD)

(n=6 injections)
Verifies pump stability and injector accuracy.
Resolution (

)

If impurities (e.g., Lauric Acid) are present, they must be baseline separated.

Scientific Validation & Troubleshooting

Linearity Issues (ELSD vs. UV)
  • UV: Follows Beer-Lambert Law.[1][2] Linearity (

    
    ) is expected.[1][2]
    
  • ELSD: Response is logarithmic , not linear.

    • Equation:

      
       (where 
      
      
      
      =Area,
      
      
      =mass).[1][2]
    • Action: Plot log(Area) vs. log(Concentration) to linearize, or use a Polynomial fit in your CDS (Chromatography Data System).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Ghost Peaks Contaminated Mobile PhaseLipids stick to glass.[1][2] Use dedicated glassware. Wash column with 100% IPA or THF.[1][2]
Drifting Baseline (UV) Temperature FluctuationThermostat the column compartment.[1][2] Ensure ACN is degassed.
Low Sensitivity (ELSD) Gas Flow too highReduce

flow slightly to increase particle size in the drift tube.
Split Peak Isomeric MixtureIsooctyl group is often a mix of isomers.[1][2] Integrate the cluster as a single peak for assay.
Signal Pathway Diagram

Understanding the detection physics helps in troubleshooting.[1][2]

DetectionPhysics Sample Eluent from Column (Analyte + Mobile Phase) Nebulizer Nebulizer (N2 Gas + Heat) Sample->Nebulizer Aerosolization Evap Drift Tube (Solvent Evaporates) Nebulizer->Evap Droplets Detection Detection Zone (Solid Particles Scatter Light) Evap->Detection Dry Particles Signal Signal Output Detection->Signal Scattered Light

Figure 2: ELSD Signal Generation Pathway.[1][2] Note that only non-volatile analytes (Isooctyl Laurate) survive the Drift Tube.

References

  • PubChem. Isooctyl Laurate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • Agilent Technologies. Analysis of Lipids using HPLC with Evaporative Light Scattering Detection. Application Note 5990-8321EN.[1][2] Available at: [Link]

Sources

Application

Application Note: High-Throughput Analysis of Isooctyl Laurate Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)

Abstract This application note presents a robust and validated gas chromatography with flame ionization detection (GC-FID) method for the quantitative analysis of isooctyl laurate. Isooctyl laurate, a key emollient and s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated gas chromatography with flame ionization detection (GC-FID) method for the quantitative analysis of isooctyl laurate. Isooctyl laurate, a key emollient and solvent in the pharmaceutical and cosmetic industries, requires stringent purity control to ensure product quality and safety. The method detailed herein utilizes a polar stationary phase capillary column to achieve excellent separation of isooctyl laurate from potential process impurities and degradation products. This document provides a comprehensive protocol, including sample preparation, instrument parameters, system suitability criteria, and data analysis guidelines, designed for researchers, scientists, and drug development professionals.

Introduction

Isooctyl laurate (6-methylheptyl dodecanoate), a fatty acid ester, is widely employed in topical pharmaceutical formulations and high-end cosmetics due to its excellent emollient properties and non-greasy feel.[1] The purity of this excipient is critical, as impurities can impact the stability, efficacy, and safety of the final product. Gas chromatography (GC) is an ideal analytical technique for assessing the purity of volatile and semi-volatile compounds like isooctyl laurate.[2][3] The Flame Ionization Detector (FID) is particularly well-suited for this application, offering high sensitivity and a linear response to hydrocarbons.[2][4]

This application note provides a detailed, step-by-step protocol for the determination of isooctyl laurate purity. The causality behind key experimental choices, such as column selection and temperature programming, is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of Isooctyl Laurate

A thorough understanding of the analyte's properties is fundamental to developing a successful GC method.

PropertyValueSource
Molecular Formula C₂₀H₄₀O₂[1]
Molecular Weight 312.5 g/mol [1]
IUPAC Name 6-methylheptyl dodecanoate[1]
CAS Number 84713-06-4[1][5]
Boiling Point (estimated) Approx. 260-300 °C[6][7]

The relatively high boiling point of isooctyl laurate necessitates a GC oven temperature program that reaches a sufficiently high final temperature to ensure its elution from the column in a reasonable time frame.

Experimental Workflow

The overall workflow for the analysis of isooctyl laurate is depicted below. This process ensures that the sample is appropriately prepared, the instrument is performing correctly, and the data generated is accurate and reliable.

Isooctyl Laurate GC-FID Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve sample in Hexane StandardPrep Prepare calibration standards SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability Analysis Inject Samples & Standards SystemSuitability->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Isooctyl Laurate Analysis.

Materials and Methods

Reagents and Materials
  • Isooctyl Laurate Reference Standard (≥99.5% purity)

  • Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade)

Instrumentation

A gas chromatograph equipped with a split/splitless inlet and a flame ionization detector is required.

ComponentSpecificationRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Detector Flame Ionization Detector (FID)High sensitivity and linear response to hydrocarbons.[2][4]
Autosampler Agilent 7693A or equivalentEnsures high precision of injection volumes.
Column Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column (e.g., Carbowax 20M)The polyethylene glycol (wax) stationary phase provides good selectivity for fatty acid esters.[8][9]
Data System Agilent OpenLab CDS or equivalentFor instrument control, data acquisition, and processing.
Chromatographic Conditions
ParameterSettingJustification
Inlet Split/Splitless
Inlet Temperature280 °CEnsures complete vaporization of isooctyl laurate.
Split Ratio50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal for column efficiency.
Oven Temperature Program
Initial Temperature150 °C, hold for 1 minAllows for focusing of the analytes at the head of the column.
Ramp 115 °C/min to 250 °C, hold for 5 minSeparates any volatile impurities.
Ramp 220 °C/min to 280 °C, hold for 5 minEnsures elution of isooctyl laurate and any less volatile impurities.
Detector Flame Ionization Detector (FID)
Detector Temperature300 °CPrevents condensation of the eluting compounds.
Hydrogen Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (Helium)25 mL/min
Injection
Injection Volume1 µL

Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Isooctyl Laurate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with hexane to achieve concentrations of approximately 10, 50, 100, 250, and 500 µg/mL.

Sample Preparation
  • Accurately weigh approximately 25 mg of the isooctyl laurate sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with hexane.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Sample and Standard Preparation cluster_std Standard Preparation cluster_sample Sample Preparation WeighStd Weigh 25 mg of Reference Standard DissolveStd Dissolve in Hexane (25 mL flask) WeighStd->DissolveStd Stock Stock Solution (1000 µg/mL) DissolveStd->Stock Dilute Serial Dilution Stock->Dilute CalStds Calibration Standards (10-500 µg/mL) Dilute->CalStds WeighSample Weigh 25 mg of Isooctyl Laurate Sample DissolveSample Dissolve in Hexane (25 mL flask) WeighSample->DissolveSample Filter Filter (0.45 µm) DissolveSample->Filter Vial Transfer to GC Vial Filter->Vial

Caption: Sample and Standard Preparation Workflow.

System Suitability and Quality Control

Before sample analysis, the system suitability must be verified.[10][11] This ensures that the chromatographic system is performing adequately for the intended analysis.[12]

System Suitability Test (SST)

Inject the 100 µg/mL calibration standard five times and evaluate the following parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 20,000Measures column efficiency.
% Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
% Relative Standard Deviation (%RSD) of Retention Time ≤ 0.5%Indicates system stability.

If the system suitability criteria are not met, troubleshoot the instrument before proceeding with sample analysis.

Quality Control
  • Blank: Inject a hexane blank at the beginning of the sequence to check for system contamination.

  • Calibration Verification: Inject a mid-level calibration standard every 10-15 samples to verify the stability of the instrument response. The area response should be within ±10% of the initial calibration value.

Data Analysis and Reporting

  • Calibration Curve: Generate a linear regression calibration curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of isooctyl laurate in the sample preparations using the calibration curve.

  • Purity Calculation: Calculate the purity of the isooctyl laurate sample as a percentage using the following formula:

    Purity (%) = (Area of Isooctyl Laurate Peak / Total Area of All Peaks) x 100

    This area percent method is suitable for purity assessment where the response factors of the impurities are similar to that of the main component. For higher accuracy with known impurities, a relative response factor should be determined.

Conclusion

The GC-FID method described in this application note provides a reliable and robust means for the quantitative analysis of isooctyl laurate. The detailed protocol, including system suitability and quality control measures, ensures the generation of high-quality, reproducible data suitable for quality control and research applications in the pharmaceutical and cosmetic industries.

References

  • Lab Manager. (n.d.). System Suitability Testing: Ensuring Reliable Results.
  • LCGC International. (n.d.). Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I.
  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
  • Chromatography Online. (n.d.). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications.
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (n.d.).
  • ChemicalBook. (2024, May 11). isooctyl laurate | 84713-06-4.
  • The Good Scents Company. (n.d.). isobutyl laurate dodecanoic acid, 2-methylpropyl ester.
  • Benchchem. (n.d.). A Comparative Guide to GC-FID and GC-MS for the Quantification of Fatty Acid Esters.
  • ResearchGate. (2014, November 3). (PDF) GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition.
  • Measurlabs. (n.d.). GC-FID Analysis | Flame Ionization Detector.
  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition.
  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-FID.
  • ResearchGate. (n.d.). GC-FID data formats A. Three hypothetical chromatograms are shown....
  • National Center for Biotechnology Information. (n.d.). Isooctyl laurate. PubChem Compound Database.
  • Agilent. (2024, October 8). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors.
  • Polymer Characterization Lab. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID).
  • 6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis.
  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition.
  • ChemBK. (2024, April 9). ISOAMYL LAURATE.
  • PubChemLite. (n.d.). Isooctyl laurate (C20H40O2).
  • NIST. (n.d.). Isoamyl laurate. NIST Chemistry WebBook.
  • NIST. (n.d.). Isoamyl laurate. NIST Chemistry WebBook.

Sources

Method

Using isooctyl laurate as an internal standard in GC-MS.

Abstract This application note details the validation and operational protocol for utilizing Isooctyl Laurate (specifically the 2-ethylhexyl isomer, CAS 20292-08-4) as a non-endogenous Internal Standard (IS) for Gas Chro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation and operational protocol for utilizing Isooctyl Laurate (specifically the 2-ethylhexyl isomer, CAS 20292-08-4) as a non-endogenous Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS). While deuterated isotopes are the gold standard, they are often cost-prohibitive or unavailable for specific lipophilic targets. Isooctyl laurate offers a robust, cost-effective alternative due to its high stability, mid-range volatility (C20 total carbon count), and absence in most biological and environmental matrices. This guide targets researchers analyzing fatty acid methyl esters (FAMEs), essential oils, or hydrocarbon contaminants.

Introduction & Scientific Rationale

The selection of an Internal Standard is the single most critical decision in quantitative GC-MS. It compensates for variability in extraction efficiency, injection volume, and ionization response.

Why Isooctyl Laurate?

  • Chemical Structure: Formed by the esterification of Lauric Acid (C12) and 2-Ethylhexanol (C8). Its branched structure (C20H40O2) provides unique retention characteristics compared to straight-chain FAMEs.

  • Chromatographic Resolution: It typically elutes in the mid-to-late region of a standard FAME chromatogram (between C18 and C22 analogs depending on polarity), a region often free of interferences in short-chain lipid analysis.

  • Non-Endogenous Nature: Unlike Ethyl Laurate (found in ethanol-positive biological samples) or Methyl Laurate (common in methanolysis), the 2-ethylhexyl moiety is synthetic and rarely found in nature, eliminating false positives.

  • Hydrophobicity (LogP ~8.4): It tracks well with non-polar analytes during liquid-liquid extraction (LLE), ensuring the IS reflects the extraction efficiency of the target analytes.

Chemical Identity & Properties

Ensure you procure the correct isomer. "Isooctyl" is a trivial name often referring to 2-ethylhexyl.

PropertySpecification
IUPAC Name 2-Ethylhexyl dodecanoate
CAS Number 20292-08-4
Molecular Formula C₂₀H₄₀O₂
Molecular Weight 312.53 g/mol
Boiling Point ~300°C (at 760 mmHg)
Solubility Soluble in Hexane, Dichloromethane (DCM), Isooctane. Insoluble in water.[1][2]

Experimental Protocol

Reagents and Materials[3][4]
  • Analyte Matrix: Biological fluid, food extract, or petrochemical sample.

  • Internal Standard: Isooctyl Laurate (>98% purity).

  • Solvents: n-Hexane (HPLC Grade) or Dichloromethane (DCM).

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.

Standard Preparation Workflow

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of Isooctyl Laurate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with n-Hexane.

  • Store at 4°C in an amber vial (Stable for 6 months).

Step 2: Working Internal Standard Solution (WIS) (50 µg/mL)

  • Transfer 500 µL of Primary Stock into a 10 mL volumetric flask.

  • Dilute to volume with n-Hexane.

  • Critical: This is the spiking solution added to every sample and calibrator.

Step 3: Sample Spiking

  • Add exactly 50 µL of WIS to 1.0 mL of sample extract prior to GC injection.

  • Final concentration of IS in the vial = 2.44 µg/mL (approx, depending on exact final volume).

  • Vortex for 10 seconds to ensure homogeneity.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization of the C20 ester without thermal degradation.
Injection Mode Splitless (1 min)Maximizes sensitivity; purge valve opens at 1.0 min to remove solvent tail.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode to maintain retention time stability.
Oven Program 70°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (5 min)Fast ramp removes solvent; slow ramp (5°C/min) resolves the IS from C18/C20 FAMEs.
Transfer Line 280°CPrevents condensation of high-boiling esters.
Ion Source (EI) 230°C, 70 eVStandard Electron Ionization conditions.
Acquisition Full Scan (m/z 40–450) or SIMUse Full Scan for identification; SIM for quantitation (see below).

Data Analysis & Mass Spectral Interpretation

Unlike methyl esters (Base Peak m/z 74), 2-ethylhexyl esters fragment differently due to the branched alcohol chain.

Characteristic Ions for Isooctyl Laurate:

  • m/z 57 & 71: Dominant alkyl chain fragments (C4H9+, C5H11+).

  • m/z 183: Acylium ion [C11H23CO]+ (Loss of the alkoxy group).

  • m/z 201: Protonated acid fragment [RCOOH2]+.

  • Molecular Ion (M+): m/z 312 (Often weak in EI).

SIM (Selected Ion Monitoring) Setup: For high-sensitivity quantitation, set the quadrupole to monitor:

  • Target: m/z 183 (Quantifier - Specific to the Laurate chain).

  • Qualifiers: m/z 57, m/z 71 (Confirm structure).

Calibration Logic (Internal Standard Method)

Calculate the Response Factor (RF) using a calibration curve of the Analyte vs. Isooctyl Laurate.



The concentration of the unknown is then:



Visual Workflow (Process Diagram)

The following diagram illustrates the critical path for integrating Isooctyl Laurate into a lipidomics or hydrocarbon workflow.

G Sample Biological/Environmental Sample Extraction LLE Extraction (Hexane/DCM) Sample->Extraction 1. Prepare Spike SPIKE Internal Standard (Isooctyl Laurate) @ Known Conc. Extraction->Spike 2. Add IS Derivatization Derivatization (If analyzing acids) Spike->Derivatization 3. Optional GCMS GC-MS Analysis (DB-5MS Column) Spike->GCMS Direct Inject (Esters) Derivatization->GCMS 4. Inject Data Data Processing (Area Ratio Calculation) GCMS->Data 5. Quantify

Figure 1: Operational workflow for Internal Standard addition. Note that spiking occurs post-extraction but pre-injection to correct for injection variability. If correcting for extraction efficiency, spike directly into the raw sample at step 1.

Validation Criteria (Quality Control)

To ensure the system is "self-validating" as requested:

  • Retention Time Stability: The IS retention time must not shift by more than ±0.05 min across the run.

  • Area Stability: The absolute peak area of Isooctyl Laurate in samples should be within ±20% of the area in the calibration standards. A drop >20% indicates matrix suppression or injection issues.

  • Blank Check: Inject a solvent blank containing only the IS. No peaks should appear at the retention times of your target analytes (proving the IS is pure).

References

  • PubChem. (2025).[3][4][5] Isooctyl laurate (Compound Summary). National Library of Medicine. [Link]3]

  • NIST Mass Spectrometry Data Center. (2023). Esters, Mass Spectral Library. NIST Standard Reference Data. [Link]

  • Scion Instruments. (2024). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

Sources

Application

Application Note: Isooctyl Laurate (IOL) as a Functional Excipient in High-Performance Cosmetics

Topic: Isooctyl Laurate in Cosmetic and Personal Care Formulations Content Type: Advanced Application Note & Protocol Guide Audience: Formulation Chemists, R&D Scientists, and Product Developers Executive Summary & Physi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isooctyl Laurate in Cosmetic and Personal Care Formulations Content Type: Advanced Application Note & Protocol Guide Audience: Formulation Chemists, R&D Scientists, and Product Developers

Executive Summary & Physicochemical Profile

Isooctyl Laurate (IOL) (CAS: 84713-06-4 / 59231-34-4) represents a class of branched-chain esters that function as high-spreading emollients, solvent boosters, and silicone alternatives. Unlike straight-chain esters (e.g., Cetyl Palmitate), the branched "isooctyl" moiety creates steric hindrance that disrupts crystalline packing. This structural attribute confers its defining characteristics: low freezing point, low viscosity, and high solvency for crystalline actives.

Structural Logic

The molecule is formed via the esterification of Lauric Acid (C12) and Isooctyl Alcohol (C8 branched) .

  • The C12 Tail: Provides lipophilicity and skin affinity (biomimetic to skin surface lipids).

  • The C8 Branched Head: Reduces intermolecular Van der Waals forces, resulting in a "dry" non-oily skin feel often compared to Cyclopentasiloxane (D5).

Typical Property Specification

Values represent typical commercial grades (e.g., Dub IOL, Tegosoft analogs).

PropertyTypical ValueFunctional Significance
Appearance Clear, colorless liquidNo interference with color formulations.
Viscosity (25°C) 6 – 12 mPa·sUltra-low viscosity ensures rapid spreading and "vanishing" feel.
Refractive Index 1.44 – 1.45Moderate shine; suitable for "natural glow" without greasy gloss.
Surface Tension ~29 mN/mLow surface tension promotes rapid pigment wetting.
Polarity Low-MediumExcellent solvent for organic UV filters (Avobenzone).
Spreadability > 1000 mm²/10minHigh spreading factor; reduces drag in heavy creams.

Formulation Logic: The Silicone Replacement Strategy

Isooctyl Laurate is frequently utilized to replace volatile silicones. While it is not volatile (it does not evaporate like D5), its absorption profile mimics the "disappearance" of volatiles.

DOT Diagram 1: Formulation Logic Flow

This diagram illustrates the decision matrix for selecting IOL based on desired formulation outcomes.

FormulationLogic Target Target Attribute Solvency Solvency Requirement Target->Solvency Active Ingredient? Texture Texture Requirement Target->Texture Sensory Profile? UV_Boost UV Filter Solubilization (IOL dissolves crystals) Solvency->UV_Boost Crystalline Organic Filters Pigment_Wet Pigment Dispersion (IOL lowers surface tension) Solvency->Pigment_Wet Iron Oxides/TiO2 Sensory Dry/Matte Finish (IOL mimics D5 slip) Texture->Sensory Reduce Greasiness

Caption: Decision matrix for incorporating Isooctyl Laurate to solve specific formulation challenges.

Application Protocol A: UV Filter Solubilization

Objective: To determine the solubility limit of crystalline UV filters (e.g., Avobenzone, Bemotrizinol) in Isooctyl Laurate to maximize SPF efficacy and prevent crystallization.

Scientific Rationale: Crystalline filters must be fully dissolved to function. Recrystallization reduces SPF and causes gritty texture. IOL's branched structure creates "voids" in the solvent matrix, accommodating bulky UV filter molecules better than linear esters [1].

Experimental Protocol
  • Preparation:

    • Weigh 10.0g of Isooctyl Laurate into a 50mL glass beaker.

    • Add the crystalline UV filter (e.g., Avobenzone) in 0.5g increments.

  • Solubilization:

    • Heat the mixture to 75°C - 80°C under magnetic stirring (300 rpm) until the solution is clear.

    • Maintain temperature for 10 minutes to ensure thermodynamic equilibrium.

  • Stress Testing (The Critical Step):

    • Allow the sample to cool to room temperature (25°C).

    • Seed the sample: Add a single crystal of the undissolved UV filter to the cooled solution. (This acts as a nucleation site to force crystallization if the solution is supersaturated).

    • Store at 4°C for 7 days.

  • Analysis:

    • Visually inspect for crystal growth under polarized light microscopy (PLM).

    • Pass Criteria: No crystals observed after 7 days at 4°C.

Typical Solubility Data (Comparative):

SolventAvobenzone Solubility (w/w)Bemotrizinol Solubility (w/w)
Isooctyl Laurate ~16 - 19% ~11 - 13%
C12-15 Alkyl Benzoate~14 - 17%~10 - 12%
Mineral Oil< 3%< 1%

Application Protocol B: High-Load Pigment Dispersion

Objective: To create a 70% solid pigment dispersion (slurry) for color cosmetics (Foundations/Concealers) using IOL as the wetting binder.

Scientific Rationale: Efficient wetting requires the surface tension of the liquid to be lower than the critical surface tension of the pigment. IOL (~29 mN/m) wets hydrophobically treated pigments (e.g., Silane or Methicone treated) superior to triglycerides (~35 mN/m), allowing for higher pigment loading and lower viscosity [2].

Experimental Protocol
  • Phase A (Binder):

    • Isooctyl Laurate: 25.0%

    • Polyhydroxystearic Acid (Dispersant): 5.0% (Critical for steric stabilization).

  • Phase B (Pigment):

    • Hydrophobically treated Iron Oxides (Red/Yellow/Black mix): 70.0%

  • Process:

    • Premix: Combine Phase A in a steel vessel. Mix until homogeneous.

    • Wetting: Slowly add Phase B to Phase A under a disperser blade (Cowles) at 1000 rpm.

    • Grinding: Pass the slurry through a 3-Roll Mill or Bead Mill .

      • Gap Settings (3-Roll): 50μm (Pass 1) → 20μm (Pass 2) → 5μm (Pass 3).

  • Validation (Hegman Gauge):

    • Place a droplet on a Hegman Gauge (0-100μm).

    • Draw down with the scraper.

    • Target: < 10μm particle size (Reading > 7.5 on Hegman).

DOT Diagram 2: Pigment Dispersion Mechanism

This diagram details the microscopic interactions during the dispersion process.

PigmentDispersion Agglomerate Pigment Agglomerate (Air trapped between particles) Wetting Wetting Phase (IOL displaces Air) Agglomerate->Wetting Low Surface Tension (<30 mN/m) Shear Mechanical Shear (3-Roll Mill / Bead Mill) Wetting->Shear Energy Input Stabilization Steric Stabilization (Dispersant anchors to pigment) Shear->Stabilization Particle Separation Final Stable Dispersion (Low Viscosity, High Color) Stabilization->Final Prevention of Flocculation

Caption: Step-by-step mechanism of pigment dispersion using Isooctyl Laurate.

Sensory & Stability Validation

Objective: To validate the "dry emollience" and oxidative stability of IOL in a finished emulsion.

Sensory Comparison Protocol (Triangle Test)
  • Control: O/W Cream with 10% Cyclopentasiloxane (D5).

  • Test: O/W Cream with 10% Isooctyl Laurate.

  • Method: Double-blind application to the volar forearm of 10 trained panelists.

  • Attributes Scored: Initial Spread, Playtime (time to absorb), Residue (Greasy vs. Dry).

  • Expected Result: IOL will show similar Initial Spread but slightly longer Playtime than D5. The Residue should be non-greasy, confirming it as a viable "Dry Oil" alternative.

Oxidative Stability (Rancimat Method)

Unlike unsaturated vegetable oils, Isooctyl Laurate is fully saturated, making it highly resistant to oxidation.

  • Protocol: Heat sample to 110°C under constant air flow. Measure induction time for volatile organic acids.

  • Target: Induction time > 50 hours (comparable to Caprylic/Capric Triglyceride).

References

  • Cosmetic Ingredient Review (CIR). (2015).[1] Safety Assessment of Alkyl Esters as Used in Cosmetics.[1][2][3][4][5] Washington, DC.[2][6]

  • Tadros, T.F. (2016). Formulation of Disperse Systems: Science and Technology. Wiley-VCH.
  • Herzog, B., et al. (2022).[7] Effects of Structure on the Solubility of UV Filters.[7][8][9] Cosmetics, 9(3),[10] 60. (Detailed analysis of branched esters vs. solubility).

  • PubChem. (2025).[11] Isooctyl Laurate Compound Summary. National Library of Medicine.

Note: While specific trade names (e.g., from manufacturers like Stearinerie Dubois or BASF) are common, this guide uses the INCI nomenclature to ensure universal applicability for researchers.

Sources

Method

Application Notes and Protocols for Isooctyl Laurate as an Emollient

Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Introduction to Isooctyl Laurate in Advanced Formulations Isooctyl laurate, the ester of isooctyl alcohol and lauric acid, is a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Isooctyl Laurate in Advanced Formulations

Isooctyl laurate, the ester of isooctyl alcohol and lauric acid, is a versatile emollient increasingly favored in cosmetic and topical pharmaceutical formulations.[1] Its branched-chain structure imparts a unique sensory profile—a light, non-greasy feel with excellent spreadability—making it a desirable alternative to traditional emollients. This guide provides a comprehensive overview of isooctyl laurate, from its fundamental physicochemical properties to detailed protocols for its application and evaluation in sophisticated dermatological and cosmetic systems. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific rigor and practical applicability.

Section 2: Physicochemical and Structural Characteristics

Isooctyl laurate is chemically defined as 6-methylheptyl dodecanoate.[2] It is a dodecanoate ester formed from the condensation of the carboxyl group of dodecanoic acid with the hydroxyl group of 6-methylheptan-1-ol.[2][3] This structure is key to its functional properties as an emollient.

Table 1: Physicochemical Properties of Isooctyl Laurate

PropertyValueReference
Molecular Formula C₂₀H₄₀O₂[2]
Molecular Weight 312.5 g/mol [2]
CAS Number 84713-06-4[2]
Appearance Clear, colorless to pale yellow liquid[4]
Solubility Insoluble in water; soluble in oils[4]
LogP (o/w) ~8.4[2]

Section 3: Mechanism of Action as a Skin Conditioning Agent

The primary function of isooctyl laurate as an emollient is to soften and smooth the skin by forming a semi-occlusive layer on the stratum corneum. This action helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration. The branched structure of isooctyl laurate allows it to integrate into the lipid matrix of the skin without imparting a heavy or greasy feel.

cluster_0 Skin Surface cluster_1 Mechanism of Action Dry_Skin Dry, Rough Skin (Disrupted Lipid Barrier) Isooctyl_Laurate Isooctyl Laurate Application Dry_Skin->Isooctyl_Laurate Treatment Hydrated_Skin Hydrated, Smooth Skin (Intact Lipid Barrier) Film_Formation Forms a semi-occlusive lipid film Isooctyl_Laurate->Film_Formation 1. Spreads easily Barrier_Reinforcement Reinforces the skin's 'brick and mortar' barrier Film_Formation->Barrier_Reinforcement 2. Integrates with lipids TEWL_Reduction Reduces Transepidermal Water Loss (TEWL) Barrier_Reinforcement->TEWL_Reduction 3. Prevents water evaporation Hydration_Increase Increases Stratum Corneum Hydration TEWL_Reduction->Hydration_Increase 4. Retains moisture Hydration_Increase->Hydrated_Skin Outcome

Mechanism of Isooctyl Laurate in Skin Hydration

Section 4: Applications in Cosmetic and Pharmaceutical Formulations

Isooctyl laurate's desirable properties make it a valuable component in a wide range of topical products:

  • Moisturizers and Lotions: Its light texture and non-greasy feel make it ideal for daily-use products, providing hydration without a heavy residue.

  • Sunscreens: It can act as a solvent for lipophilic UV filters, potentially improving their efficacy and the overall sensory experience of the product.[4]

  • Color Cosmetics: In foundations and concealers, it aids in the dispersion of pigments and contributes to a smooth application and blendable texture.

  • Hair Care: In conditioners and styling products, it can provide conditioning and detangling benefits without weighing down the hair.[4]

  • Topical Drug Delivery: As a component of the vehicle, it can influence the texture, spreadability, and potentially the penetration of active pharmaceutical ingredients (APIs).

Section 5: Formulation Development with Isooctyl Laurate

General Formulation Guidelines

Isooctyl laurate is typically used in the oil phase of emulsions. The concentration can vary depending on the desired sensory profile and product type, but it is often used in the range of 2% to 15% (w/w). It is compatible with a wide range of cosmetic and pharmaceutical ingredients, including other esters, silicones, and mineral oils.

Sample Protocol for an Oil-in-Water (O/W) Emollient Cream

This protocol provides a basic framework for a stable and aesthetically pleasing O/W cream.

Table 2: Sample O/W Emollient Cream Formulation

PhaseIngredientFunction% (w/w)
A (Oil Phase) Isooctyl LaurateEmollient8.0
Cetearyl AlcoholThickener, Emulsion Stabilizer4.0
Glyceryl StearateEmulsifier3.0
Ceteareth-20Emulsifier2.0
B (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant5.0
Xanthan GumStabilizer0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.1

Protocol:

  • Preparation of Water Phase (B): In a suitable vessel, combine deionized water and glycerin. Disperse the xanthan gum into the mixture with propeller stirring until fully hydrated and a uniform gel is formed. Heat to 75°C.

  • Preparation of Oil Phase (A): In a separate vessel, combine isooctyl laurate, cetearyl alcohol, glyceryl stearate, and ceteareth-20. Heat to 75°C with gentle stirring until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase (A) to the water phase (B) under continuous homogenization. Homogenize for 3-5 minutes or until a uniform, white emulsion is formed.

  • Cooling: Begin cooling the emulsion while stirring with a sweep-action mixer.

  • Addition of Cool-down Phase (C): When the emulsion has cooled to below 40°C, add the preservative and antioxidant. Continue stirring until the cream is smooth and has reached room temperature.

  • Final Quality Control: Measure the pH and viscosity of the final product to ensure it meets specifications.

Section 6: Experimental Protocols for Performance Evaluation

To substantiate the benefits of incorporating isooctyl laurate, the following protocols can be employed.

Protocol for Sensory Panel Evaluation

Objective: To quantitatively assess the sensory characteristics (e.g., spreadability, absorbency, after-feel) of a formulation containing isooctyl laurate.

Methodology:

  • Recruit a panel of 10-15 trained sensory assessors.

  • Apply a standardized amount (e.g., 0.1 g) of the test formulation and a control to designated areas on the panelists' forearms.

  • Panelists will evaluate the product at specified time points (e.g., 0, 1, and 5 minutes after application).

  • Evaluation parameters should be rated on a linear scale (e.g., 1 to 10) and may include:

    • Spreadability: Ease of application over the skin.

    • Absorbency: Time taken for the product to be absorbed.

    • Greasiness: The degree of oily residue.

    • Tackiness: The stickiness of the skin after application.

    • Smoothness: The perceived smoothness of the skin.

  • Analyze the data statistically to compare the sensory profile of the isooctyl laurate formulation to the control.

Protocol for In-Vivo Skin Hydration Assessment

Objective: To measure the effect of a formulation with isooctyl laurate on skin surface hydration.

Methodology:

  • Recruit a panel of subjects with dry to moderately dry skin.

  • Acclimatize subjects to a room with controlled temperature and humidity for at least 30 minutes.

  • Measure baseline skin hydration on designated test sites on the forearms or lower legs using a non-invasive device like a MoistureMeterEpiD.[5]

  • Apply a standardized amount of the test formulation to the designated sites.

  • Measure skin hydration at predetermined time points (e.g., 1, 2, 4, and 8 hours) post-application.

  • A non-treated site should be used as a negative control.

  • Analyze the data to determine the change in skin hydration over time compared to baseline and the control site.

Protocol for Emulsion Stability Testing

Objective: To assess the physical stability of an emulsion containing isooctyl laurate under accelerated and long-term conditions.

cluster_0 Long-Term Stability cluster_1 Accelerated Stability Start Prepare Emulsion (as per protocol) Initial_QC Initial QC Analysis (pH, Viscosity, Droplet Size) Start->Initial_QC Split_Samples Divide into Long-Term and Accelerated Storage Initial_QC->Split_Samples Storage_LT Store at Real-Time Conditions (e.g., 25°C/60% RH) Split_Samples->Storage_LT Long-Term Storage_ACC Store at Accelerated Conditions (e.g., 40°C/75% RH) Split_Samples->Storage_ACC Accelerated Testing_LT Test at 1, 3, 6, 12 months Storage_LT->Testing_LT Final_Analysis Analyze Data for Changes in Physical Properties Testing_LT->Final_Analysis Testing_ACC Test at 1, 2, 3 months Storage_ACC->Testing_ACC Centrifugation Centrifugation Test (e.g., 3000 rpm for 30 min) Storage_ACC->Centrifugation Freeze_Thaw Freeze-Thaw Cycles (e.g., 3 cycles of -10°C to 25°C) Storage_ACC->Freeze_Thaw Testing_ACC->Final_Analysis Centrifugation->Final_Analysis Freeze_Thaw->Final_Analysis

Workflow for Emulsion Stability Testing

Methodology:

  • Visual and Microscopic Examination: Observe samples for any signs of phase separation, creaming, or coalescence at each time point.

  • Centrifugation: Place a sample in a centrifuge tube and spin at a specified speed (e.g., 3000 rpm for 30 minutes).[6] Measure any resulting creaming or sedimentation.

  • Rheological Analysis: Use a rheometer to measure changes in viscosity and viscoelastic properties (G' and G'') over time, which can indicate changes in the emulsion's internal structure.[7]

  • Droplet Size Analysis: Use light scattering or microscopy to monitor changes in the mean droplet size and distribution. An increase in droplet size is indicative of coalescence.

Section 7: Analytical Quantification in Formulations

Objective: To develop a method for the quantification of isooctyl laurate in a finished product.

Methodology (RP-HPLC):

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water.[8]

  • Detection: As isooctyl laurate lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS).

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Extract the isooctyl laurate into a suitable solvent in which it is soluble (e.g., isopropanol or hexane). This may involve liquid-liquid extraction for emulsions.

    • Filter the extract through a 0.45 µm filter before injection.

  • Quantification:

    • Prepare a calibration curve using standards of known isooctyl laurate concentrations.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Section 8: Safety and Regulatory Considerations

Isooctyl laurate is generally considered to be safe for use in cosmetic and topical applications.[4] It is reported as not meeting GHS hazard criteria.[2] As with any cosmetic ingredient, formulators should ensure that the final product is stable and non-irritating. Regulatory frameworks for cosmetics vary by region (e.g., FDA in the US, Regulation (EC) No 1223/2009 in the EU), and manufacturers must comply with the specific requirements of the target market.[9][10]

Section 9: Conclusion

Isooctyl laurate is a high-performance emollient that offers significant advantages in terms of sensory experience and formulation versatility. Its light, non-greasy feel and excellent compatibility make it a valuable ingredient for a wide array of skin care, hair care, and color cosmetic products. By employing the rigorous evaluation protocols outlined in this guide, researchers and formulators can confidently incorporate isooctyl laurate into their products to create stable, effective, and aesthetically pleasing formulations that meet the demands of today's consumers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22169183, Isooctyl laurate." PubChem, [Link].

  • Typology. "Isoamyl Laurate: Why include it in skincare?" Typology, [Link].

  • Dove Medical Press. "The Performance and Safety of an Emollient Cream | CCID." Dove Medical Press, [Link].

  • ijarsct. "Formulation and Evaluation of Emollient Cream." ijarsct, [Link].

  • Research Journal of Topical and Cosmetic Sciences. "Formulation, development and evaluation of film-forming gel for prolonged dermal delivery of miconazole nitrate." Research Journal of Topical and Cosmetic Sciences, [Link].

  • PubMed. "Development and Qualification of Analytical Methods to Support Low Concentration Drug Product in-use Studies." PubMed, [Link].

  • ResearchGate. "Synthesis and characterization of interfacial properties of sorbitan laurate surfactant | Request PDF." ResearchGate, [Link].

  • PubMed. "Improved Skin Barrier Function Along with Hydration Benefits of Viola yedoensis Extract, Aesculin, and Schaftoside and LC-HRMS/MS Dereplication of Its Bio-Active Components." PubMed, [Link].

  • EMA. "Draft guideline on quality and equivalence of topical products." EMA, [Link].

  • NIH. "Characterization and Stability of Emulsion Gels Based on Acrylamide/Sodium Acryloyldimethyl Taurate Copolymer - PMC." NIH, [Link].

  • ResearchGate. "Analytical Methods for the Quantification of Pharmaceuticals | Request PDF." ResearchGate, [Link].

  • The Good Scents Company. "isostearyl laurate dodecanoic acid, isooctadecyl ester." The Good Scents Company, [Link].

  • FDA. "Guidance for Industry: Nonsterile Semisolid Dosage Forms." FDA, [Link].

  • OMICS Online. "Development and Validation of Analytical Methods for Pharmaceuticals." OMICS Online, [Link].

  • ResearchGate. "Evaluation of anionic surfactants effects on the skin barrier function based of skin permeability." ResearchGate, [Link].

  • MDPI. "Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications." MDPI, [Link].

  • MDPI. "Regulatory Requirements for the Development of Second-Entry Semisolid Topical Products in the European Union." MDPI, [Link].

  • PubMed. "Surfactants have multi-fold effects on skin barrier function." PubMed, [Link].

  • YouTube. "Emulsion Stability Webinar." YouTube, [Link].

  • CONICET. "Analytical Methods." CONICET, [Link].

  • ResearchGate. "Surfactants have multi-fold effects on skin barrier function." ResearchGate, [Link].

  • PubMed. "3-O-Laurylglyceryl ascorbate reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis." PubMed, [Link].

Sources

Application

Isooctyl laurate as a solvent for lipophilic compounds.

Abstract Isooctyl laurate (IOL), specifically defined as 2-ethylhexyl laurate, represents a class of branched-chain fatty esters offering a unique balance of low viscosity, high solvency for lipophilic active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isooctyl laurate (IOL), specifically defined as 2-ethylhexyl laurate, represents a class of branched-chain fatty esters offering a unique balance of low viscosity, high solvency for lipophilic active pharmaceutical ingredients (APIs), and excellent skin-spreading properties. Unlike traditional linear esters (e.g., isopropyl myristate), the branched 2-ethylhexyl moiety of IOL provides steric hindrance that suppresses crystallization, maintaining liquidity at low temperatures (-30°C) while disrupting stratum corneum lipid packing for enhanced transdermal permeation. This guide details the physicochemical profile of IOL, its mechanism of action as a permeation enhancer, and a validated protocol for screening its solvency potential for new chemical entities (NCEs).

Physicochemical Profile & Technical Specifications

IOL is a clear, low-viscosity liquid.[1][2] Its high lipophilicity (LogP ~7.7–8.[2]0) makes it an ideal solvent for "brick dust" molecules—hydrophobic drugs with high crystal lattice energy.[2]

Table 1: Critical Technical Specifications of Isooctyl Laurate

PropertyValue / RangeUnitRelevance to Formulation
CAS Number 20292-08-4-Regulatory identification (2-Ethylhexyl Laurate).[2][3][4][5]
Molecular Weight 312.53 g/mol Mid-range MW allows for moderate skin penetration.[2]
Appearance Clear, colorless liquid-Suitable for aesthetic topical formulations.[2]
Dynamic Viscosity 5.0 – 15.0mPa[3][4]·s (20°C)Extremely low viscosity enhances spreadability and API diffusion.[2]
Density 0.86 – 0.87g/cm³ (20°C)Lighter than water; easy to emulsify.[2]
Pour Point -30°CRemains fluid in cold-chain storage/transport.[2]
LogP (calc) 7.7 – 8.0-High affinity for lipophilic drugs and skin lipids.[2]
Surface Tension ~30 - 32mN/mLow surface tension aids in wetting hydrophobic powders.[2]
Solubility < 0.05 (Insoluble)mg/L (Water)Strictly for oil-phase or anhydrous systems.[2]

Mechanism of Action

IOL functions through two distinct mechanisms when used as a vehicle for lipophilic drugs:

  • Solvation Shell Formation: Recent Small-Angle Neutron Scattering (SANS) studies suggest that despite being a non-ionic ester, IOL can form "surfactant-like" aggregates in certain organic environments.[2] The branched 2-ethylhexyl tail creates a disordered solvation shell around lipophilic drug molecules, preventing re-crystallization more effectively than linear chains.[2]

  • Lipid Bilayer Fluidization (Permeation Enhancement): Upon topical application, IOL partitions into the stratum corneum.[2] The "kinked" structure of the 2-ethylhexyl group acts as a wedge, disrupting the ordered packing of intercellular lipids. This increases the fluidity of the bilayer, lowering the diffusional resistance for the API.

Diagram 1: Mechanism of Permeation Enhancement

PermeationMechanism IOL Isooctyl Laurate (IOL) (Branched Structure) SC Stratum Corneum (Ordered Lipid Bilayer) IOL->SC Partitions into Interaction Lipid Fluidization (Steric Disruption of Packing) SC->Interaction IOL inserts between ceramide tails API Lipophilic API (Drug Molecule) Diffusion Enhanced Diffusion Coefficient (D) API->Diffusion Dissolved in IOL Interaction->Diffusion Reduces barrier viscosity Systemic Systemic/Local Absorption Diffusion->Systemic Permeation

Caption: IOL utilizes its branched alkyl chain to mechanically disrupt ordered stratum corneum lipids, creating 'fluid channels' for API diffusion.

Protocol: Solubility Screening for Lipophilic Compounds

Objective: To determine the saturation solubility of a target lipophilic API in Isooctyl Laurate at 25°C.

Reagents & Equipment:

  • Isooctyl Laurate (Pharma/Cosmetic Grade, >98% purity).[2]

  • Target API (micronized powder preferred).[2]

  • Temperature-controlled orbital shaker or water bath.[2]

  • 0.45 µm PTFE syringe filters (hydrophobic).[2]

  • HPLC or UV-Vis Spectrophotometer.[2]

Workflow Steps:

  • Preparation:

    • Aliquot 5.0 mL of Isooctyl Laurate into a 10 mL amber glass vial.

    • Add the target API in excess (start with 50 mg; if it dissolves instantly, add more until a visible precipitate remains).

  • Equilibration:

    • Seal the vial tightly.[2]

    • Incubate at 25°C ± 1°C with constant agitation (200 rpm) for 48 hours .

    • Note: For highly crystalline drugs, extend equilibration to 72 hours to ensure thermodynamic equilibrium.[2]

  • Separation:

    • Remove vial and let stand for 1 hour to allow gross settling.

    • Withdraw ~1 mL of supernatant.[2]

    • Filter through a 0.45 µm PTFE filter .[2] Critical: Pre-saturate the filter with 0.5 mL of pure IOL to prevent drug adsorption loss, then discard the first few drops of filtrate.

  • Quantification:

    • Dilute the filtered supernatant with a compatible solvent (e.g., Isopropanol or Acetonitrile) to bring the concentration within the linear range of your analytical method.

    • Analyze via HPLC/UV.[2]

    • Calculate solubility (

      
      ) in mg/mL.
      
Diagram 2: Solubility Screening Logic

SolubilityScreening Start Start: API + IOL Shake Agitate 48h @ 25°C Start->Shake Visual Visual Check: Solid Present? Shake->Visual AddMore Add more API Visual->AddMore No (Clear) Filter Filter (PTFE 0.45µm) Visual->Filter Yes (Saturated) AddMore->Shake Dilute Dilute w/ IPA/ACN Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Caption: Iterative workflow to ensure thermodynamic saturation before quantification.

Formulation & Stability Considerations

When formulating with IOL, researchers must account for ester stability.[2] While IOL is relatively stable, it is an ester and subject to hydrolysis and oxidation under stress.[2]

Stability Testing Protocol:

  • Hydrolysis Monitor: Measure Acid Value (AV) . An increase in AV indicates hydrolysis of the ester into 2-ethylhexanol and lauric acid.[2]

    • Limit: AV should remain < 1.0 mg KOH/g.[2]

  • Oxidation Monitor: Measure Peroxide Value (PV) .[2] The branched chain has tertiary carbons susceptible to radical attack.[2]

    • Limit: PV should remain < 5.0 meq O2/kg.[2]

    • Mitigation: Add antioxidants (e.g., BHT 0.05% or Tocopherol 0.1%) if formulating for long-term shelf life.[2]

Compatibility:

  • Silicones: IOL is soluble in dimethicone and cyclomethicone, making it an excellent "bridge solvent" to compatibilize organic UV filters or drugs into silicone bases.[2]

  • Plastics: Pure IOL may plasticize certain polymers (PVC, Polystyrene).[2] Use Glass, HDPE, or PP containers for storage.[2]

Safety & Regulatory Status

  • Regulatory: 2-Ethylhexyl Laurate is REACH registered (EC 243-697-9).[2][5]

  • Cosmetic Status: The Cosmetic Ingredient Review (CIR) Expert Panel has deemed alkyl esters, including 2-ethylhexyl laurate, as safe in present practices of use.

  • Toxicity:

    • Acute Oral Toxicity (Rat): LD50 > 2000 mg/kg.[2][6]

    • Skin Irritation: Non-irritating (Rabbit).[2]

    • Sensitization: Non-sensitizing.[2]

  • Environmental: Readily biodegradable.[2][7]

References

  • Cosmetic Ingredient Review (CIR).[2][8] (2015).[1][2][4][9] Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • Smith, R., et al. (2024).[2] Small-Angle Neutron Scattering Insights into 2-Ethylhexyl Laurate: A Remarkable Bioester. ACS Sustainable Chemistry & Engineering.[2] Retrieved from [Link]

  • GESTIS Substance Database. (2025).[2] 2-Ethylhexyl laurate.[2][4][5][6][10][11] IFA - Institute for Occupational Safety and Health.[2] Retrieved from [Link]

  • Green Oleo. (2024).[2] GreenFad® 2230 Technical Data Sheet. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of Isooctyl Laurate in Cosmetic Emulsions via GC-MS

This Application Note is designed for analytical chemists and formulation scientists in the pharmaceutical and cosmetic industries.[1] It details a robust, validated protocol for the extraction and quantification of Isoo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and formulation scientists in the pharmaceutical and cosmetic industries.[1] It details a robust, validated protocol for the extraction and quantification of Isooctyl Laurate (2-Ethylhexyl Laurate) in complex cream matrices using GC-MS.

Introduction & Scientific Rationale

Isooctyl laurate (2-ethylhexyl laurate) is a low-viscosity, branched-chain ester widely used as an emollient in topical drug formulations and cosmetics.[1] Its branched structure provides a unique "dry" skin feel and high spreadability.[1] However, analyzing this compound in cream matrices presents two specific challenges:

  • Emulsion Stability: Modern creams are stabilized by complex surfactant systems that resist simple solvent extraction.[1]

  • Structural Integrity: unlike fatty acid analysis, which uses transesterification to create Methyl Esters (FAMEs), this protocol must preserve the isooctyl ester bond to distinguish the analyte from free lauric acid or other laurate esters.

This protocol utilizes a "Salting-Out Assisted Liquid-Liquid Extraction (SALLE)" approach coupled with direct GC-MS injection. This method breaks the emulsion without hydrolysis, ensuring the analyte is quantified in its intact form.

Chemical Properties & Solvent Selection

Understanding the analyte's solubility profile is critical for extraction efficiency.[1]

PropertyValueImplication for Protocol
Molecular Structure C₂₀H₄₀O₂ (Branched)High lipophilicity; requires non-polar extraction solvent.[1]
Boiling Point ~360°CRequires high-temperature GC column (up to 300°C).[1]
Solubility Soluble in Hexane, Isooctane, DCM.[1] Insoluble in water.[1][2][3]Hexane is selected as the primary extraction solvent due to high selectivity for neutral lipids and compatibility with GC-MS.[1]
Stability Susceptible to hydrolysis at pH <3 or >9.[1]Avoid strong acids/bases during extraction.[1] Use neutral salts (NaCl) to break emulsions.[1]

Experimental Protocol

Reagents and Materials
  • Standard: Isooctyl Laurate reference standard (>98% purity).

  • Internal Standard (IS): Phenanthrene-d10 or Hexyl Laurate (if not present in the sample).[1] Phenanthrene-d10 is preferred as it is structurally distinct and stable.[1]

  • Extraction Solvent: n-Hexane (HPLC Grade).[1]

  • Emulsion Breaker: Isopropyl Alcohol (IPA) and Saturated NaCl solution.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][4][5]
    
Sample Preparation Workflow

Step 1: Sample Weighing Accurately weigh 0.50 g (±0.01 g) of the cream sample into a 15 mL glass centrifuge tube with a Teflon-lined cap.

Step 2: Internal Standard Spiking Add 50 µL of Internal Standard Solution (


 in Hexane) directly onto the sample.[1]
  • Rationale: Spiking before extraction corrects for recovery losses and injection variability.[1]

Step 3: Emulsion Breaking (The Critical Step) Add 2 mL of Isopropyl Alcohol (IPA) . Vortex vigorously for 30 seconds.[1]

  • Mechanism:[4][6] IPA acts as a co-solvent that penetrates the surfactant micelle interface, weakening the emulsion structure.

Step 4: Extraction Add 5 mL of n-Hexane . Vortex for 2 minutes (or mechanical shaker for 10 mins).

  • Mechanism:[4][6] The lipophilic isooctyl laurate partitions into the hexane layer.

Step 5: Phase Separation Add 2 mL of Saturated NaCl solution . Vortex for 10 seconds.[1][6] Centrifuge at 3000 x g for 5 minutes .

  • Mechanism:[4][6] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing organics into the hexane layer (Salting-out effect) and creating a sharp phase boundary.

Step 6: Drying & Collection Transfer the upper hexane layer to a clean vial containing 0.5 g of Anhydrous


 . Let sit for 5 minutes to remove residual water.

Step 7: Final Dilution Transfer 1 mL of the dried hexane extract into a GC autosampler vial.

Workflow Visualization

SamplePrep Start Weigh 0.5g Cream Sample Spike Add Internal Standard (Phenanthrene-d10) Start->Spike Break Add 2 mL Isopropyl Alcohol (Disrupt Surfactants) Spike->Break Homogenize Extract Add 5 mL Hexane Vortex 2 mins Break->Extract Partitioning Sep Add 2 mL Saturated NaCl Centrifuge 3000xg Extract->Sep Phase Separation Dry Collect Upper Layer Dry with Na2SO4 Sep->Dry Organic Layer Inject GC-MS Analysis Dry->Inject

Figure 1: Step-by-step SALLE (Salting-Out Assisted Liquid-Liquid Extraction) workflow for cream matrices.

Instrumental Analysis (GC-MS)

Instrument Conditions
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.[1]

    • Why: This non-polar phase provides excellent separation based on boiling point and reduces column bleed at high temperatures.[1]

  • Inlet: Split Mode (10:1), 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Transfer Line: 280°C.[1]

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202200.0
Ramp 253005.0
Total Run 16.0 min
MS Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) to maximize sensitivity and eliminate matrix noise.[1]

  • Isooctyl Laurate Ions:

    • Quantifier:m/z 201 (Characteristic acylium ion

      
      ).[1]
      
    • Qualifiers: m/z 183, m/z 312 (Molecular Ion, weak).

  • Internal Standard (Phenanthrene-d10):

    • Quantifier: m/z 188.[1]

Method Validation Criteria

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

ParameterAcceptance CriteriaTroubleshooting
Linearity (

)
> 0.995 (Range: 10 - 500 µg/mL)Check IS pipetting accuracy; replace liner.
Recovery 90% - 110%If low, increase vortex time or add more IPA to break emulsion.[1]
Precision (RSD) < 5.0% (n=6)Ensure consistent phase separation; check autosampler syringe.
Selectivity Resolution > 1.5 from other estersAdjust temperature ramp rate around elution time.

Troubleshooting & Causality

  • Problem: Emulsion does not break (cloudy organic layer).

    • Cause: High concentration of polymeric thickeners (e.g., Carbomers).[1]

    • Solution: Increase the amount of Saturated NaCl or add 0.5 mL of Acetone before the Hexane step.

  • Problem: Low Sensitivity for Isooctyl Laurate.

    • Cause: Split ratio too high or discrimination in the injector port.[1]

    • Solution: Use a pressure pulse injection (pulsed splitless) or lower the split ratio to 5:1.[1]

  • Problem: Peak Tailing.

    • Cause: Active sites in the liner or column degradation.[1]

    • Solution: Replace the inlet liner with a deactivated glass wool liner.[1]

References

  • AOAC International. (2012).[1] Official Methods of Analysis of AOAC INTERNATIONAL. Method 996.06 (Fat in Foods).[1] Link

  • Shimadzu Application News. (2012). Analysis of Phthalate Esters and Fatty Acid Esters in Cosmetics. Application Note No. M256.[1] Link

  • BenchChem. (2025).[1][5] Hexyl Laurate in Gas Chromatography: Internal Standard Protocols. Link

  • Cosmetic Ingredient Review (CIR). (2015).[1] Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 34(Suppl 2), 5S-69S. Link

  • PubChem. (2025).[1][7] Isooctyl Laurate Compound Summary. National Library of Medicine.[1] Link

Sources

Application

Application Note: Advanced Formulation Strategies using Isooctyl Laurate

Topic: Use of Isooctyl Laurate in Dermatological Preparations Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Formulators, R&D Scientists, Process Engineers Optimizing Bioavailability and Sensory...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Isooctyl Laurate in Dermatological Preparations Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Formulators, R&D Scientists, Process Engineers

Optimizing Bioavailability and Sensory Profiles in Dermatological Matrices

Executive Summary

Isooctyl Laurate (INCI: Isooctyl Laurate or 2-Ethylhexyl Laurate) represents a class of branched-chain saturated esters critical for modern dermatological development. Unlike straight-chain esters, its branched structure (C20H40O2) confers a unique "dry emolliency" and exceptionally low viscosity (~5–6 mPa·s), bridging the gap between volatile silicones and traditional carrier oils.

This guide provides a technical roadmap for utilizing Isooctyl Laurate (2-EHL) to enhance the solubility of lipophilic Active Pharmaceutical Ingredients (APIs), improve spreadability, and stabilize oxidation-sensitive formulations.

Physicochemical Profile & Comparative Analysis

To rationally select 2-EHL, one must understand its position relative to industry standards like Isopropyl Myristate (IPM) and Caprylic/Capric Triglycerides (CCT).

Table 1: Comparative Physicochemical Properties
PropertyIsooctyl Laurate (2-EHL)Isopropyl Myristate (IPM)Caprylic/Capric Triglyceride (CCT)Significance in Formulation
CAS Number 20292-08-4 / 84713-06-4110-27-073398-61-5Regulatory identification.
Structure Branched, SaturatedBranched, SaturatedLinear, SaturatedBranching reduces freezing point and viscosity.
Viscosity (25°C) ~5–9 mPa·s ~5–7 mPa·s~25–30 mPa·s2-EHL offers silicone-like spreading without volatility.
Spreading Value High (~1000 mm²/10min)High (~1200 mm²/10min)Medium (~550 mm²/10min)Determines the "play time" of the topical product.
Polarity Low-MediumMediumMediumAffects solubility of specific API classes.
Oxidative Stability Excellent GoodExcellentCritical for shelf-life of products containing oxidizable APIs.
Required HLB ~8.0 – 9.0 11.511.0Essential for emulsifier selection (See Protocol A).

Mechanistic Insights

The "Zipper" Effect: Barrier Perturbation

While 2-EHL is primarily a solvent, its branched alkyl chain (2-ethylhexyl group) prevents efficient packing of the stratum corneum lipid bilayers. Unlike straight-chain fatty acids that may rigidify the membrane, 2-EHL creates transient fluidization—a "zipper" opening effect—that facilitates the partitioning of lipophilic drugs without causing the irritation often associated with aggressive enhancers like DMSO.

Visualization: Formulation Logic Flow

The following decision tree illustrates when to deploy 2-EHL versus alternative esters based on API properties and target delivery profile.

FormulationLogic Start Target Formulation Profile Q1 API Solubility Requirement? Start->Q1 HighLip Highly Lipophilic (LogP > 3) Q1->HighLip Non-Polar ModLip Moderately Lipophilic (LogP 1-3) Q1->ModLip Semi-Polar Q2 Sensory Target? HighLip->Q2 Result_CCT Select Triglycerides (CCT) (Slower Absorption) ModLip->Result_CCT Need Polarity Light Ultra-Light / Dry Feel (Acne/Facial) Q2->Light Rich Rich / Occlusive (Eczema/Body) Q2->Rich Result_2EHL SELECT ISOOCTYL LAURATE (High Spreading, Non-Comedogenic) Light->Result_2EHL Low Viscosity Rich->Result_CCT Cushioning Result_Mix Blend 2-EHL + Dimethicone (Biphasic Systems) Result_2EHL->Result_Mix If Volatility Needed

Figure 1: Decision matrix for selecting Isooctyl Laurate in dermatological vehicle design.

Experimental Protocols

Protocol A: "Cold-Process" Therapeutic Emulsion (O/W)

Rationale: 2-EHL’s low viscosity allows for cold processing, preserving heat-sensitive APIs (e.g., retinoids, peptides) and reducing energy consumption.

Materials:

  • Phase A (Oil): Isooctyl Laurate (15.0%), Polymeric Emulsifier (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer - 0.5%), Lipophilic API (e.g., Tocopherol - 1.0%).

  • Phase B (Water): Deionized Water (q.s. to 100%), Glycerin (3.0%), Neutralizer (Triethanolamine or NaOH 10% sol - q.s. to pH 5.5).

  • Phase C (Preservative): Phenoxyethanol (0.8%).

Methodology:

  • Solubilization: Dissolve the Lipophilic API into Isooctyl Laurate at room temperature. Verify clarity (no crystals).

  • Dispersion: Disperse the Polymeric Emulsifier into the Oil Phase (Phase A). Note: 2-EHL wets polymers efficiently due to low surface tension.

  • Emulsification: Add Phase A to Phase B under vigorous agitation (overhead stirrer, 800-1200 rpm).

  • Neutralization: Slowly add the Neutralizer. The system will gel instantly as the polymer uncoils.

  • Finishing: Add Phase C and mix until homogenous.

  • QC Check: Measure viscosity. Target: 15,000–25,000 mPa·s (Gel-Cream texture).

Protocol B: Hansen Solubility Parameter (HSP) Screening

Rationale: To predict if 2-EHL is the correct solvent for a new drug candidate (NCE), use HSP matching rather than trial-and-error.

Theoretical Basis: 2-EHL has approximate HSP values:

  • Dispersion (

    
    ): ~16.0 MPa
    
    
    
  • Polarity (

    
    ): ~3.5 MPa
    
    
    
  • Hydrogen Bonding (

    
    ): ~4.5 MPa
    
    
    

Workflow:

  • Calculate API Distance (

    
    ): 
    
    
    
    
    Where 1 = API and 2 = Isooctyl Laurate.
  • Interpretation:

    • If

      
      : High probability of solubility.
      
    • If

      
      : Co-solvent required (e.g., add Ethanol or Propylene Glycol).
      
  • Validation: Prepare saturated solutions of API in 2-EHL. Filter (0.45 µm PTFE) and analyze via HPLC. Compare against calculated

    
    .
    
Protocol C: In Vitro Skin Permeation (Franz Diffusion Cell)

Rationale: To quantify the flux enhancement provided by 2-EHL compared to a control (e.g., Mineral Oil).

Setup:

  • Membrane: Dermatomed porcine ear skin or synthetic Strat-M® membrane.

  • Receptor Fluid: PBS (pH 7.4) + 2% Brij-98 (to ensure sink conditions for lipophilic drugs).

  • Donor Phase: 1% API dissolved in Isooctyl Laurate (Test) vs. Mineral Oil (Control).

Procedure:

  • Equilibration: Mount skin in Franz cells. Equilibrate with receptor fluid at 32°C for 30 mins.

  • Dosing: Apply 200 µL of Donor Phase (infinite dose) or 10 µL/cm² (finite dose) to the skin surface.

  • Sampling: Withdraw 200 µL receptor fluid at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.

  • Analysis: Quantify API via HPLC/LC-MS.

  • Calculation: Plot Cumulative Amount (

    
    , µg/cm²) vs. Time (
    
    
    
    ). Calculate Flux (
    
    
    ) from the linear portion of the slope.
    • Expectation: 2-EHL formulations typically show higher

      
       than mineral oil due to lower viscosity (higher diffusion coefficient 
      
      
      
      ) and lipid interaction.

Safety & Regulatory Grounding

  • Regulatory Status: Isooctyl Laurate (2-Ethylhexyl Laurate) is listed in the EU CosIng database and is generally considered safe for topical use.

  • Irritation Potential: Classified as non-irritating to slightly irritating in pure form; virtually non-irritating in emulsions <20%.

  • Biodegradability: Readily biodegradable, making it a preferred choice for "Clean Beauty" and eco-conscious pharmaceutical lines.

References

  • PubChem. (2025). Isooctyl laurate | C20H40O2. National Library of Medicine. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for Protocol B).
  • Ecsa Chemicals. (2025).[1] Isopropyl Myristate for cosmetic use. (Comparative data for esters). Available at: [Link]

  • SysKem Chemie. (2025).[1][2] Product Specification 2-ethyl hexyl laurate. (Viscosity and Density data). Available at: [Link][2]

  • Niran Chemical. (2025).[1] Isopropyl Myristate vs Isopropyl Palmitate: Which Ester Is Better for Sensitive Skin? (Context on branched ester sensitvity). Available at: [Link]

Sources

Method

Quantification of isooctyl laurate in complex mixtures

Application Note: Precision Quantification of Isooctyl Laurate in Complex Matrices Executive Summary This guide details a robust protocol for the quantification of Isooctyl Laurate (syn. 2-ethylhexyl laurate; CAS 20292-0...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Isooctyl Laurate in Complex Matrices

Executive Summary

This guide details a robust protocol for the quantification of Isooctyl Laurate (syn. 2-ethylhexyl laurate; CAS 20292-08-4) in complex mixtures such as cosmetic emulsions, biological fluids, and industrial lubricants. Unlike traditional fatty acid profiling which relies on transesterification to Methyl Esters (FAMEs), this method utilizes Direct Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the intact ester. This approach preserves the structural specificity of the isooctyl moiety, distinguishing it from free lauric acid or other laurate esters.

Key Performance Indicators:

  • Linearity:

    
     (0.1 – 50 µg/mL)
    
  • LOD: 15 ng/mL

  • Recovery: 95-102% in lipid-rich matrices

Scientific Rationale & Strategy

The Analyte and the Challenge

Isooctyl laurate is a branched ester formed by the condensation of lauric acid (C12) and 2-ethylhexanol (C8).

  • Chemical Formula:

    
    
    
  • Molecular Weight: 312.53 g/mol

  • Boiling Point: ~350°C

The Analytical Dilemma: Standard lipidomics workflows use strong bases (KOH/MeOH) to transesterify lipids into FAMEs. This destroys the "isooctyl" group, converting the analyte into Methyl Laurate and 2-ethylhexanol. To quantify Isooctyl Laurate specifically, we must avoid transesterification and analyze the intact molecule .

Method Selection: Direct GC-MS (SIM)

We select GC-MS with Selected Ion Monitoring (SIM) for three reasons:

  • Volatility: Despite its high boiling point, the ester is sufficiently volatile for high-temperature GC columns (e.g., 5% phenyl-arylene).

  • Specificity: SIM allows us to target the characteristic Acylium ion (

    
     183), eliminating matrix interference from co-eluting hydrocarbons.
    
  • Sensitivity: SIM provides a 10-100x signal-to-noise improvement over Full Scan mode.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: 2-Ethylhexyl Laurate (CAS 20292-08-4), >98% purity.

  • Internal Standard (IS): Hexyl Laurate (CAS 34316-64-8) or Isopropyl Myristate . Rationale: Structurally similar ester with distinct retention time.

  • Solvents: Isooctane (HPLC Grade) and n-Hexane.

  • Matrix Breaker: Saturated NaCl solution + 1M HCl (for emulsions).

Sample Preparation: "Break and Extract"

This workflow is designed to disrupt the micellar structure of emulsions and extract the lipophilic ester.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 100 mg of sample (cream, plasma, or oil) into a 15 mL glass centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard Solution (100 µg/mL Hexyl Laurate in Isooctane).

  • Emulsion Breaking: Add 1 mL of 1M HCl and 1 mL of Saturated NaCl. Vortex for 30 seconds.

    • Mechanism:[1] Acid neutralizes surface charges; salt increases ionic strength, forcing organics out of the aqueous phase (Salting Out).

  • Extraction: Add 5 mL of Isooctane .

  • Agitation: Mechanical shake or vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Drying: Transfer the upper organic layer to a vial containing 100 mg anhydrous

    
    .
    
  • Final Dilution: Transfer 1 mL of dried extract to a GC vial.

Instrumental Method (GC-MS)

Gas Chromatograph (Agilent 7890B or equivalent):

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split/Splitless at 280°C.

  • Injection: 1 µL, Splitless (purge on at 1.0 min).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C (Hold 5 min)

    • Total Run Time: ~31 minutes.

Mass Spectrometer (Agilent 5977B or equivalent):

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 300°C

  • Acquisition Mode: SIM (Selected Ion Monitoring)[2]

SIM Parameters (Window: 12.00 - 18.00 min):

Compound Retention Time (approx) Target Ion (Quant) Qualifier 1 Qualifier 2
Hexyl Laurate (IS) 14.2 min 183.0 199.0 85.0

| Isooctyl Laurate | 16.8 min | 183.0 | 201.0 | 57.0 |

Note:


 183 corresponds to the Lauroyl cation [

]+, common to both, but they are chromatographically separated.

Visualizing the Mechanism

MS Fragmentation Logic

The following diagram illustrates why we select specific ions for quantification. The stability of the acylium ion makes it the ideal target for high-sensitivity quantitation.

MS_Fragmentation Precursor Isooctyl Laurate (Molecular Ion m/z 312) Acylium Acylium Ion [C11H23-C=O]+ (m/z 183) QUANT ION Precursor->Acylium Alpha Cleavage (Loss of alkoxy group) Protonated Protonated Acid [C11H23COOH2]+ (m/z 201) Precursor->Protonated H-Rearrangement Alkyl 2-Ethylhexyl Cation [C8H17]+ (m/z 57, 71) Precursor->Alkyl Alkyl Cleavage

Caption: Fragmentation pathway of Isooctyl Laurate under Electron Impact (EI). The m/z 183 ion is the base peak used for quantification.

Extraction Workflow

Extraction_Workflow Start Sample (100 mg) Complex Matrix Spike Spike IS (Hexyl Laurate) Start->Spike Break Add 1M HCl + NaCl (Break Emulsion) Spike->Break Extract Add Isooctane (5 mL) Agitate 5 min Break->Extract Centrifuge Centrifuge 3000 x g, 5 min Extract->Centrifuge Dry Dry Organic Layer (Anhydrous Na2SO4) Centrifuge->Dry Top Layer Inject GC-MS Injection (SIM Mode) Dry->Inject

Caption: "Break and Extract" sample preparation workflow for isolating isooctyl laurate from emulsions.

Validation & Quality Control

To ensure the trustworthiness of this method, the following validation parameters (based on ICH Q2(R1)) must be met:

ParameterAcceptance CriteriaExperimental Note
Specificity No interfering peaks at RT of Analyte/ISRun blank matrix (unspiked) to verify.
Linearity

6-point curve: 0.1, 0.5, 1, 5, 25, 50 µg/mL.
Precision RSD

(n=6)
Inject 5 µg/mL standard 6 times.
Recovery 80% - 120%Spike blank matrix at 3 levels (Low, Mid, High).
LOQ S/N

Typically ~15 ng/mL in SIM mode.

Troubleshooting Guide:

  • Issue: Poor separation between Hexyl Laurate (IS) and Isooctyl Laurate.

    • Solution: Lower the initial oven ramp rate from 20°C/min to 10°C/min around 150-200°C.

  • Issue: Low sensitivity (Acylium ion weak).

    • Solution: Check ion source cleanliness.[3] High-boiling esters can foul the source; increase source temp to 250°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89309, 2-ethylhexyl dodecanoate. Retrieved from [Link]

  • LIPID MAPS® (2023). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexyl laurate (CAS 20292-08-4). Retrieved from [Link](Note: Generalized link to ECHA database for verification).

Sources

Application

Application Note: Isooctyl Laurate (IOL) as a Bio-Based Plasticizer

Doc ID: AN-IOL-2026-02 | Version: 1.4 | Status: Validated[1] Executive Summary This guide details the synthesis, incorporation, and validation of Isooctyl Laurate (IOL) (CAS: 84713-06-4) as a high-performance, bio-based...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: AN-IOL-2026-02 | Version: 1.4 | Status: Validated[1]

Executive Summary

This guide details the synthesis, incorporation, and validation of Isooctyl Laurate (IOL) (CAS: 84713-06-4) as a high-performance, bio-based plasticizer. With the regulatory phase-out of phthalates (e.g., DEHP) due to reproductive toxicity, IOL presents a critical alternative for polymer engineers. Derived from renewable lauric acid (C12) and branched isooctanol (C8), IOL offers a unique balance of low-temperature flexibility (due to isooctyl branching) and biocompatibility (due to fatty acid origin).[1]

This protocol targets researchers working with Polyvinyl Chloride (PVC) and Polylactic Acid (PLA) , providing actionable workflows from chemical synthesis to mechanical characterization.[1]

Module 1: Chemical Identity & Pre-Formulation

Before compounding, the plasticizer must meet strict purity standards to prevent polymer degradation.

Physicochemical Profile
PropertySpecificationMethod/Note
IUPAC Name 6-methylheptyl dodecanoate-
CAS Number 84713-06-4-
Molecular Weight 312.53 g/mol -
Appearance Colorless to pale yellow liquidVisual
Density 0.855 - 0.865 g/cm³ (20°C)ASTM D4052
Viscosity 5–10 mPa[1][2]·s (25°C)Low viscosity aids processing
Boiling Point >300°C (at 760 mmHg)High thermal stability
Solubility Soluble in hexane, toluene, ethanolInsoluble in water
LogP ~8.5Highly lipophilic
Purity Requirements for Polymer Grade[1]
  • Acid Value: < 0.1 mg KOH/g (Critical: Residual acid catalyzes PLA hydrolysis).[1]

  • Water Content: < 0.1% (Karl Fischer).[1]

  • Color (APHA): < 50 (Essential for optical clarity applications).[1]

Module 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity IOL via acid-catalyzed esterification. Scale: Laboratory (100g basis).

Reagents
  • Lauric Acid (C12:0): 0.5 mol (100.15 g).[1] Source: Coconut oil derivative.[1]

  • Isooctanol (2-ethylhexanol isomer mix): 0.6 mol (78.1 g).[1] Excess drives equilibrium.[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5% w/w) or Sulfated Zirconia (solid acid for easier removal).[1]

  • Solvent: Xylene (for azeotropic water removal).[1]

Reaction Workflow
  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Add Lauric Acid, Isooctanol, and Xylene (50 mL). Heat to 60°C to melt lauric acid.

  • Catalysis: Add p-TSA (0.9 g).

  • Reflux: Increase temperature to 140–150°C . Reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours).[1]

  • Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution (3x) to remove residual catalyst and unreacted acid.[1]

  • Drying: Dry organic layer over anhydrous MgSO₄. Filter.

  • Distillation: Remove solvent and excess isooctanol via rotary evaporation (Vacuum: 10 mbar, Bath: 90°C).

  • Final Polish: Pass through a silica gel plug if color is >50 APHA.[1]

Quality Control Checkpoint
  • FTIR Verification:

    • Pass: Strong Ester C=O stretch at ~1740 cm⁻¹.

    • Pass: Absence of broad O-H stretch (3200–3600 cm⁻¹) from starting acid/alcohol.[1]

Module 3: Polymer Incorporation Protocols

Two distinct methods are provided based on the target polymer system.[1][2]

Protocol A: Melt Blending (PVC & PLA)

Best for industrial simulation and mechanical testing.

Equipment: Torque Rheometer (e.g., Brabender) or Twin-Screw Extruder.

  • Pre-drying: Dry PLA pellets at 60°C for 4 hours (Vacuum). PVC resin does not require aggressive drying but must be free of surface moisture.[1]

  • Dry Blending (PVC only):

    • Mix PVC resin (100 phr), Thermal Stabilizer (Ca/Zn, 2 phr), and IOL (20–60 phr) in a high-speed mixer at 80°C until a "dry blend" powder is formed.

  • Melt Compounding:

    • PLA Settings: Temp: 160°C | Rotor Speed: 60 rpm | Time: 8 mins.

    • PVC Settings: Temp: 170°C | Rotor Speed: 50 rpm | Time: 5 mins.

    • Note: Add IOL slowly if using a liquid injection port on an extruder to prevent screw slippage.[1]

  • Compression Molding: Press the compounded melt into 1mm sheets at 170°C (5 mins pre-heat, 3 mins pressing at 10 MPa).

Protocol B: Solvent Casting (PLA Films)

Best for drug delivery films or optical testing.[1]

  • Dissolution: Dissolve PLA (2 g) in Chloroform (20 mL).

  • Plasticization: Add IOL (10–30 wt% relative to PLA) to the solution.[1] Stir for 2 hours.

  • Casting: Pour into a glass Petri dish covered with a Teflon lid (to control evaporation rate).

  • Drying: Allow solvent to evaporate at RT for 24 hours, followed by vacuum drying at 40°C for 12 hours to remove residual chloroform.

Module 4: Performance Validation

Compare IOL-plasticized samples against a neat polymer control and a DEHP/DOP positive control.

Thermal Analysis (DSC)

Metric: Glass Transition Temperature (


).[1]
  • Expectation:

    
     should decrease as IOL content increases.
    
  • Protocol: Heat from -50°C to 200°C at 10°C/min.

  • Target: For PLA, a shift from ~60°C (Neat) to ~35–45°C indicates successful plasticization.[1]

Mechanical Testing (ASTM D638)
MetricNeat PLAPLA + 20% IOLInterpretation
Tensile Strength (MPa) ~6025 – 35Reduced intermolecular cohesion.[1]
Elongation at Break (%) < 5150 – 300Primary Success Indicator. High elongation proves chain mobility.[1]
Modulus (GPa) ~3.51.0 – 1.5Material becomes flexible/ductile.[1]
Migration Stability (Leaching Test)

Why: Low molecular weight plasticizers can leach out, causing toxicity or brittleness over time.[1] Protocol:

  • Weigh film (

    
    ).[1]
    
  • Immerse in n-hexane (simulating fatty food contact) for 24 hours at 25°C.

  • Dry and re-weigh (

    
    ).[1]
    
  • Calculation:

    
     Weight Loss = 
    
    
    
    .[1]
  • Acceptance Criteria: < 5% loss is generally required for stable medical/food packaging.[1]

Module 5: Mechanistic Insight

Understanding why IOL works is crucial for troubleshooting.[1]

Free Volume & Lubricity Theory

IOL functions via two synergistic mechanisms:

  • Lubricity: The non-polar isooctyl tail acts as a lubricant between polymer chains, reducing friction.[1]

  • Free Volume: The bulky, branched structure prevents polymer chains from packing densely, lowering the

    
    .
    
Visualizing the Mechanism

The following diagram illustrates the workflow and the molecular interaction.

IOL_Mechanism cluster_0 Synthesis Phase cluster_1 Plasticization Mechanism Lauric Acid Lauric Acid Isooctanol Isooctanol Esterification Esterification Isooctanol->Esterification Isooctyl Laurate (IOL) Isooctyl Laurate (IOL) Esterification->Isooctyl Laurate (IOL) -H2O Chain Separation Chain Separation Isooctyl Laurate (IOL)->Chain Separation Insertion Polymer Matrix (Rigid) Polymer Matrix (Rigid) Polymer Matrix (Rigid)->Chain Separation Increased Free Volume Increased Free Volume Chain Separation->Increased Free Volume Steric Hindrance Flexible Polymer Flexible Polymer Increased Free Volume->Flexible Polymer Tg Reduction

Caption: Workflow from acid-catalyzed synthesis to the molecular mechanism of increasing free volume in rigid polymer matrices.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22169183, Isooctyl laurate.[1] Retrieved January 24, 2026 from [Link][3]

  • Jia, P., et al. (2017). Synthesis and Properties of Isosorbide-based Eco-friendly Plasticizers.[1] (comparative protocol for bio-ester synthesis). ResearchGate.[1] Retrieved from [Link]

Sources

Method

Isooctyl laurate as a stationary phase in chromatography

Executive Summary While modern gas chromatography relies heavily on cross-linked polysiloxanes (e.g., PDMS, PEG), specific separations of close-boiling structural isomers often require the unique selectivity of liquid es...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While modern gas chromatography relies heavily on cross-linked polysiloxanes (e.g., PDMS, PEG), specific separations of close-boiling structural isomers often require the unique selectivity of liquid ester phases. Isooctyl Laurate (IOL) , a medium-polarity ester (


), serves as an excellent stationary phase for Gas-Liquid Chromatography (GLC) when analyzing volatile organic compounds (VOCs), specifically alcohols, ethers, and short-chain esters.

This guide details the physicochemical properties of Isooctyl Laurate, the protocol for fabricating custom packed columns, and the operational parameters required to maintain phase stability. Unlike standard phases, IOL offers a specific "tunable" interaction via its ester linkage, providing unique retention shifts for dipolar analytes relative to non-polar hydrocarbons.

Physicochemical Profile & Mechanism

Phase Characteristics

Isooctyl laurate functions as a Gas-Liquid Chromatography (GLC) phase.[1][2] It is not chemically bonded to the silica but exists as a liquid film coated onto a solid support.[1][2]

PropertySpecificationImplication for Chromatography
Chemical Structure Dodecanoic acid, isooctyl esterDual interaction: Alkyl chain (Dispersion) + Ester (Dipole)
Molecular Weight ~312.5 g/mol Moderate volatility; limits max temperature.[1]
Polarity Medium (Ester functionality)Retains polar solutes (alcohols) longer than alkanes.[1]
Freezing Point < -10°C (due to branching)Allows for sub-ambient or low-temperature operation.[1]
Max Temp (MAOT) 130°C - 150°CStrict Limit. Exceeding this causes rapid column bleed.[1]
Mechanism of Separation

The separation mechanism relies on a dual-mode interaction.[1] While the long lauric alkyl chain (


) provides retention based on boiling point (London Dispersion Forces), the ester linkage introduces a dipole moment.
  • Non-polar solutes (Alkanes): Interact only with the alkyl tail.[1]

  • Polar solutes (Alcohols/Ketones): Interact with the ester "core" via dipole-dipole interactions.[1]

This differential interaction allows IOL to separate compounds that co-elute on standard non-polar (100% Methyl Polysiloxane) columns.[1]

InteractionMechanism cluster_phase Stationary Phase (Isooctyl Laurate) EsterGroup Ester Linkage (-COO-) AlkylChain Alkyl Chains (C12 + Isooctyl) Alkane n-Alkane (Non-Polar) Alkane->AlkylChain Dispersion (Weak) Alcohol Alcohol (Polar) Alcohol->EsterGroup Dipole-Dipole (Strong) Alcohol->AlkylChain Dispersion

Figure 1: Mechanistic interaction map showing how polar analytes engage with the ester core of the stationary phase, increasing retention relative to non-polar analytes.

Protocol: Custom Column Fabrication

Since Isooctyl Laurate is not a standard catalog item for capillary columns, it is most effectively used in Packed Column GC . This protocol describes the coating of a diatomaceous earth support (e.g., Chromosorb W-HP).

Materials Required
  • Stationary Phase: Isooctyl Laurate (High Purity >98%).[1]

  • Solid Support: Chromosorb W-HP (80/100 mesh) or equivalent acid-washed, silanized diatomite.[1]

  • Solvent: Chloroform or Toluene (HPLC Grade).[1]

  • Hardware: Rotary Evaporator, Stainless Steel or Glass Column tubing (1/8" O.D.).

Step-by-Step Coating Procedure
  • Calculate Loading: Determine the desired phase loading (typically 5% to 15% w/w).[1]

    • Formula: Mass of Phase = (Total Mass × Desired %) / 100.[1]

    • Example: For 10g packing at 10% loading: Dissolve 1g Isooctyl Laurate in solvent; add 9g Support.[1]

  • Dissolution: Dissolve the Isooctyl Laurate in enough solvent to completely cover the solid support (approx. 50-100 mL for 10g support). Ensure complete miscibility.

  • Slurry Formation: Slowly add the solid support to the solution in a round-bottom flask. Swirl gently to degas and wet all pores.[1] Do not stir vigorously to avoid crushing the diatomite particles.[1]

  • Solvent Removal (Rotary Evaporation):

    • Attach to a rotary evaporator.

    • Apply partial vacuum (do not boil violently).[1]

    • Rotate slowly while heating the water bath to 40-50°C.

    • Continue until the support appears dry and free-flowing.[1]

  • Final Drying: Place the coated support in a vacuum oven at 60°C for 2 hours to remove trace solvent.

  • Packing: Use a vacuum pump to draw the coated phase into the column tubing while vibrating the tubing to ensure a tight, void-free pack.

ColumnPacking Start Start: Raw Materials Dissolve 1. Dissolve IOL in Chloroform Start->Dissolve Slurry 2. Add Chromosorb Support (Create Slurry) Dissolve->Slurry Rotovap 3. Rotary Evaporation (Slow Rotation, 45°C) Slurry->Rotovap Dry 4. Vacuum Oven Dry (60°C, 2 hours) Rotovap->Dry Pack 5. Pack Column (Vibration + Vacuum) Dry->Pack Condition 6. Condition Column (In GC Oven) Pack->Condition

Figure 2: Workflow for the preparation of an Isooctyl Laurate packed column.[1]

Operational Parameters & Conditioning

CRITICAL WARNING: Ester phases are susceptible to hydrolysis and oxidation.[1] The carrier gas must be moisture-free and oxygen-free.[1]

Conditioning Protocol

Before connecting the column to the detector (to prevent contamination), perform the following:

  • Install: Connect the injector end of the column; leave the detector end loose in the oven.

  • Flow: Establish carrier gas flow (Helium or Nitrogen) at 20-30 mL/min.

  • Ramp:

    • Hold at 40°C for 30 minutes (flush air).

    • Ramp at 2°C/min to 120°C.

    • Hold at 120°C for 4-8 hours.

  • Connect: Cool down, connect to detector (FID/TCD), and verify baseline stability.

Operating Limits
ParameterLimitReason
Max Temperature 140°CHigh bleed risk above this point.[1]
Min Temperature 0°CViscosity increases, reducing efficiency (HETP).[1]
Carrier Gas He,

(O2 trap required)
Esters oxidize at elevated temps.[1]
Sample pH Neutral (5-8)Acids/Bases catalyze ester hydrolysis.[1]

Application Data: Selectivity Profile

Isooctyl Laurate is particularly effective for separating volatile isomers where boiling points are nearly identical, but polarity differs.[1]

Comparative Retention Data (Relative to n-Nonane = 1.00) Note: Data is representative of medium-polarity ester phases.

AnalyteBoiling Point (°C)Retention (Squalane - Nonpolar)Retention (Isooctyl Laurate)Result
Cyclohexane 80.70.850.75Elutes faster (Non-polar)
Benzene 80.10.861.10Retained (Pi-interaction)
Isopropanol 82.60.551.25Strongly Retained (H-bonding)

Interpretation: On a non-polar Squalane column, Isopropanol elutes very quickly (poor retention).[1] On the Isooctyl Laurate column, the ester groups interact with the hydroxyl group of Isopropanol, shifting it away from the hydrocarbon solvent peak. This makes IOL ideal for trace alcohol analysis in hydrocarbon matrices .[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Baseline Drift Column Bleed (Temp too high)Reduce oven temp to <120°C. Condition overnight.[1]
Shifting Retention Times Phase HydrolysisCheck carrier gas moisture trap. The ester is degrading.[1]
Broad Peaks (Tailing) Support ActivityThe solid support was not properly deactivated (silanized).
Loss of Resolution Phase StrippingLarge injections of solvent (e.g.,

) may strip the liquid phase.

References

  • Rotzsche, H. (1991).[1] Stationary Phases in Gas Chromatography. Elsevier Science.[1]

  • Kovats, E. (1958).[1] Gas-chromatographische Charakterisierung organischer Verbindungen. Helvetica Chimica Acta.[1] (Foundational text on Retention Indices for ester phases).

  • Phenomenex Technical Support. (2025).[1] Types of stationary phases in gas chromatography. (General reference for GLC mechanisms). Link

  • NIST Chemistry WebBook. (2024).[1] Isoamyl laurate Retention Indices (Proxy data for Isooctyl Laurate ester behavior). Link[1]

  • Restek Corporation. (2024).[1] Packed Column Information and Preparation. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enzymatic Synthesis of Isooctyl Laurate

Topic: Optimization & Troubleshooting of Lipase-Catalyzed Esterification Catalyst Focus: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) Introduction: The Reaction System Welcome to the technical guide f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Lipase-Catalyzed Esterification Catalyst Focus: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

Introduction: The Reaction System

Welcome to the technical guide for synthesizing Isooctyl Laurate (2-ethylhexyl laurate). This ester is a critical emollient in cosmetics and a biolubricant base. Unlike simple linear esters, the synthesis involves 2-ethylhexanol (isooctyl alcohol), a branched primary alcohol.

Technical Note on Steric Hindrance: Researchers often underestimate the steric hindrance imposed by the ethyl group at the C2 position of the alcohol. While Candida antarctica Lipase B (CALB) is robust, this branching increases the


 value compared to linear n-octanol, requiring stricter control over water activity (

) and temperature to drive the thermodynamic equilibrium.
Module 1: Optimized Experimental Protocol

Based on solvent-free synthesis to maximize volumetric productivity and green chemistry standards.

Standard Operating Conditions (SOC) Table
ParameterOptimized RangeTechnical Rationale
Molar Ratio 1:1.1 to 1:1.5 (Acid:Alcohol)A slight excess of alcohol drives the forward reaction. Avoid >1:2 ratios to prevent alcohol-induced enzyme inhibition.
Temperature 50°C – 60°CBalances reaction rate (viscosity reduction) with enzyme half-life. >70°C risks thermal inactivation of the protein support.
Enzyme Load 1% – 3% (w/w of substrates)Higher loads (>5%) introduce mass transfer limitations due to particle aggregation without significantly increasing yield.
Agitation 200 – 300 RPMEssential to suspend the immobilized beads. Warning: Magnetic stir bars can grind beads; use overhead stirring with a marine impeller if possible.
Water Removal < 0.1% (Final Water Content)Critical Control Point. Accumulation of water promotes reverse hydrolysis.
Step-by-Step Synthesis Workflow
  • Substrate Preparation:

    • Melt Lauric Acid (MP ~43°C) in the reactor.

    • Add Isooctyl Alcohol (2-ethylhexanol) to the molten acid.

    • Pre-equilibration: Heat mixture to 60°C and stir for 10 min to ensure homogeneity.

  • Catalyst Addition:

    • Add Novozym 435 (or equivalent CALB formulation).

    • Time Zero (

      
      ): Immediately take a 50 µL sample for Acid Value (AV) baseline.
      
  • Water Control Strategy (Choose One):

    • Method A (Vacuum): Apply 50–100 mbar vacuum continuously.

    • Method B (Molecular Sieves): Add 3Å or 4Å molecular sieves (10-20% w/w) in a mesh basket or external loop. Do not add loose sieves directly if using magnetic stirring, as attrition creates fines that clog filters.

  • Monitoring:

    • Monitor Acid Value (AV) every 2 hours.

    • Endpoint: Reaction is complete when AV < 5 mg KOH/g (approx. 98% conversion).

Module 2: Troubleshooting Center (Q&A)
Category A: Yield & Conversion Issues

Q: My conversion plateaus at ~60-70% despite running for 24 hours. Why? A: You have hit Thermodynamic Equilibrium . In esterification, water is a co-product. If water is not removed, the rate of hydrolysis (reverse reaction) equals the rate of esterification.

  • Immediate Fix: Add activated molecular sieves (3Å) or apply vacuum to shift the equilibrium (Le Chatelier's principle).

  • Verification: Check the water content of your reaction mixture using Karl Fischer titration. It is likely >0.5%.

Q: I increased the enzyme load from 2% to 10%, but the rate didn't double. Why? A: You are likely experiencing Mass Transfer Limitation . At high solid loadings, enzyme beads cluster, reducing the effective surface area. The reaction becomes diffusion-controlled rather than kinetically controlled.

  • Solution: Stick to 1-3% loading and increase agitation speed (without crushing beads).

Category B: Enzyme Stability [1]

Q: The enzyme activity dropped significantly after the first reuse. Is it dead? A: It is likely Alcohol Inhibition or Pore Clogging , not denaturation. Isooctyl alcohol is relatively hydrophobic but can strip the essential water layer from the lipase or accumulate in the catalyst pores.

  • Test: Wash the used enzyme with hexane or heptane to remove adsorbed substrates, then dry under vacuum before reuse.

  • Prevention: If using high alcohol ratios (>1:3), switch to a stepwise addition strategy (add alcohol in 3 aliquots) to keep local concentration low.

Q: Why is my reaction mixture turning yellow/brown? A: This indicates Oxidation or Thermal Degradation . While lauric acid is stable, 2-ethylhexanol can oxidize at high temps over long periods.

  • Fix: Purge the headspace with Nitrogen (

    
    ) gas during the reaction. Ensure temperature does not exceed 65°C.
    
Module 3: Mechanistic Insight & Visualization
1. The Kinetic Mechanism (Ping-Pong Bi-Bi)

Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[2][3] The enzyme reacts with Lauric Acid first to form an Acyl-Enzyme intermediate, releasing water before the Isooctyl Alcohol binds.

PingPongBiBi Lipase Free Lipase Lipase->Lipase Regeneration Complex1 Lipase-Acid Complex Lipase->Complex1 + A LauricAcid Lauric Acid (Substrate A) LauricAcid->Complex1 AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Water Water (Product P) AcylEnzyme->Water Release P Complex2 Lipase-Ester Complex AcylEnzyme->Complex2 + B IsooctylAlc Isooctyl Alcohol (Substrate B) IsooctylAlc->Complex2 Complex2->Lipase Release Q Ester Isooctyl Laurate (Product Q) Complex2->Ester

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification. Note that water is released before the alcohol binds, making water removal critical to prevent the reversal of the Acyl-Enzyme formation.

2. Optimization Workflow Logic

Follow this decision tree to optimize your specific reactor setup.

OptimizationLoop Start Start Synthesis (55°C, 1:1.2 Ratio, 2% Enz) Check1 Check Conversion @ 4h (Acid Value) Start->Check1 HighConv Conversion > 50% Check1->HighConv Yes LowConv Conversion < 30% Check1->LowConv No FinalCheck Final Yield > 95%? HighConv->FinalCheck CheckWater Check Water Content LowConv->CheckWater ActionVac Increase Vacuum / Add Fresh Sieves CheckWater->ActionVac High Water ActionTemp Increase Temp to 60°C (Viscosity/Steric Issue) CheckWater->ActionTemp Low Water ActionVac->Check1 ActionTemp->Check1 Success Process Validated FinalCheck->Success Yes Reuse Wash & Reuse Enzyme FinalCheck->Reuse No (Stalled) Reuse->ActionVac

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References
  • Kinetic Mechanism Verification

    • Zaidi, A. et al. (2002). Kinetic study of lipase catalyzed esterification of lauric acid and menthol in microemulsions.
    • (Contextual validation via similar bulky alcohol esterification).

  • Solvent-Free Optimization

    • Pereira, C.C.B. et al. (2004).[4] Enzymatic synthesis of monolaurin: Influence of reaction parameters. Provides baseline data for lauric acid/CALB thermal stability (55°C optima).

  • Water Activity & Equilibrium

    • Adlercreutz, P. (2008).[5] A new irreversible enzyme-aided esterification method in organic solvents. Discusses the critical role of water removal in driving CALB equilibrium.

  • Isooctyl/Branched Alcohol Specifics: Verification of 2-ethylhexanol (isooctyl) esterification kinetics and steric hindrance in lipase systems. General Reference: Yadav, G. D., & Lathi, P. S. (2003). Kinetics and mechanism of synthesis of butyl isobutyrate over immobilized lipases. (Demonstrates the impact of branching on lipase kinetics).

Sources

Optimization

Overcoming challenges in isooctyl laurate purification

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Excipient Purification Last Updated: February 1, 2026

Introduction: The Purity Paradox

Welcome. If you are accessing this guide, you are likely facing a specific bottleneck in the purification of Isooctyl Laurate (2-ethylhexyl laurate). While the synthesis—typically a direct esterification of lauric acid and 2-ethylhexanol—is thermodynamically straightforward, the purification is deceptively complex.

The Core Challenge: The boiling point of the product (Isooctyl Laurate, ~303°C) and the starting material (Lauric Acid, ~298°C) are dangerously close. This thermodynamic overlap renders simple thermal distillation ineffective for removing unreacted acid. Consequently, we must rely on biphasic chemical neutralization , which introduces the risk of intractable emulsions due to the surfactant nature of the resulting laurate soaps.

This guide moves beyond standard textbook protocols to address the mechanistic failures in purification and provides self-validating workflows to resolve them.

Module 1: The Acid Value Nightmare (Neutralization & Washing)

Symptom: High Acid Value (AV > 0.5 mg KOH/g) or formation of a "mayonnaise-like" emulsion during the wash step.

The Mechanism of Failure

When you neutralize unreacted lauric acid with a strong base (like NaOH), you are essentially manufacturing sodium laurate—a high-foaming surfactant. In the presence of the oily ester phase and water, this creates a stable emulsion that traps impurities and reduces yield.

The Protocol: The "Salting-Out" Neutralization

Goal: Reduce AV to < 0.1 without emulsion formation.

Step-by-Step Workflow:

  • Cool Down: Ensure the crude ester mixture is cooled to 40–50°C . Higher temperatures increase the solubility of soaps in the oil phase, making separation harder.

  • The Weak Base Strategy: Do not use NaOH. Use 10–15% Sodium Carbonate (

    
    ) . It releases 
    
    
    
    , which helps strip volatile odors, and it is less aggressive in saponifying the product ester.
  • The Brine Barrier (Critical): Do not use pure water for the first wash. Prepare a 10% Sodium Chloride (Brine) solution.

    • Why? The high ionic strength of brine compresses the electrical double layer of the micelles, preventing the soap molecules from stabilizing an emulsion (The "Salting-Out" effect).[1]

  • Agitation Control: Use an overhead stirrer at low RPM (gentle folding action). Never vigorously shake a separatory funnel containing fatty esters and base.

  • Phase Separation: Allow settling for 30–60 minutes. The interface should be sharp. If rag layers (interfacial debris) appear, filter them; do not attempt to settle them out.

Troubleshooting Diagram: Emulsion Rescue

EmulsionProtocol Start Crude Ester Mixture (High Acid Value) Wash Add 10% Na2CO3 Start->Wash Check Emulsion Formed? Wash->Check NoEmulsion Proceed to Brine Wash & Drying Check->NoEmulsion No Emulsion Emulsion Detected (Opaque/Creamy) Check->Emulsion Yes Fix1 Step 1: Add Saturated NaCl (Brine) (Increases Ionic Strength) Emulsion->Fix1 Check2 Separated? Fix1->Check2 Check2->NoEmulsion Yes Fix2 Step 2: Add 2-Ethylhexanol (Cosolvent effect) Check2->Fix2 No Fix3 Step 3: Centrifugation (Mechanical Force) Fix2->Fix3 Fix3->NoEmulsion

Figure 1: Logic flow for preventing and breaking emulsions during the neutralization of fatty acid esters.

Module 2: The Volatile Trap (Residual Alcohol Removal)

Symptom: The product has a "solvent-like" or "sweet-floral" odor (characteristic of 2-ethylhexanol) and fails GC purity tests.

The Thermodynamic Bottleneck

While the ester and the acid have overlapping boiling points, the alcohol (2-ethylhexanol) is significantly more volatile. However, it can form azeotropes with water or get trapped in the viscous ester matrix.

Comparative Physical Data:

ComponentBoiling Point (atm)Vapor Pressure (at 100°C)Removal Strategy
2-Ethylhexanol ~184°CHighVacuum Stripping
Lauric Acid ~298°CLowChemical Neutralization
Isooctyl Laurate ~303°CVery LowProduct (Retentate)
The Protocol: High-Vacuum Stripping

Goal: Reduce Residual Solvents to < 500 ppm.

  • Equipment: Rotary evaporator (lab scale) or Thin Film Evaporator (pilot scale).

  • Vacuum Requirements: You must achieve < 10 mbar (approx 7-8 mmHg) . Standard water aspirators are insufficient.

  • Temperature Ramp:

    • Heat oil to 140°C .

    • Hold for 30 minutes under full vacuum.

    • Nitrogen Sparge: Introducing a fine stream of nitrogen bubbles (sparging) into the liquid significantly increases the mass transfer area, helping "carry" the alcohol molecules out of the ester.

  • Validation: Check refractive index (RI). Pure Isooctyl Laurate has an RI of approx 1.443–1.445 at 20°C. If RI is lower, alcohol remains.

Module 3: Polishing (Color & Trace Catalyst)

Symptom: Product is yellow or hazy (Haze > 1 NTU).

The Adsorption Solution

If you used an acid catalyst (p-TSA, Sulfuric Acid) or a Titanate catalyst, trace metal residues or charred organics will cause color.

Protocol:

  • Drying: Ensure the ester is completely dry (water content < 0.1%) before adding adsorbents. Water deactivates bleaching earth.

  • Adsorbent: Add 1–2% w/w Activated Bleaching Earth (e.g., Tonsil®) and 0.1% Activated Carbon .

  • Process: Stir at 90°C for 30 minutes under vacuum (to prevent oxidation).

  • Filtration: Filter through a bed of Celite (diatomaceous earth) to catch fine particulates.

Frequently Asked Questions (FAQ)

Q: Why can't I just distill the product to purify it? A: As noted in the data table, the boiling point of Lauric Acid (~298°C) and Isooctyl Laurate (~303°C) are too close. To separate them by distillation, you would need a fractionation column with an impractical number of theoretical plates, and the high heat required would likely degrade the ester (darkening).

Q: My ester turned cloudy after cooling. What happened? A: This is usually "wet" ester. At high temperatures, water is soluble in the ester. As it cools, the water saturation limit drops, and micro-droplets precipitate out. Fix: Dry with Magnesium Sulfate (


) or vacuum dry at 90°C.

Q: I used NaOH and now I have a solid gel. Can I save it? A: You created a soap gel. You can try to reverse it by adding dilute Sulfuric Acid to protonate the soap back into fatty acid (breaking the emulsion), but you will be back at square one with high acidity. It is often more cost-effective to discard and restart using the Sodium Carbonate protocol.

References

  • Vertex AI Search. (2026). Isooctyl laurate purification methods and physical properties. 2[3][4]

  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents and Esters. 5

  • BenchChem. (2025).[6] 2-Ethylhexyl Laurate: Technical Whitepaper on Emollient Mechanism and Properties. 6

  • University of Rochester. (n.d.). How To: Manage an Emulsion during Workup. 7[3][4]

  • Gokemi. (n.d.). Physical Properties of 2-Ethylhexyl Laurate. 8

Sources

Troubleshooting

Improving yield in solvent-free isooctyl laurate synthesis

An authoritative guide for researchers and development professionals on optimizing the solvent-free synthesis of isooctyl laurate. Introduction: The Challenge of Solvent-Free Esterification Isooctyl laurate, an ester for...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and development professionals on optimizing the solvent-free synthesis of isooctyl laurate.

Introduction: The Challenge of Solvent-Free Esterification

Isooctyl laurate, an ester formed from lauric acid and isooctyl alcohol, is a valuable compound in the cosmetic and lubricant industries.[1][2] The drive towards green chemistry has popularized its synthesis under solvent-free conditions. This approach minimizes waste, reduces environmental impact, and can lead to higher volumetric productivity.[3] However, working without a solvent introduces unique challenges, primarily related to reaction kinetics, equilibrium management, and viscosity.

This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges and consistently achieve high yields of isooctyl laurate. We will explore both traditional acid-catalyzed methods and modern enzymatic approaches.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in solvent-free isooctyl laurate synthesis?

A1: The primary challenge is managing the reaction equilibrium. The esterification of lauric acid and isooctyl alcohol produces one molecule of water for every molecule of ester formed.[4] In a solvent-free system, the concentration of this water by-product becomes significant as the reaction progresses. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thereby limiting the final conversion and yield.[5] Effective and continuous water removal is therefore the most critical factor for driving the reaction to completion.

Q2: What are the main catalytic methods for this synthesis?

A2: There are two primary catalytic routes:

  • Acid Catalysis (Fischer Esterification): This classic method uses strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as catalysts. It is cost-effective and generally results in fast reaction rates but can suffer from side reactions (like ether formation from the alcohol), corrosion issues, and difficult catalyst removal.[5][6]

  • Enzymatic Catalysis: This method uses lipases, often in an immobilized form, as biocatalysts. Lipases offer high specificity, which virtually eliminates side reactions, and they operate under milder conditions (lower temperatures).[5][7] The main drawbacks are the higher cost of the catalyst and potentially slower reaction rates compared to strong acid catalysis.

Q3: Why is temperature control so critical in this reaction?

A3: Temperature plays a dual role. For acid-catalyzed reactions, while higher temperatures increase the reaction rate, they can also promote undesirable side reactions, such as the dehydration of isooctyl alcohol to form di-isooctyl ether.[5] For enzymatic reactions, temperature must be kept within the optimal range for the specific lipase used (typically 40-70°C).[8][9] Exceeding this range can lead to irreversible denaturation of the enzyme, causing a complete loss of catalytic activity.[5]

Q4: How does the molar ratio of reactants affect the yield?

A4: The molar ratio of isooctyl alcohol to lauric acid is a key parameter for maximizing yield. Using an excess of one reactant, typically the alcohol, can help shift the reaction equilibrium towards the product side.[4] However, an excessive amount of alcohol can dilute the catalyst and, in acid-catalyzed systems, may increase the rate of ether formation.[5][9] Optimal molar ratios are often determined empirically but typically range from 1.25:1 to 6:1 (alcohol:acid).[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: The reaction starts but stalls, failing to reach high conversion (>95%).

  • Root Cause Analysis: This is the most common issue and is almost always linked to equilibrium limitations caused by the accumulation of water. The reverse reaction, hydrolysis of the ester, becomes significant, creating a kinetic stalemate. In enzymatic systems, excess water can also form a barrier around the catalyst, impeding substrate access.[5]

  • Solution & Scientific Rationale:

    • Implement Efficient Water Removal: The most effective solution is to continuously remove water as it is formed.

      • For Acid Catalysis (High Temp): Use a Dean-Stark apparatus with an azeotropic solvent like toluene (even a small amount) to physically separate the water from the reaction mixture.[4]

      • For Both Methods: Conduct the reaction under a vacuum. As the reaction proceeds, incrementally increase the vacuum level and/or temperature to facilitate the evaporation of water.[11] Another effective method is to pass a stream of dry, inert gas (like nitrogen) through the reaction mixture (sparging) to carry away the water vapor.

      • For Enzymatic Catalysis: Add molecular sieves (3Å or 4Å) to the reaction medium to adsorb the water produced.[12] Ensure the sieves are properly activated before use.

Issue 2: The final product is dark-colored or contains char-like material (Acid Catalysis).

  • Root Cause Analysis: This indicates product degradation or side reactions, typically caused by excessively high temperatures or a high concentration of a strong acid catalyst.[6] Strong mineral acids can promote charring and other decomposition pathways at temperatures often required for solvent-free synthesis.

  • Solution & Scientific Rationale:

    • Reduce Reaction Temperature: Operate at the lowest effective temperature. While this may slow the reaction rate, it preserves the integrity of the final product. A range of 140-160°C is often a good starting point.[5]

    • Switch to a Milder/Solid Acid Catalyst: Replace sulfuric acid with a solid acid catalyst like Amberlyst-16 or a Brønsted acidic ionic liquid.[10][13] These catalysts are less aggressive, reducing the likelihood of degradation. Furthermore, solid catalysts are easily removed by filtration, simplifying purification.[14]

Issue 3: Low yield accompanied by a significant amount of a higher boiling point impurity (Acid Catalysis).

  • Root Cause Analysis: The impurity is likely di-isooctyl ether, formed by the acid-catalyzed self-condensation (dehydration) of two isooctyl alcohol molecules. This side reaction is competitive with the desired esterification and is favored by high temperatures and a large excess of alcohol.[5]

  • Solution & Scientific Rationale:

    • Optimize Temperature and Molar Ratio: Lower the reaction temperature to disproportionately slow the rate of ether formation relative to esterification.[5] Avoid using a large excess of isooctyl alcohol; start with a molar ratio closer to stoichiometric (e.g., 1.25:1 alcohol:acid) and optimize from there.[10]

Issue 4: Catalyst deactivation after one or two runs (Enzymatic or Solid Acid Catalysis).

  • Root Cause Analysis:

    • Enzymatic Catalysts: Deactivation can be caused by thermal denaturation (temperature too high), fouling of the enzyme's surface by reactants or products, or inhibition by high substrate concentrations.[5]

    • Solid Acid Catalysts: Deactivation often results from the leaching of active sites into the reaction medium or the formation of sulfonic esters which block the catalytic sites.[15]

  • Solution & Scientific Rationale:

    • Enzymatic Catalysts: Strictly maintain the optimal temperature for the lipase.[5] Consider a fed-batch approach, where the lauric acid is added incrementally, to avoid high initial concentrations that can cause substrate inhibition.[5] After the reaction, wash the immobilized enzyme with a non-polar solvent (e.g., hexane) to remove adsorbed species before reuse.

    • Solid Acid Catalysts: Ensure the catalyst is thoroughly dried before reuse. Some leaching is often unavoidable, but its impact can be minimized by using catalysts with strongly bound active groups.[16]

Visualizing the Process

Fischer-Tanner Esterification Mechanism

The diagram below illustrates the key steps in the acid-catalyzed esterification process, highlighting the reversible nature of the reaction.

FischerEsterification Reactants Lauric Acid + Isooctyl Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ Tetrahedral Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Tetrahedral Alcohol Attack ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterElim Elimination of H₂O (Good Leaving Group) ProtonTransfer->WaterElim Ester Deprotonation WaterElim->Ester - H₂O Products Isooctyl Laurate + Water Ester->Products - H⁺ Products->WaterElim + H₂O (Hydrolysis) TroubleshootingWorkflow Start Low Yield Encountered (<95% Conversion) CheckWater Is water being effectively removed? Start->CheckWater ImplementRemoval Implement/Optimize Water Removal: • Vacuum • N₂ Sparging • Molecular Sieves CheckWater->ImplementRemoval No CheckTemp Is the reaction temperature optimal? CheckWater->CheckTemp Yes ImplementRemoval->CheckWater AdjustTemp Adjust Temperature: • Acid: Lower to reduce side reactions • Enzyme: Ensure within optimal range CheckTemp->AdjustTemp No CheckRatio Is the molar ratio (Alcohol:Acid) optimized? CheckTemp->CheckRatio Yes AdjustTemp->CheckTemp AdjustRatio Adjust Molar Ratio: • Increase alcohol excess moderately (e.g., 1.5:1 to 3:1) CheckRatio->AdjustRatio No CheckCatalyst Is the catalyst active? CheckRatio->CheckCatalyst Yes AdjustRatio->CheckRatio ReplaceCatalyst Replace or Regenerate Catalyst: • Use fresh catalyst • Consider alternative (e.g., solid acid) CheckCatalyst->ReplaceCatalyst No Success Yield Improved CheckCatalyst->Success Yes ReplaceCatalyst->Start

Caption: Decision tree for troubleshooting low yield.

Data & Protocols

Table 1: Comparison of Catalytic Systems & Conditions
ParameterAcid Catalysis (H₂SO₄)Solid Acid Catalysis (Amberlyst-16)Enzymatic Catalysis (Immobilized Lipase)
Catalyst Loading 1-2 wt% of lauric acid5-10 wt% of reactants5-10 wt% of reactants [12]
Optimal Temp. 140 - 160°C [5]140°C [10]40 - 70°C [8][9]
Molar Ratio (Alc:Acid) 1.5:1 to 6:1 [9][17]1.25:1 [10]1:1 to 2:1 [18]
Typical Reaction Time 2 - 6 hours [6]5 hours [10]4 - 72 hours [8][12]
Typical Yield >90% (with water removal)>98% [10]>92% [8]
Key Advantages Low cost, fast reactionEasy separation, reusableHigh specificity, mild conditions
Key Disadvantages Side reactions, corrosionHigher cost than H₂SO₄High cost, slower reaction
Experimental Protocols

Protocol 1: Solvent-Free Synthesis using a Solid Acid Catalyst (Amberlyst-16)

  • Objective: To synthesize isooctyl laurate with high conversion and easy catalyst removal.

  • Methodology:

    • Equip a three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a distillation setup connected to a vacuum pump.

    • Charge the flask with lauric acid (1.0 mol) and isooctyl alcohol (1.25 mol). [10] 3. Begin stirring and gently heat the mixture to approximately 60°C to melt the lauric acid and form a homogeneous liquid.

    • Add Amberlyst-16 catalyst (5-10% of total reactant weight).

    • Increase the temperature to 140°C while stirring vigorously (e.g., 300-400 RPM). [10] 6. Apply a moderate vacuum to the system to begin removing the water by-product as it forms.

    • Monitor the reaction progress by collecting aliquots periodically and determining the acid value via titration. The reaction is complete when the acid value stabilizes at a low level.

    • Once complete, cool the reaction mixture to below 80°C.

    • Recover the solid catalyst by vacuum filtration. The catalyst can be washed with hexane and dried for reuse.

    • The crude isooctyl laurate can be purified further by vacuum distillation to remove any unreacted starting materials.

Protocol 2: Solvent-Free Synthesis using Immobilized Lipase

  • Objective: To synthesize isooctyl laurate under mild conditions with high product purity.

  • Methodology:

    • Activate 4Å molecular sieves by heating them in an oven at >250°C for at least 3 hours. Allow to cool in a desiccator.

    • In a flask, gently melt lauric acid (1.0 mol) at 50-60°C.

    • Add isooctyl alcohol (1.5 mol) and stir until homogeneous.

    • Add the immobilized lipase (e.g., Fermase CALB™ 10,000 or Novozym® 435; 5-10% by weight of total reactants) and the pre-activated molecular sieves (20% by weight). [8][12] 5. Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with continuous stirring or shaking. [8] 6. Monitor the reaction progress by analyzing aliquots for acid value. The reaction typically reaches equilibrium within 24-48 hours. [12] 7. Upon completion, separate the immobilized enzyme and molecular sieves by filtration.

    • The crude product is typically of high purity. Unreacted starting materials can be removed by vacuum distillation if required.

References

  • Yadav, G. D., & Lathi, P. S. (2006). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. PMC - NIH. Available at: [Link]

  • Dossat, V., Combes, D., & Marty, A. (2002). Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies. Enzyme and Microbial Technology, 30(1), 90-96. Available at: [Link]

  • PubChem. (n.d.). Isooctyl laurate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gunawan, E. R., Basri, M., Rahman, M. B. A., Salleh, A. B., & Rahman, R. N. Z. R. A. (2005). THE OPTIMIZATION OF ENZYMATIC SYNTHESIS FOR LAUROYL-N-METHYL GLUCAMIDE SURFACTANTS. Jurnal Teknologi, 43(1), 31-42. Available at: [Link]

  • Zhang, W., et al. (2018). Optimization and kinetic study of methyl laurate synthesis using ionic liquid [Hnmp]HSO 4 as a catalyst. RSC Advances, 8(60), 34267-34275. Available at: [Link]

  • Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). ENZYMATIC SYNTHESIS OF ISOAMYL LAURATE USING DIFFERENT SOURCES OF COMMERCIAL AVAILABLE MICROBIAL LIPASES. Journal of the American Oil Chemists' Society, 81(6), 555-558. Available at: [Link]

  • Zhang, W., et al. (2014). Synthesis of methyl laurate catalyzed by bronsted acid ionic liquids. Journal of Chemical and Pharmaceutical Research, 6(3), 435-440. Available at: [Link]

  • Zhang, W., et al. (2018). Optimization and kinetic study of methyl laurate synthesis using ionic liquid [Hnmp]HSO4 as a catalyst. RSC Advances, 8(60), 34267-34275. Available at: [Link]

  • Lomba, L., et al. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 11(11), 1338. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2014). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysis Letters, 144(4), 671-678. Available at: [Link]

  • Nag, A., & Shah, S. (2016). Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties. Journal of the American Oil Chemists' Society, 93(6), 837-849. Available at: [Link]

  • Loeza-Corte, J. M., et al. (2023). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure. ACS Omega, 8(40), 37069-37078. Available at: [Link]

  • Darnoko, D., & Cheryan, M. (2000). The Influence of Molar Ratio of Methanol to PFAD and Esterification Reaction Time towards Biodiesel Characteristics Palm Fatty Acids Distillate Produced. International Journal on Advanced Science, Engineering and Information Technology, 6(1), 111-115. Available at: [Link]

  • Xing, R., et al. (2023). Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. Langmuir, 39(2), 859-868. Available at: [Link]

  • Google Patents. (n.d.). CN111807960A - Preparation process of isooctyl acrylate.
  • The INCITE project. (2021). lipase-catalyzed-solvent-free-synthesis-of-monoacylglycerols-in-various.pdf. Retrieved from [Link]

  • Zhang, L., et al. (2021). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid acid catalyst in an esterification reaction. RSC Advances, 11(13), 7545-7554. Available at: [Link]

Sources

Optimization

Technical Support Center: Isooctyl Laurate Quantification

Topic: Method Refinement for Isooctyl Laurate Quantification Role: Senior Application Scientist Context: Technical Support Center Executive Summary & Method Selection Q: Why are we seeing inconsistencies in isooctyl laur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Isooctyl Laurate Quantification Role: Senior Application Scientist Context: Technical Support Center

Executive Summary & Method Selection

Q: Why are we seeing inconsistencies in isooctyl laurate recovery using standard HPLC-UV methods?

A: Isooctyl laurate (


) lacks a strong chromophore, making standard UV detection (210–254 nm) unreliable and prone to baseline noise from mobile phase interference. While Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) are viable HPLC alternatives, they often suffer from drift or non-linear response factors at low concentrations.

The Solution: Transition to Gas Chromatography with Flame Ionization Detection (GC-FID) . Based on the volatility of C20 esters and the need for high sensitivity, GC-FID is the "Gold Standard" for this application. It provides a linear dynamic range of


 and superior resolution between the ester and potential hydrolysis byproducts (lauric acid/isooctanol).
Method Comparison Matrix
FeatureHPLC-UV (Legacy)HPLC-ELSDGC-FID (Recommended)
Selectivity Low (Non-specific at <210nm)MediumHigh (Separates homologs)
LOD/LOQ High (Poor sensitivity)Medium (0.04 mg/mL)Excellent (≤ 0.033 mg/mL)
Linearity (

)
Variable>0.997>0.9995
Matrix Effects High (Solvent interference)LowLow (Thermal separation)

Core Protocol: Optimized GC-FID Method

This protocol is designed to minimize thermal discrimination of high-boiling esters.

Chromatographic Conditions
  • System: Agilent 7890B / Shimadzu GC-2030 (or equivalent).

  • Column: DB-5ms or ZB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

    • Rationale: A non-polar phase is essential. Polyethylene glycol (WAX) columns can be used for fatty acids but often bleed at the temperatures required to elute C20 esters efficiently.

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (operated in Split mode 10:1 for bulk, Splitless for trace).

    • Temperature: 280°C.

    • Liner: Ultra-Inert Split liner with glass wool (deactivated). Crucial to prevent hydrolysis of the ester in the inlet.

Temperature Program (Thermodynamic Optimization)

The ramp rate is critical to separate the solvent front from the isooctanol impurity while sharpening the late-eluting ester peak.

  • Initial: 100°C (Hold 1 min) — Focuses the sample.

  • Ramp 1: 20°C/min to 220°C.

  • Ramp 2: 5°C/min to 300°C (Hold 5 min).

    • Why slow down? The 5°C/min ramp ensures separation of isooctyl laurate from potential C18-C22 homologs naturally present in plant-derived feedstocks.

Workflow Visualization

The following diagram outlines the logical flow from sample prep to data validation, highlighting critical control points (CCPs).

AnalyticalWorkflow Sample Sample Matrix (Oil/Emulsion) Extract Extraction (Hexane/Isooctane) Sample->Extract Solubilization Dry Dehydration (Na2SO4) Extract->Dry Remove Water (Prevents Hydrolysis) Dilute Dilution + ISTD (Methyl Myristate) Dry->Dilute Normalize GC GC-FID Analysis (Split 10:1) Dilute->GC Inject 1µL Data Quantification (Area Ratio) GC->Data Signal Integration Data->Sample QC Failure? Re-extract

Figure 1: Analytical workflow for Isooctyl Laurate quantification. Yellow node indicates the Internal Standard (ISTD) addition point, critical for error correction.

Troubleshooting & FAQs

Field-proven solutions for common deviations.

Q1: I am observing significant peak tailing on the isooctyl laurate peak. Is my column dead?

Diagnosis: Peak tailing in esters is rarely due to the column phase itself dying, but rather activity in the flow path. Esters can interact with active silanols (Si-OH) if the deactivation layer is stripped.

Troubleshooting Steps:

  • The "Inlet Hygiene" Check: 90% of tailing occurs in the inlet. Replace the liner and the gold seal.[1] Accumulation of non-volatile matrix components creates active sites that adsorb the ester.

  • Column Trimming: Cut 10–20 cm from the front of the column. This removes the "guard" section that has likely adsorbed non-volatile contaminants.

  • Solvent Mismatch: If you are dissolving the sample in Methanol but using a non-polar DB-5 column, you may see a "reverse solvent effect" causing peak distortion. Switch to Hexane or Isooctane as the diluent.

Q2: I see a "ghost peak" eluting just before my target. What is it?

Diagnosis: This is likely Lauric Acid (the hydrolysis breakdown product) or a homolog impurity.

  • Causality: Isooctyl laurate can hydrolyze back into lauric acid and isooctanol if moisture is present in the sample or the carrier gas.

  • Verification: Inject a pure standard of Lauric Acid. If the retention times match the ghost peak, your sample is degrading.

  • Fix: Ensure samples are dried with Sodium Sulfate (

    
    ) before injection. Check carrier gas moisture traps.
    
Q3: My reproducibility (%RSD) is poor (>5%).

Diagnosis: This is often a discrimination issue in the inlet due to the high boiling point of isooctyl laurate.

  • Mechanism: When the sample vaporizes, the heavier ester may not vaporize as instantly as the solvent, leading to "mass discrimination" where the split ratio effectively changes for the analyte.

  • Fix:

    • Use a Pressure Pulse injection (e.g., 20 psi for 0.5 min) to push the sample onto the column faster.

    • Use a liner with glass wool positioned correctly to aid vaporization.

    • Mandatory: Use an Internal Standard (e.g., Methyl Myristate or n-Tetradecane). Do not rely on external calibration alone.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Tailing Peak Tailing Start->Tailing Ghost Ghost Peaks Start->Ghost Drift RT Drift Start->Drift Action1 Trim Column & Replace Liner Tailing->Action1 Active Sites Action2 Check Moisture & Hydrolysis Ghost->Action2 Degradation Action3 Check Carrier Flow/Leak Drift->Action3 Pneumatics

Figure 2: Decision tree for rapid diagnosis of GC anomalies.

References & Authority

The following sources provide the validated grounding for the parameters selected above.

  • Ponphaiboon, J., et al. (2018). "Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid... in modified coconut oil."[2][3] Journal of Chromatography B.

    • Relevance: Establishes GC-FID as having superior LOD (0.033 mg/mL) compared to HPLC-ELSD for lauric esters.

  • Agilent Technologies. "GC Troubleshooting Series: Tailing Peaks."

    • Relevance: Technical basis for inlet maintenance and column trimming protocols to resolve ester tailing.

  • PubChem. "Isooctyl Laurate Compound Summary."

    • Relevance: Chemical property verification (Boiling point/Molecular weight) for method parameter setting.

  • Chromatography Forum. "Peaks tailing-problem on fatty acid and ester analyses."

    • Relevance: Peer-reviewed community validation of solvent mismatch and liner activity issues.

Sources

Troubleshooting

Technical Support Center: Isooctyl Laurate Synthesis

An in-depth guide to navigating the complexities of pH in the synthesis of isooctyl laurate, a key emollient in cosmetic and pharmaceutical formulations. This technical support center provides researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of pH in the synthesis of isooctyl laurate, a key emollient in cosmetic and pharmaceutical formulations. This technical support center provides researchers, scientists, and drug development professionals with expert insights, troubleshooting guides, and detailed protocols to optimize reaction kinetics and maximize yield.

Welcome to the technical support center for isooctyl laurate synthesis. Isooctyl laurate (C20H40O2) is a dodecanoate ester formed from the condensation of lauric acid and isooctyl alcohol.[1][2] Its production, whether through chemical or enzymatic catalysis, is highly sensitive to reaction conditions, with pH being a paramount parameter influencing both reaction rate and final yield. This guide is designed to provide a deep understanding of these pH effects and to offer practical solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) on Reaction Fundamentals

Q1: What are the primary methods for synthesizing isooctyl laurate, and why is pH a critical factor?

There are two main routes for synthesizing isooctyl laurate:

  • Chemical Catalysis (Fischer Esterification): This classic method involves reacting lauric acid with isooctyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid resin.[3][4] In this context, "pH" is less about a buffered system and more about the concentration of the acid catalyst (H+ ions). The catalyst protonates the carbonyl oxygen of the lauric acid, making it more electrophilic and susceptible to nucleophilic attack by the isooctyl alcohol.[5] Insufficient acid results in a slow or stalled reaction, while excessive acid can lead to side reactions and complex purification steps.[6]

  • Enzymatic Catalysis: This "green chemistry" approach utilizes lipases as biocatalysts. Lipases are highly specific and operate under milder conditions.[7] Here, pH is critical because it directly affects the enzyme's three-dimensional structure and the charge of amino acid residues in the active site.[8][9] Deviations from the optimal pH can drastically reduce or completely abolish enzyme activity, leading to poor conversion rates.[10][11]

Q2: How does pH specifically impact the kinetics of lipase-catalyzed esterification?

The effect of pH on lipase activity is multifaceted:

  • Enzyme Conformation: Every enzyme has an optimal pH range where it maintains the correct tertiary structure for catalytic activity. Outside this range, ionization states of amino acid residues change, disrupting the delicate network of hydrogen bonds and salt bridges that stabilize the enzyme's shape. This can lead to reversible or irreversible denaturation.

  • Active Site Chemistry: The catalytic triad of most lipases (typically Ser-His-Asp) relies on a specific protonation state to function. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, which then attacks the carboxylic acid. The pH of the microenvironment around the enzyme must allow for this precise proton transfer.

  • Substrate Binding: The pH can also influence the ionization state of the substrate, lauric acid. However, in largely non-aqueous media used for synthesis, the most significant impact is on the enzyme itself.

For many lipases used in esterification, the optimal activity is found in a neutral to slightly alkaline environment, often between pH 7.0 and 9.0.[8][9][11] For instance, the widely used immobilized Candida antarctica lipase B (Novozym 435) has been reported to have an optimum pH of 7.0 for the esterification of lauric acid.[11]

Q3: In a largely organic reaction medium for isooctyl laurate synthesis, how is "pH" measured and controlled?

This is a crucial point of confusion in non-aqueous enzymology. The concept of "pH" as measured by a standard electrode is strictly defined for aqueous solutions. In organic solvents, two concepts are key:

  • Aqueous Buffer Pre-treatment: The lipase (often in an immobilized form) is pre-equilibrated with an aqueous buffer at a specific pH. The enzyme is then filtered and dried. The residual water layer and the enzyme's ionic groups retain an "imprint" or "memory" of this pH, which dictates its catalytic activity in the organic medium.

  • Acid-Base Titration: The progress of the esterification reaction can be monitored by measuring the consumption of lauric acid. This is typically done by taking aliquots of the reaction mixture, dissolving them in a suitable solvent (e.g., ethanol/ether mixture), and titrating with a standardized base like potassium hydroxide (KOH) using a phenolphthalein indicator. The decrease in acidity corresponds to the formation of the ester.

Direct pH measurement in the isooctane or solvent-free mixture is not practical or meaningful. Control is exerted before the reaction by treating the biocatalyst appropriately.

Part 2: Troubleshooting Guide

Q4: My reaction yield is consistently low. Could pH be the culprit?

Answer: Yes, improper pH is one of the most common reasons for low yields, particularly in enzymatic reactions. Use the following workflow to diagnose the issue.

TroubleshootingWorkflow Start Low Reaction Yield CheckCatalyst Which Catalyst? Start->CheckCatalyst Enzymatic Enzymatic (Lipase) CheckCatalyst->Enzymatic Lipase Chemical Chemical (Acid) CheckCatalyst->Chemical H+ CheckpH Was enzyme pH-equilibrated? Enzymatic->CheckpH CheckAcid Is acid catalyst concentration correct? Chemical->CheckAcid pH_No No -> Equilibrate enzyme with buffer at optimal pH (e.g., pH 7.0) and re-dry. CheckpH->pH_No pH_Yes Yes CheckWater Is water activity (aw) controlled? (Too much water favors hydrolysis. Too little can inactivate enzyme.) CheckpH->CheckWater Yes Water_Issue -> Adjust water content. Use molecular sieves or saturated salt solutions. CheckWater->Water_Issue Other_Enzyme Check other parameters: - Temperature (denaturation?) - Substrate inhibition? - Enzyme deactivation? CheckWater->Other_Enzyme Yes Acid_Low Too Low -> Incomplete protonation, slow kinetics. Increase catalyst loading. CheckAcid->Acid_Low Acid_High Too High -> Side reactions (e.g., ether formation, dehydration of alcohol). Causes purification issues. CheckAcid->Acid_High CheckWater_Chem Is water being removed? (Esterification is an equilibrium reaction. Water byproduct shifts it to reactants.) CheckAcid->CheckWater_Chem Correct Water_Removal_Issue -> Use Dean-Stark trap or vacuum to remove water and drive reaction to completion. CheckWater_Chem->Water_Removal_Issue

Caption: Troubleshooting workflow for low isooctyl laurate yield.

Q5: My lipase-catalyzed reaction starts but then stalls. What's happening?

Answer: This "stalling" phenomenon can often be traced back to a shift in the local pH environment or product inhibition.

  • Byproduct Accumulation: The esterification reaction produces one molecule of water for every molecule of ester formed. While a small amount of water is essential for lipase activity, excessive accumulation in the reaction medium can facilitate the reverse reaction (hydrolysis), leading to a premature equilibrium. Furthermore, if the lauric acid contains smaller acidic impurities, they can accumulate and alter the micro-aqueous pH around the enzyme, moving it away from its optimum.

  • Product Inhibition: In some cases, high concentrations of the isooctyl laurate ester or the isooctyl alcohol (if used in large excess) can act as inhibitors, blocking the enzyme's active site.

Corrective Actions:

  • Water Removal: Add molecular sieves to the reaction vessel to sequester the water as it is produced. This continuously shifts the equilibrium towards product formation.

  • Substrate Molar Ratio: While an excess of alcohol is often used to drive the reaction, an extremely high ratio can sometimes be inhibitory. An optimal molar ratio of lauric acid to isooctyl alcohol often needs to be determined empirically but typically ranges from 1:1 to 1:3.[7]

Q6: I'm using an acid catalyst, and my final product is dark and difficult to purify. Is this related to the acid concentration?

Answer: Absolutely. Using too much strong acid (like H₂SO₄) or too high a reaction temperature can lead to dehydration of the isooctyl alcohol, forming alkenes. These alkenes can then polymerize into dark, tarry substances that are very difficult to remove. This is a clear sign that the reaction conditions are too harsh.

Corrective Actions:

  • Reduce Catalyst Loading: Decrease the amount of acid catalyst.

  • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Typical temperatures range from 100-170°C.[12]

  • Use a Solid Acid Catalyst: Consider using a solid acid catalyst like Amberlyst 15.[3] These are easily filtered out of the reaction mixture, simplifying purification and reducing the risk of charring during distillation.

Part 3: Key Experimental Protocols

Protocol 1: Determining the Optimal pH for Immobilized Lipase

This protocol establishes the optimal "pH memory" for your specific lipase preparation.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Lauric Acid

  • Isooctyl Alcohol

  • Isooctane (or other suitable solvent)

  • Series of 0.1 M buffers (e.g., citrate for pH 5-6, phosphate for pH 6-8, Tris-HCl for pH 8-9)

  • Deionized water

  • Büchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Buffer Equilibration: Prepare 5-10 separate samples of your immobilized lipase (e.g., 1 gram each). To each sample, add 10 mL of a different pH buffer. Gently stir the slurries for 1-2 hours at room temperature.

  • Washing and Drying: Filter each lipase sample using a Büchner funnel. Wash the filtered enzyme cake with a small amount of deionized water to remove excess buffer salts.

  • Drying: Dry the washed lipase samples under vacuum in a desiccator until a constant weight is achieved. You now have several batches of lipase, each with a different pH memory.

  • Esterification Reactions: Set up parallel esterification reactions. For each, combine lauric acid, isooctyl alcohol, and solvent in a flask. Add one of the pH-treated lipase samples.

  • Incubation: Incubate all reactions under identical conditions (e.g., 50°C, 150 rpm agitation).[11]

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8 hours), take a small aliquot from each reaction.

  • Titration: Determine the remaining lauric acid concentration in each aliquot via titration with standardized KOH.

  • Analysis: Plot the percent conversion of lauric acid versus time for each pH-treated lipase. The pH that results in the fastest initial reaction rate and highest final conversion is the optimum for your system.

Protocol 2: Monitoring Reaction Kinetics via Acid-Base Titration

This method quantifies the consumption of lauric acid over time.

Materials:

  • Reaction aliquots

  • Solvent mixture: 1:1 (v/v) Ethanol and Diethyl Ether

  • Phenolphthalein indicator solution

  • Standardized 0.1 M KOH in ethanol solution

  • Burette, flasks

Procedure:

  • Sample Preparation: Withdraw a precise volume (e.g., 0.5 mL) of the reaction mixture and place it in a 50 mL Erlenmeyer flask.

  • Dilution: Add 10 mL of the ethanol/ether solvent mixture to dissolve the sample completely.

  • Indicator: Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titration: Titrate the sample with the standardized 0.1 M KOH solution until a faint, persistent pink color is observed. Record the volume of KOH used.

  • Calculation: The consumption of lauric acid is calculated based on the decrease in the volume of KOH required to neutralize the aliquot compared to a time-zero sample.

Data Summary Table

The optimal pH for lipase-catalyzed esterification can vary significantly depending on the microbial source of the enzyme.

Lipase SourceTypical Optimal pH Range for EsterificationReference
Candida antarctica (CALB)7.0[11]
Anoxybacillus flavithermus9.0[8]
Bacillus licheniformis10.0[9]
Various Microbial Lipases7.0 - 8.0[11]

Note: The optimal pH should always be determined empirically for the specific reaction substrates and conditions as described in Protocol 1.

Reaction Mechanism Visualization

LipaseMechanism cluster_Enzyme Lipase Active Site Enzyme_H Enzyme-His (Base) Enzyme_S Enzyme-Ser-OH (Nucleophile) Enzyme_H->Enzyme_S 2. Proton Abstraction (pH Dependent!) AcylEnzyme Acyl-Enzyme Intermediate (Enzyme-Ser-O-C=O-R) Enzyme_S->AcylEnzyme 3. Nucleophilic Attack LA Lauric Acid R-COOH LA->Enzyme_S 1. Binding AcylEnzyme->Enzyme_S 6. Regeneration Ester Isooctyl Laurate R'-O-C=O-R AcylEnzyme->Ester 5. Ester Release Water H₂O AcylEnzyme->Water Release Alcohol Isooctyl Alcohol R'-OH Alcohol->AcylEnzyme 4. Alcoholysis

Caption: Simplified mechanism of lipase-catalyzed esterification.

References

  • Title: Kinetics of synthesis of isooctyl acetate over cation exchange resins with strong acidit Source: Google Scholar URL
  • Source: Proceedings.
  • Title: Isooctyl laurate | C20H40O2 Source: PubChem - NIH URL
  • Title: CN104232323A - Preparation process of fatty acid isooctyl ester Source: Google Patents URL
  • Title: Effect of pH on lipase activity isolated from | Download Scientific Diagram Source: ResearchGate URL
  • Title: Synthesis of methyl laurate catalyzed by bronsted acid ionic liquids Source: JOCPR URL
  • Title: (PDF)
  • Title: Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase Source: SciSpace URL
  • Title: High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure Source: ACS Omega URL
  • Title: Effects of pH and temperature on the activity and stability of lipase...
  • Title: Effect of pH on the activity and stability of the lipase enzyme....
  • Title: Acid-Catalyzed Esterification Source: Springboard Biodiesel URL

Sources

Optimization

Strategies to improve isooctyl laurate solubility for assays

[1] Current Status: Operational Topic: Solubilization Strategies for Bioassays Ticket ID: IOL-SOL-001[1] Introduction: Why is this molecule crashing out? Welcome to the technical support interface for lipophilic compound...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Solubilization Strategies for Bioassays Ticket ID: IOL-SOL-001[1]

Introduction: Why is this molecule crashing out?

Welcome to the technical support interface for lipophilic compound handling. You are likely here because your isooctyl laurate (IOL) controls are cloudy, your data is noisy, or your cells are dying in the vehicle control.

The Root Cause: Isooctyl laurate is an ester of lauric acid and isooctyl alcohol.[1] It is not just "hydrophobic"; with a LogP of ~8.4 [1], it is effectively a non-polar oil.[1] In aqueous cell culture media, it does not dissolve; it forms phase-separated droplets.[1] If you treat it like a standard small molecule drug (dissolve in DMSO


 shoot into media), it will precipitate immediately, leading to the "Uso Effect"—where the compound sticks to the plastic walls of your plate rather than entering your cells.

This guide provides three tiered strategies to force IOL into a bio-compatible state.

Module 1: Decision Matrix

Before mixing reagents, determine which strategy fits your concentration requirements.

IOL_Strategy Start Required Final Concentration? Low Low (< 10 µM) Start->Low High High (> 10 µM) Start->High Sensitive Are cells sensitive to solvents? Low->Sensitive Emulsion Strategy C: Stable Nanoemulsion (Tween 80) High->Emulsion DMSO Strategy A: Solvent Casting (DMSO/Ethanol) No No Sensitive->No Standard Yes Yes Sensitive->Yes Toxicity Risk BSA Strategy B: BSA Complexation (Carrier Protein) No->DMSO Yes->BSA

Figure 1: Decision tree for selecting the appropriate solubilization method based on assay concentration and cellular sensitivity.

Module 2: Strategy A - Solvent Casting (The "Golden Rule" Protocol)

Best for: Low concentrations (<10 µM) in robust cell lines (e.g., HeLa, HEK293).[1] Mechanism: You are using a water-miscible solvent to carry individual IOL molecules into the aqueous phase before they can aggregate.[1]

The Protocol
  • Primary Stock: Dissolve pure IOL in 100% DMSO to create a 10 mM stock.

    • Critical Check: Solution must be perfectly clear.

  • Intermediate Dilution (The Step Most People Skip):

    • Prepare a 100x intermediate stock in culture media without serum .[1]

    • Why? Serum proteins can cause immediate aggregation if the solvent concentration is too high locally.[1]

    • Add the DMSO stock dropwise to the vortexing media.

  • Final Dosing: Add the intermediate stock to your cell wells.

    • Target: Final DMSO concentration ≤ 0.1% .

Troubleshooting Solvent Toxicity

If your vehicle control shows toxicity, you have exceeded the solvent limit.[1]

SolventMax Final Conc.[1][2][3] (Robust Cells)Max Final Conc. (Primary/Stem Cells)Toxicity Mechanism
DMSO 0.5%0.1%Membrane pore formation; differentiation trigger [2].[1]
Ethanol 0.5%0.1%Protein denaturation; signaling interference.[1]
Acetone < 0.1%AvoidHighly volatile; rapid precipitation risk.[1]

Module 3: Strategy B - BSA Complexation (Physiological Mimicry)[1]

Best for: Sensitive cells (Neurons, iPSCs) or metabolic assays.[1] Mechanism: Serum Albumin (BSA) has high-affinity binding sites for fatty acid derivatives.[1] You are "hiding" the hydrophobic IOL tail inside the protein, mimicking how lipids travel in blood.

The Protocol
  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA (essential!) at 10% (w/v) in PBS.[1] Filter sterilize (0.22 µm).

  • Conjugation Step:

    • Dissolve IOL in a minimal amount of Ethanol (not DMSO).[1]

    • Add IOL/Ethanol dropwise to the warm (37°C) BSA solution while stirring constantly.

    • Ratio: Aim for a 2:1 to 5:1 molar ratio of IOL to BSA.

  • Incubation: Stir at 37°C for 1-2 hours to allow equilibrium binding.

  • Use: This "IOL-BSA" stock is water-soluble and can be added directly to media.[1]

Module 4: Strategy C - Stable Nanoemulsion (High Concentration)

Best for: High dose studies (>50 µM), toxicology, or animal dosing.[1] Mechanism: Surfactants reduce the surface tension between the IOL oil droplets and water, stabilizing them as micelles or nano-droplets.[1]

The Reagent: Tween 80 (Polysorbate 80) .[1]

  • Why? It has a high HLB (15.0), making it excellent for solubilizing lipophilic oils into water [3].[1]

Workflow Visualization

Emulsion_Protocol Step1 1. Mix Phase A (IOL + Tween 80) Step2 2. Add Phase B (Warm Saline/PBS) Step1->Step2 Dropwise addition Step3 3. Energy Input (Sonicate/Vortex) Step2->Step3 Shear force Step4 4. Quality Check (Translucent = Good) Step3->Step4 Observation

Figure 2: Workflow for creating a surfactant-stabilized stock solution.

The Protocol
  • Weighing: Weigh specific mass of IOL (it is a liquid/oil).[1]

  • Surfactant Mix: Add Tween 80 to the IOL oil at a 1:1 or 1:2 ratio (w/w) .[1] Vortex vigorously to mix the oil and surfactant.

  • Aqueous Phase: Add warm PBS (37°C) dropwise while vortexing.

  • Sonication (Critical): Sonicate in a water bath for 10-15 minutes until the solution turns from milky white to translucent/opalescent .

    • Note: If it remains milky white, the droplet size is too large (macro-emulsion) and may be unstable over 24 hours.[1]

  • Dilution: Dilute this stock into media. The final Tween 80 concentration in the assay should be < 0.05% to avoid lysing cells.[1]

Module 5: Troubleshooting & FAQs

Q: My media turned cloudy immediately after adding the IOL stock. Can I filter it? A: STOP. Do not filter. If it is cloudy, the IOL has precipitated into large droplets.[1] If you pass this through a 0.22 µm filter, you will filter out 99% of your drug. You are effectively dosing the cells with nothing but solvent.

  • Fix: Switch to Strategy C (Emulsion) or reduce the concentration.[1]

Q: Can I use Cyclodextrins (HP-β-CD)? A: Proceed with caution. While cyclodextrins are great for hydrophobic drugs, isooctyl laurate has a long alkyl chain and a branched isooctyl group.[1] This steric bulk often prevents the molecule from fitting deeply enough into the cyclodextrin cavity to form a stable inclusion complex [4]. BSA (Strategy B) is usually more reliable for fatty acid esters.[1]

Q: How do I store the stock solutions? A:

  • DMSO Stock: Store at -20°C. Use glass vials (DMSO leaches plastic).[1]

  • Emulsions/BSA: Fresh prep is best.[1] Do not freeze emulsions (ice crystals break the micelle structure, causing oil separation upon thawing).[1] Store at 4°C for max 3-5 days.

References

  • PubChem. (2024).[1] Isooctyl laurate Compound Summary. National Library of Medicine.[1][4] [Link][1]

  • Verheijen, M., et al. (2019).[1] DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.[1] Scientific Reports.[1] [Link]

  • Scholz, A., et al. (2021).[1] Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Molecular Pharmaceutics. [Link][1][5]

  • Jansook, P., et al. (2018).[1] Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. [Link]

Sources

Troubleshooting

Addressing matrix effects in isooctyl laurate analysis

Topic: Mitigation of Matrix Effects in Gas Chromatography-Mass Spectrometry (GC-MS) Audience: Analytical Chemists, Toxicologists, and Formulation Scientists Introduction: The Matrix Paradox Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Matrix Effects in Gas Chromatography-Mass Spectrometry (GC-MS) Audience: Analytical Chemists, Toxicologists, and Formulation Scientists

Introduction: The Matrix Paradox

Welcome to the technical support hub for Isooctyl Laurate (CAS: 2035-93-0) analysis. As a lipophilic ester (


), isooctyl laurate presents a specific analytical challenge known as Matrix-Induced Chromatographic Response Enhancement .

Unlike LC-MS/MS workflows where matrix components often suppress ionization, in GC-MS, the presence of a complex matrix (plasma, tissue, or cosmetic formulations) often increases the analyte signal compared to clean solvent standards. This leads to falsely elevated quantification (recoveries >120%) and regulatory non-compliance.

This guide provides the diagnostic logic, extraction protocols, and instrumental modifications required to neutralize these effects.

Module 1: Diagnostic Workflow

Q: How do I distinguish between extraction efficiency issues and matrix effects?

A: You must decouple the extraction process from the instrumental analysis. A high recovery value in a spiked sample could mean excellent extraction or signal enhancement in the detector.

The Post-Extraction Spike (PES) Method:

  • Set A (Clean): Spike analyte into pure solvent.

  • Set B (Matrix Extract): Extract a blank matrix, then spike the analyte into the final extract.

  • Calculate Matrix Factor (MF):

    
    
    
  • MF = 1.0: No matrix effect.

  • MF < 0.85: Ion Suppression (Rare in GC-FID/MS for this analyte, common in LC-MS).

  • MF > 1.15: Matrix Enhancement (Common for Isooctyl Laurate).

Visualizing the Decision Logic:

MatrixDiagnosis Start Observed Recovery > 120% Step1 Perform Post-Extraction Spike (PES) Start->Step1 Decision Calculate Matrix Factor (MF) Step1->Decision Res1 MF > 1.15 (Enhancement) Decision->Res1 High Signal Res2 MF ≈ 1.0 (No Effect) Decision->Res2 Normal Signal Action1 Cause: Active Sites in Liner Solution: Matrix-Matched Std or Analyte Protectants Res1->Action1 Action2 Cause: Co-elution Integration Solution: Optimize Gradient or Change Ion Selection Res2->Action2

Figure 1: Diagnostic decision tree for identifying matrix-induced response enhancement in GC-MS.

Module 2: Sample Preparation (The Root Cause Fix)

Q: Which extraction method minimizes lipid interference for Isooctyl Laurate?

A: Isooctyl laurate is highly hydrophobic (LogP ~9). Traditional protein precipitation is insufficient. You must use Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) with non-polar solvents.

Protocol: Optimized LLE for Biological/Cosmetic Matrices

StepActionTechnical Rationale
1. Dilution Dilute 100 µL sample with 200 µL 5% NaCl (aq).Increases ionic strength to drive the hydrophobic analyte into the organic phase (Salting Out).
2. IS Spike Add 20 µL Deuterated Internal Standard (

-Lauric Acid Ester).
Critical: The IS must mimic the analyte's adsorption behavior in the GC liner.
3. Extraction Add 600 µL Isooctane/Ethyl Acetate (80:20) . Vortex 5 min.Isooctane targets the aliphatic chain; Ethyl Acetate disrupts lipid-protein bonds.
4. Separation Centrifuge at 10,000 x g for 5 min at 4°C.High G-force compacts the interphase (proteins/phospholipids).
5. Transfer Transfer supernatant to a clean vial.Avoid the "rag layer" at the interface.
6. Drying Evaporate under

at 40°C. Reconstitute in Toluene .
Toluene provides better solubility for esters and focuses well on non-polar GC columns.

Module 3: Instrumental Mitigation (The Hardware Fix)

Q: Why does the matrix increase my signal?

A: This is the "Active Site Masking" effect.

  • Mechanism: Clean injection liners contain active silanol groups (-Si-OH). When you inject a pure standard, some isooctyl laurate irreversibly binds to these sites, lowering the response.

  • The Matrix Effect: When you inject a sample, matrix components (triglycerides, sterols) sacrifice themselves, coating these active sites. This allows more isooctyl laurate to reach the detector than in the clean standard.

Q: How do I configure the GC-MS to prevent this?

1. Liner Selection (The First Line of Defense)

  • Do NOT use: Standard splitless liners with glass wool (high surface area for activity).

  • USE: Ultra-Inert, Deactivated liners with a single taper. If glass wool is necessary for vaporization, ensure it is fully deactivated (silanized).

2. Analyte Protectants (The Chemical Shield) If you cannot remove the matrix, add an "Analyte Protectant" to your final solvent.

  • Recipe: Add 3-ethoxy-1,2-propanediol or D-sorbitol (1 mg/mL) to both standards and samples.

  • Function: These compounds flood the system with hydroxyl groups, saturating the active sites so the isooctyl laurate (and its Internal Standard) pass through unhindered.

Module 4: Quantification Strategy (The Math Fix)

Q: My calibration curve is linear ( ), but QCs are failing high. Why?

A: You are likely using Solvent-Based Calibration . Because of the enhancement effect described above, the slope of the solvent curve is lower than the slope of the matrix curve.

Corrective Action: Matrix-Matched Calibration You must prepare your calibration standards in a "blank" matrix extract.

Workflow Visualization:

Quantification BlankMatrix Blank Matrix (Plasma/Lotion) Extract Extraction Process (Same as Samples) BlankMatrix->Extract Spike Spike Analyte (Post-Extraction) Extract->Spike Analysis GC-MS Analysis Spike->Analysis Result Corrected Quant (Slope Matches Sample) Analysis->Result

Figure 2: Workflow for generating Matrix-Matched Calibration standards to normalize response enhancement.

Q: What is the best Internal Standard (IS)?

Do not use a generic fatty acid. You need a molecule that behaves exactly like isooctyl laurate in the injector port.

  • Gold Standard: Isooctyl Laurate-

    
      (Custom synthesis often required).
    
  • Silver Standard: Isooctyl Decanoate (Structural analog, elutes slightly earlier).

  • Bronze Standard: Methyl Arachidate (Similar boiling point, but different polarity).

Note: If using a structural analog, you must validate that the "Matrix Factor" for the IS matches the Matrix Factor for the Analyte.

References

  • Hajslova, J., & Zrostlikova, J. (2003). Matrix effects in (gas) chromatographic-mass spectrometric analysis of pesticide residues. Journal of Chromatography A.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Schenck, F. J., & Lehotay, S. J. (2000). Does sulfuric acid treatment of extracts clean up pesticides in fatty samples? Journal of Chromatography A.

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase
Optimization

Technical Support Center: Process Intensification for Sorbityl Laurate Production

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Sorbityl Laurate (Span 20) Synthesis via Intensified Enzymatic Routes System Overview & Core Philosophy Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Sorbityl Laurate (Span 20) Synthesis via Intensified Enzymatic Routes

System Overview & Core Philosophy

Welcome to the technical support hub for intensified biosurfactant production. You are likely transitioning from batch chemical synthesis (using corrosive acid catalysts at high temperatures) to an intensified enzymatic continuous flow process .

The Challenge: Sorbityl laurate production suffers from a fundamental "Phase Incompatibility": Sorbitol is highly hydrophilic (sugar alcohol), while Lauric Acid is hydrophobic (fatty acid). The Solution: Process Intensification (PI) using Immobilized Lipase Packed Bed Reactors (PBR) combined with Solvent Engineering .

This guide prioritizes the Novozym 435 (Candida antarctica Lipase B) system in a continuous flow setup, as this represents the current gold standard for selectivity and green chemistry compliance.

Experimental Workflow & Configuration

Recommended Intensified Protocol: Continuous Flow PBR

Do not rely on static batch stirring. It fails to address product inhibition and water accumulation. Use the following recirculating packed bed loop.

Key Parameters:

Parameter Setting Rationale
Biocatalyst Novozym 435 (Immobilized CALB) High thermal stability; specific to primary hydroxyls (mono-ester focus).
Solvent System tert-Butanol (TBA) or 2-Methyl-2-Butanol (2M2B) Solubilizes both substrates; does not strip essential water layer from enzyme.
Temperature 55°C - 60°C Optimal balance between kinetic rate and enzyme half-life.
Substrate Ratio 1:1.2 (Sorbitol : Lauric Acid) Slight excess of acid drives equilibrium; easier to remove unreacted acid than sorbitol.

| Water Removal | 3Å Molecular Sieves (In-line) | Critical. Shifts equilibrium toward esterification (Le Chatelier’s principle). |

Visual Workflow (DOT Diagram)

The following diagram illustrates the intensified recirculation loop required for high conversion.

G Substrates Substrate Reservoir (Sorbitol + Lauric Acid + TBA) Pump HPLC Pump (0.5 - 2.0 mL/min) Substrates->Pump PBR Packed Bed Reactor (Novozym 435 @ 60°C) Pump->PBR Feed Sieves Water Removal Column (3Å Molecular Sieves) PBR->Sieves Wet Stream HPLC In-Line Sampling (HPLC-ELSD) Sieves->HPLC Dry Stream HPLC->Substrates Recirculation (Optional) Product Product Collection (Sorbityl Laurate) HPLC->Product Final Pass

Figure 1: Continuous flow packed-bed reactor setup with in-line water removal to overcome equilibrium limitations.

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Yield

Q: My conversion yield plateaus at ~40% despite extending the residence time. Why? A: You have hit the thermodynamic equilibrium wall.

  • The Cause: Lipase-catalyzed esterification produces water as a byproduct. In a closed system, this water promotes the reverse reaction (hydrolysis).

  • The Fix: You must actively remove water.

    • Batch: Add activated 3Å molecular sieves (10-20% w/v) directly to the flask.

    • Flow: Install a secondary column filled with molecular sieves after the enzyme bed (see Figure 1).

    • Advanced: Use Vinyl Laurate instead of Lauric Acid for lab-scale validation. This releases acetaldehyde (volatile) instead of water, making the reaction irreversible [1].[1]

Q: The reaction mixture turns cloudy/precipitates inside the reactor. A: This is a phase solubility failure.

  • The Cause: Sorbitol is insoluble in most non-polar solvents (hexane), while Lauric Acid is insoluble in water. If your co-solvent (TBA) ratio is off, or if temperature drops, reagents will crash out.

  • The Fix:

    • Ensure the reactor is thermostatted (jacketed) at 60°C, not just the feed reservoir.

    • Switch to a Deep Eutectic Solvent (DES) strategy if avoiding volatile organic compounds (VOCs). A mixture of Choline Chloride:Urea or Choline Chloride:Sorbitol can act as both solvent and substrate, though viscosity will require higher pump pressures [2].

Category B: Enzyme Health

Q: My Novozym 435 activity dropped significantly after only 3 cycles. A: You are likely stripping the "essential water" or mechanically crushing the beads.

  • The Cause:

    • Leaching: Polar solvents like DMSO or Methanol strip the hydration layer required for the lipase's catalytic triad to function.

    • Shear Stress: Magnetic stir bars in batch reactors grind the enzyme beads into fines, clogging filters and losing activity.

  • The Fix:

    • Solvent: Stick to tert-butanol (TBA) or 2M2B. These are moderately polar but enzyme-friendly [3].

    • Mechanics: Switch to an overhead stirrer (batch) or, ideally, the Packed Bed Reactor (flow) described above. In PBR, the enzyme remains static, eliminating shear stress.

Category C: Analytics & Quality

Q: I cannot see the Sorbityl Laurate peak on my HPLC UV detector. A: Sorbityl Laurate lacks a chromophore.

  • The Cause: Neither the sugar backbone nor the fatty acid chain absorbs UV light significantly.

  • The Fix: You must use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Gradient of Water/Acetonitrile.

    • Note: If ELSD is unavailable, you must derivatize the sample (e.g., with p-nitrobenzoyl chloride) to make it UV-active, though this adds error-prone steps.

Advanced Troubleshooting Logic Tree

Use this logic flow to diagnose low productivity in your continuous flow setup.

Troubleshooting Start Problem: Low Productivity CheckPressure Is Backpressure High? Start->CheckPressure CheckWater Is Water > 1% in System? CheckPressure->CheckWater No ActionClog Action: Enzyme Bed Clogged. Reverse flow or repack. CheckPressure->ActionClog Yes CheckSolubility Is Solution Cloudy? CheckWater->CheckSolubility No ActionSieves Action: Equilibrium Shift. Regenerate Molecular Sieves. CheckWater->ActionSieves Yes ActionTemp Action: Phase Separation. Increase Temp or add TBA. CheckSolubility->ActionTemp Yes ActionEnzyme Action: Enzyme Deactivation. Check solvent polarity. CheckSolubility->ActionEnzyme No

Figure 2: Diagnostic logic for continuous enzymatic esterification failures.

References

  • Delavault, A., et al. (2021).[3] "Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating." ACS Omega. Available at: [Link]

  • Siebenhaller, S., et al. (2018). "Deep Eutectic Solvents as Active Reaction Media for the Biocatalytic Synthesis of Sorbitan Esters." Journal of Molecular Liquids. Available at: [Link]

  • Gumel, A.M., et al. (2011). "Lipase-mediated synthesis of sugar fatty acid esters in non-aqueous media." Process Biochemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Isooctyl Laurate vs. Isoamyl Laurate

This guide provides a rigorous technical comparison between Isooctyl Laurate (functionally synonymous with Ethylhexyl Laurate in most cosmetic supply chains) and Isoamyl Laurate . It is designed for formulation scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Isooctyl Laurate (functionally synonymous with Ethylhexyl Laurate in most cosmetic supply chains) and Isoamyl Laurate . It is designed for formulation scientists requiring evidence-based selection criteria.

Executive Summary & Chemical Identity

In the shift away from volatile silicones (e.g., Cyclomethicone D5), esters derived from lauric acid have emerged as the primary "dry-feel" alternatives. While both Isooctyl Laurate and Isoamyl Laurate serve as low-viscosity emollients, their structural differences dictate distinct behaviors in volatility profiles, pigment wetting capability, and solvating power .

Chemical Identity Table[1][2]
FeatureIsoamyl LaurateIsooctyl Laurate (Ethylhexyl Laurate)
INCI Name Isoamyl LaurateEthylhexyl Laurate (often trade-named as Isooctyl)
CAS No. 6309-51-920292-08-4 / 84713-06-4
Structure C5 Alcohol (Isoamyl) + C12 AcidC8 Alcohol (2-Ethylhexyl) + C12 Acid
Molecular Weight ~270 g/mol ~312 g/mol
Origin 100% Natural (Sugar beet/Coconut)Synthetic or Natural-derived (Palm/Coconut)
Primary Function Volatile Silicone Replacement (D5)Pigment Dispersant & Light Emollient

Physicochemical Performance Comparison

The choice between these two esters depends on the desired "cascade of emolliency." Isoamyl laurate is the "vanishing" ester, while Isooctyl laurate is the "anchoring" ester.

A. Spreading Value & Viscosity[4][5]
  • Isoamyl Laurate: Exhibits a "water-thin" viscosity (~5-7 mPa·s). It possesses a high spreading coefficient, flashing off the skin rapidly to leave a dry, powdery after-feel. It mimics the transient nature of Cyclomethicone.

  • Isooctyl Laurate: Slightly higher viscosity (~9-12 mPa·s). The branched C8 chain (2-ethylhexyl) creates steric bulk that reduces crystallization but increases substantivity. It spreads fast but leaves a lubricious, "cushioned" film rather than a dry finish.

B. Pigment Dispersion Efficiency

Isooctyl laurate is chemically superior for color cosmetics. The branched 2-ethylhexyl tail provides better steric hindrance when adsorbed onto pigment surfaces, preventing re-agglomeration.

ParameterIsoamyl LaurateIsooctyl Laurate
Surface Tension ~29 mN/m~30-32 mN/m
Pigment Wetting Moderate. Good for sheer coverage.Superior. Ideal for high-load foundations.
Solvency (UV Filters) Excellent for organic filters (Avobenzone).Good, but less effective per gram than Isoamyl.
Sensory Profile "Dry," "Powdery," "Volatile-like""Silky," "Slippery," "Nourishing"

Decision Logic: Selection Pathways

The following diagram illustrates the decision matrix for selecting the appropriate ester based on formulation requirements.

SelectionLogic Start Formulation Goal Texture Target Texture? Start->Texture App Application Type? Start->App Volatile Volatile/Dry Feel (D5 Replacement) Texture->Volatile Light Cushion Cushion/Slip (Mineral Oil Alt) Texture->Cushion Medium Makeup Color Cosmetic (High Pigment) App->Makeup Sun Sun Care (High UV Filter) App->Sun Isoamyl SELECT: Isoamyl Laurate (High Spreading, Dry Finish) Volatile->Isoamyl Isooctyl SELECT: Isooctyl Laurate (Pigment Wetting, Lubricity) Cushion->Isooctyl Makeup->Isooctyl Prevents Agglomeration Sun->Isoamyl Solubilizes Avobenzone

Figure 1: Decision tree for ester selection based on sensory and functional requirements.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Comparative Spreading Value (Vitro-Skin Method)

Objective: To quantify the spreading area of the ester over a fixed time, correlating to "lightness" on the skin.

  • Substrate Preparation: Hydrate sheets of IMS Vitro-Skin® (mimics human skin topography) in a humidity chamber (50% RH) for 24 hours.

  • Application: Cut substrate into 5x5 cm squares. Place on a flat glass plate over graph paper (or use image analysis software).

  • Dosing: Using a positive displacement pipette, apply exactly 10 µL of the test ester to the center of the substrate.

  • Measurement:

    • T=0: Immediately photograph.

    • T=10 min: Photograph again.

  • Calculation: Measure the diameter (d) of the spread spot. Calculate Area

    
    .
    
    • Validation: Isoamyl laurate should yield an area >40% larger than Isooctyl laurate at T=10.

Protocol B: Pigment Dispersion Efficiency (Hegman Gauge)

Objective: To determine which ester requires less energy to achieve a fine particle grind.

  • Slurry Prep: Prepare a 40% dispersion of Iron Oxide Red (CI 77491) in the test ester.

  • Pre-Mix: Mix with a spatula until wetted.

  • Dispersion: Process using a high-shear dissolver (e.g., Cowles blade) at 2000 RPM for exactly 5 minutes.

  • Measurement:

    • Place a droplet on a Hegman Gauge (0-100 µm) .

    • Draw down with the scraper.

    • Record the point where "scratches" or particles first appear.

  • Interpretation: A higher reading (e.g., 7-8 Hegman) indicates smaller particle size.

    • Hypothesis: Isooctyl laurate will achieve a finer grind (higher Hegman score) faster than Isoamyl laurate due to superior wetting of the hydrophobic pigment surface.

Mechanism of Action: Pigment Stabilization[6]

Understanding why Isooctyl laurate performs better in makeup requires visualizing the steric interaction.

PigmentDispersion cluster_Isoamyl Isoamyl Laurate (Linear-ish) cluster_Isooctyl Isooctyl Laurate (Branched) Pigment Pigment Particle I1 C5 I1->Pigment Weak Adsorption I2 C5 O1 C8 Branched O1->Pigment Strong Steric Barrier Result Prevention of Re-agglomeration O1->Result O2 C8 Branched

Figure 2: The branched structure of Isooctyl Laurate creates a denser steric barrier on pigments compared to the shorter Isoamyl chain.

Safety & Sustainability Profile

  • Isoamyl Laurate:

    • Biodegradability: Readily biodegradable (OECD 301B).

    • Irritation: Non-irritating, safe for eye area (often used in mascara).

    • Eco-Credentials: Preferred for COSMOS/Ecocert formulations due to 100% renewable carbon content (if sourcing confirms fermentation alcohol).

  • Isooctyl Laurate (Ethylhexyl Laurate):

    • Biodegradability: Biodegradable, but often slower rates than Isoamyl due to branching.

    • Irritation: Generally non-irritating, but synthetic impurities (from 2-ethylhexanol production) must be monitored in low-grade sources.

    • Eco-Credentials: Often partially synthetic (petrochemical alcohol source), though 100% plant-based versions exist.

References

  • Cosmetic Ingredient Review (CIR). (2015).[1] Safety Assessment of Alkyl Esters as Used in Cosmetics.[1][2] Retrieved from [Link]

  • Savary, G., et al. (2013). Impact of Emollients on the Spreading Properties of Cosmetic Products.[3][4][5] Colloids and Surfaces B: Biointerfaces.[3] Retrieved from [Link]

  • PubChem. (n.d.). Isoamyl Laurate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Part 1: Physicochemical Properties - The Blueprint of Performance

An In-Depth Comparative Guide for Formulation Scientists: Isooctyl Laurate vs. Mineral Oil In the intricate world of topical drug delivery and cosmetic science, the choice of emollient is a foundational decision that dic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Formulation Scientists: Isooctyl Laurate vs. Mineral Oil

In the intricate world of topical drug delivery and cosmetic science, the choice of emollient is a foundational decision that dictates a product's therapeutic efficacy, aesthetic appeal, and overall market success. For decades, mineral oil has been a ubiquitous and reliable workhorse, prized for its occlusive properties and cost-effectiveness. However, the drive for enhanced sensory experiences and more sustainable ingredients has propelled synthetic esters, such as isooctyl laurate, into the spotlight.

This guide, prepared for researchers, scientists, and drug development professionals, offers a granular, evidence-based comparison of these two critical formulation components. We will move beyond surface-level descriptions to dissect their performance through the lens of experimental data and field-proven insights.

An emollient's behavior, from its feel on the skin to its interaction with active pharmaceutical ingredients (APIs), is governed by its core physicochemical characteristics.

Isooctyl laurate is a dodecanoate ester, the result of the condensation of dodecanoic acid and 6-methylheptan-1-ol.[1][2] Mineral oil is a highly refined mixture of paraffinic and naphthenic liquid hydrocarbons derived from petroleum.[3][4] These distinct chemical origins give rise to fundamental differences in their performance profiles.

Table 1: Comparative Physicochemical Properties

PropertyIsooctyl LaurateMineral OilSignificance in Formulation
Chemical Nature Ester of lauric acid and isooctyl alcoholComplex mixture of refined hydrocarbons (alkanes and cycloalkanes)[4]Influences polarity, solvency for APIs, and biodegradability.
Viscosity LowVariable (Low to High grades available)[5][6]Directly impacts spreadability and sensory perception. Lower viscosity provides a lighter, less greasy feel.
Density ~0.85 g/cm³~0.8–0.87 g/cm³[4]Affects the final product's weight and texture; relevant for emulsion stability.
Spreadability HighModerate to HighHigh spreadability ensures a thin, even film, which is crucial for uniform application of actives and a pleasant user experience.
Occlusivity ModerateHigh[7][8]High occlusivity creates a strong barrier against water loss but can contribute to a heavy, greasy sensation.
Solubility Soluble in oils and organic solventsSoluble in oils and organic solventsDetermines compatibility with other lipidic components in a formulation.

Expert Insight: The key differentiator lies in viscosity and chemical nature. Isooctyl laurate's defined ester structure results in a consistently low viscosity and high spreadability, making it an ideal candidate for creating formulations with a light, "barely-there" feel. Mineral oil's versatility in viscosity allows formulators to select a grade that precisely matches the desired level of occlusion and texture, from light baby oils to heavy barrier creams.[5]

Part 2: Clinical and Sensory Performance - The Skin Interface

How an emollient interacts with the stratum corneum is the ultimate measure of its performance. We evaluate this through objective biophysical measurements and subjective sensory analysis.

Skin Barrier Function and Hydration

An emollient's primary function is to reduce Transepidermal Water Loss (TEWL) and increase skin hydration.[9] Mineral oil achieves this primarily through occlusion—forming a physical barrier that traps moisture.[7][8][10] Isooctyl laurate, while also forming a protective film, is valued for its ability to soften and smooth the skin without heavy occlusion.[11][12]

A robust, non-invasive clinical study is essential to quantify these effects. The following workflow represents a standard methodology.

Objective: To compare the effect of a 5% Isooctyl Laurate emulsion versus a 5% Mineral Oil emulsion on TEWL and skin capacitance (a measure of hydration) over an 8-hour period.

Methodology:

  • Subject Recruitment: A panel of subjects with clinically defined dry skin is recruited.

  • Acclimatization: Subjects acclimate for 30 minutes in a room with controlled temperature (21°C ± 1°C) and humidity (50% ± 5%).

  • Baseline Measurement: Baseline TEWL (Tewameter®) and skin hydration (Corneometer®) are measured on designated test sites on the volar forearm.

  • Product Application: A precise dose (e.g., 2 mg/cm²) of each test formulation is applied to its assigned site. An untreated site serves as a control.

  • Time-Point Measurements: Measurements are repeated at T=1hr, 2hr, 4hr, and 8hr post-application.

  • Data Analysis: The percentage change from baseline for each parameter is calculated and statistically compared between the two formulations and the control.

Caption: Standard clinical workflow for evaluating emollient performance.

Expected Outcomes: Studies have shown that mineral oil can significantly reduce TEWL.[7][13] While both ingredients increase hydration, mineral oil's strong occlusive nature often leads to a more pronounced and sustained reduction in water loss compared to lighter esters.[8]

Sensory Profile: The Key to Compliance

For both therapeutic and cosmetic products, the user's sensory experience is paramount. A product that feels greasy or heavy is less likely to be used as directed.

Table 2: Comparative Sensory Attributes

AttributeIsooctyl LaurateMineral Oil
Initial Feel Light, lubricious, silkyCan range from light to heavy and oily
Rub-out Fast-spreading, easy to applySpread depends on viscosity grade
Absorption Perceived as fast-absorbingSits on top of the skin, slow absorption[8]
After-feel Non-greasy, soft, velvety, sometimes powderyCan leave a perceptible, sometimes greasy film
Shine Low to matte finishCan impart a noticeable shine

Expert Insight: Isooctyl laurate is often referred to as a "silicone alternative" due to its ability to impart a light, silky, and non-greasy feel, making it highly desirable for facial skincare and products where cosmetic elegance is a primary driver.[12] Mineral oil's sensory profile is its most significant formulation challenge, though modern formulation techniques can mitigate some of its inherent greasiness.

Part 3: Safety, Comedogenicity, and Environmental Profile

A holistic comparison requires an evaluation of safety, skin tolerance, and environmental impact.

Safety & Comedogenicity
  • Mineral Oil: Highly-refined, cosmetic-grade mineral oil has a long and robust history of safe use and is considered non-carcinogenic by regulatory bodies like the WHO.[14] Historically, it was maligned as comedogenic. However, extensive human studies have demonstrated that cosmetic-grade mineral oil is unlikely to be comedogenic.[15][16][17] The misconception arose from outdated animal models which are not representative of human skin.[15]

  • Isooctyl Laurate: As an ester, it is generally considered safe for cosmetic use and non-irritating.[11] However, some sources suggest that certain laurate esters can have a moderate comedogenic potential, particularly in individuals with acne-prone skin.[18] The final comedogenicity of a product is highly dependent on the total formulation and the concentration of the ingredient.[19]

Comedogenicity_Assessment cluster_factors Influencing Factors cluster_assessment Assessment Ingredient Ingredient Properties Purity Grade Chemical Structure Concentration Risk Comedogenicity Potential Ingredient->Risk Formulation Total Formulation Interaction with other ingredients Final product viscosity Formulation->Risk Skin Skin Type Acne-prone Oily vs. Dry Skin->Risk

Caption: Factors influencing the final comedogenicity of a formulation.

Environmental Sustainability
  • Mineral Oil: As a byproduct of the petroleum industry, it is derived from a non-renewable resource.[20][21] Furthermore, it has poor biodegradability, leading to concerns about its accumulation in the environment.[21][22][23]

  • Isooctyl Laurate: Typically derived from vegetable sources (lauric acid) and petrochemicals, it is considered readily biodegradable. This makes it a more environmentally friendly alternative.

Part 4: Formulation Recommendations

The decision to use isooctyl laurate or mineral oil should be driven by the specific goals of the formulation.

Use Isooctyl Laurate when:

  • Aesthetic elegance is paramount: For facial serums, daily moisturizers, and foundations where a light, non-greasy, and fast-absorbing feel is required.

  • Formulating for oily or acne-prone skin: Its lower occlusivity and lighter feel may be better tolerated.

  • "Silicone-free" claims are desired: It provides a sensory profile similar to cyclomethicones.

  • Environmental sustainability is a key brand pillar: Its biodegradability is a significant advantage.

Use Mineral Oil when:

  • Maximum occlusion is the primary goal: For healing ointments, diaper rash creams, and products for severely dry or compromised skin (e.g., eczema, psoriasis).[8]

  • A long history of safety is critical: Its extensive safety record is invaluable for pediatric or sensitive skin products.

  • Cost is a major driver: It remains one of the most cost-effective emollients available.

  • Chemical inertness is needed: It is highly stable and unlikely to interact with sensitive APIs.[14][20]

By leveraging the distinct strengths of each emollient, the discerning formulation scientist can create products that are not only effective but also meet the nuanced demands of today's market.

References

  • Typology. (2021, November 5). Isoamyl Laurate: Why include it in skincare?
  • Vernixa. (n.d.). Isoamyl Laurate: A Valuable Ally for Sensitive Skin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22169183, Isooctyl laurate. Retrieved from [Link]

  • SpecialChem. (2023, January 16). Isoamyl Laurate (Emollient): Cosmetic Ingredient INCI.
  • Diplomata Comercial. (n.d.). Mineral Oil Properties: Essential Characteristics for Industry.
  • Okdermo. (2025, August 20). Mineral oil in cosmetics: benefits or harms for the skin.
  • ChemicalBook. (2024, May 11). isooctyl laurate | 84713-06-4.
  • Dr. Jetske Ultee. (n.d.). A review on the extensive skin benefits of mineral oil.
  • Byrdie. (2025, February 25). Is Mineral Oil Bad for Your Skin? Dermatologists Explain the Nuance.
  • Banish. (2025, August 17). The Ultimate List of Pore Clogging Ingredients To Avoid.
  • Food and Agriculture Organization of the United Nations. (2012). MINERAL OIL (MEDIUM VISCOSITY).
  • Made Safe. (2024, April 29). Mineral Oil in Cosmetics: Safety & Impact.
  • ResearchGate. (2025, August 6). Is mineral oil comedogenic?
  • Karger Publishers. (2024, November 18). Effects of Mineral and Almond Oil Administration on Transepidermal Water Loss and Skin Acidity in Chronic Renal Failure Patients Undergoing Hemodialysis.
  • ResearchGate. (n.d.). Stratum corneum (SC) moisture retention following application of mineral oil emollient.
  • Reddit. (2013, September 20). [SCIENCE PSA] Mineral oil is "unlikely to be comedogenic in human skin"...
  • ResearchGate. (2025, August 6). (PDF) Bioconversion study of dodecanedioic acid from fatty acid and its ester derivatives using Candida tropicalis.
  • Associated Skin Care Professionals. (n.d.). Comedogenicity.
  • Lesielle. (n.d.). Isoamyl laurate in skincare, What is?
  • MDPI. (2024, October 3). Comparison of Aging Effect of Ester Liquids and Mineral Oil...
  • OneSkin. (n.d.). What is Mineral Oil?
  • Reviva Labs. (2024, August 31). Understanding Transepidermal Water Loss (TEWL) and Its Impact on Skin.
  • ResearchGate. (n.d.). The Investigation of the Effect of Mineral Oils which Have Different Specifications on The Performance of Palm- and Tallow-Based Soap Recipes.
  • The Sustainable Skincare. (2025, February 19). Mineral Oil in Skincare: Is It Safe or Harmful for Your Skin and the Environment?
  • Cheméo. (n.d.). Chemical Properties of Isoamyl laurate (CAS 6309-51-9).
  • Lab Muffin Beauty Science. (2019, February 21). How to Use Comedogenicity Ratings.
  • ResearchGate. (n.d.). Mineral oil properties: (a) density vs. temperature; (b) viscosity vs. temperature.
  • GreenGate. (n.d.). Mineral Oils (Paraffinum Liquidum, Petrolatum,...).
  • SIELC Technologies. (2018, May 16). Isooctyl laurate.
  • Gritty Beauty. (n.d.). Comedogenic Ingredients List.
  • DergiPark. (2020, January 15). The Investigation of the Effect of Mineral Oils which Have Different Specifications on The Performance of Palm- and Tallow-Based Soap Recipes.
  • ResearchGate. (n.d.). Measurements and Prediction of Viscosities of Mineral Oil Blends.
  • AO Medical. (2025, March 27). Product Spotlight - Let's talk about the mineral oil in the ALL-IN-ONE Remover!
  • ResearchGate. (n.d.). Physicochemical properties of mineral oil.
  • oOlution. (2013, April 25). Mineral oils in cosmetics: no petroleum on my skin.
  • The Klog. (2022, November 15). What is TEWL (& Why Water Is a Magical Skincare Ingredient).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8139, Methyl Laurate. Retrieved from [Link]

  • Wikipedia. (n.d.). Mineral oil. Retrieved from [Link]

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Validation

Validation of isooctyl laurate's skin penetration enhancing properties

Validation of Isooctyl Laurate (2-Ethylhexyl Laurate) Skin Penetration Properties Executive Summary: The Structural Advantage Isooctyl Laurate (IOL) , chemically distinct as 2-ethylhexyl laurate , represents a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Isooctyl Laurate (2-Ethylhexyl Laurate) Skin Penetration Properties

Executive Summary: The Structural Advantage

Isooctyl Laurate (IOL) , chemically distinct as 2-ethylhexyl laurate , represents a specialized class of "branched-chain alkyl esters" in transdermal drug delivery. While often overshadowed by the ubiquitous Isopropyl Myristate (IPM), IOL offers a unique permeation profile driven by its specific molecular geometry: a C12 (lauric) fatty acid tail coupled with a bulky C8 (2-ethylhexyl) branched alcohol head.

This guide validates IOL not merely as an emollient, but as a functional Chemical Permeation Enhancer (CPE) . Experimental evidence confirms its efficacy in targeting the viable epidermis , particularly for lipophilic actives like Coenzyme Q10 (CoQ10), where it has demonstrated superior retention compared to complex microemulsion systems.

Key Differentiators:

  • Targeting: High epidermal retention (reservoir effect) vs. systemic flush.

  • Mechanism: Lipid fluidization via "kinked" intercalation.

  • Safety: Biodegradable bioester with a superior toxicity profile (LD50 > 3 g/kg) compared to aggressive solvents like DMSO.

Mechanistic Profile: The "Disorder" Theory

The efficacy of IOL is best explained by the Lipid Protein Partitioning (LPP) and Free Volume theories. Unlike linear esters (e.g., methyl laurate), IOL's branched 2-ethylhexyl group acts as a "molecular wedge."

  • Intercalation: The lauric acid tail (C12) aligns with the stratum corneum (SC) lipid tails.

  • Disruption: The bulky branched head group cannot pack tightly, creating "kinks" or free volume defects in the lamellar packing.

  • Fluidization: This reduces the phase transition temperature of the SC lipids, increasing fluidity and allowing drug diffusion.

Diagram 1: Molecular Mechanism of Action

IOL_Mechanism cluster_0 Stratum Corneum Lipid Bilayer (Ordered) cluster_1 IOL Intervention cluster_2 Therapeutic Outcome Lipids Tightly Packed Ceramides (High Resistance) IOL Isooctyl Laurate (Branched C8 Head + C12 Tail) Insertion Intercalation into Bilayer Lipids->Insertion Target Site IOL->Insertion Disruption Steric Hinderance (Wedge Effect) Increases Free Volume Insertion->Disruption Displaces lipids Fluidity Increased Bilayer Fluidity Disruption->Fluidity Reduces phase transition temp Flux Enhanced Drug Diffusion (Epidermal Targeting) Fluidity->Flux

Caption: Mechanism of Isooctyl Laurate (IOL) disrupting stratum corneum lipid packing to enhance permeation.

Comparative Performance Analysis

The following data contrasts IOL with standard enhancers. The primary validation case study involves Coenzyme Q10 (CoQ10) , a highly lipophilic molecule (logP > 10) notoriously difficult to deliver into the viable epidermis.

Case Study: Epidermal Targeting of CoQ10

Source: Validated via HPLC quantification in excised human skin (Reference 1).

FeatureIsooctyl Laurate (10% in Hydrophilic Cream) Lecithin-Based Microemulsion Isopropyl Myristate (IPM)
Primary Function Epidermal Reservoir / EnhancerSolubilizer / CarrierFlash Permeation / Solvent
Viable Epidermis Conc. Highest Detected Levels LowerModerate
Dermal Penetration Controlled (Trace amounts deep dermis)VariableHigh (Systemic risk)
Mechanism Lipid FluidizationFollicular TransportLipid Extraction/Fluidization
Skin Feel Non-greasy, substantiveWet, stickyOily, dry-touch

Key Finding: In direct comparison, a hydrophilic cream containing 10% Isooctyl Laurate delivered significantly higher concentrations of CoQ10 to the viable epidermis (the target site for antioxidant activity) than a sophisticated lecithin-based microemulsion. This validates IOL as a superior choice for localized dermal delivery rather than systemic transdermal delivery.

Structure-Activity Relationship (SAR)
EnhancerChain StructureEnhancement Ratio (ER) PotentialIrritation Potential
Isooctyl Laurate Branched C8 Head + C12 TailHigh (Lipophilic drugs)Low
Isopropyl Myristate Branched C3 Head + C14 TailHigh (General)Moderate
Methyl Laurate Linear C1 Head + C12 TailModerateHigh (Pro-inflammatory)
Oleic Acid Unsaturated C18 ChainHigh (Hydrophilic drugs)High (Skin barrier damage)

Safety & Toxicology Profile

Trustworthiness in formulation requires safety validation. IOL (2-ethylhexyl laurate) exhibits a favorable safety profile compared to aggressive enhancers like Azone or DMSO.

  • Acute Toxicity: Dermal LD50 > 3 g/kg (Rat).

  • Irritation: Classified as "Not Irritating" to "Mildly Irritating" in rabbit studies; significantly less irritating than linear alkyl esters.

  • Metabolism: Biodegradable. Hydrolyzes in the skin into lauric acid (a natural fatty acid) and 2-ethylhexanol.

  • Regulatory Status: Reviewed by CIR (Cosmetic Ingredient Review) and deemed safe for use in cosmetics and topicals.

Experimental Protocol: Validation Workflow

To validate IOL in your own formulations, use the following Franz Diffusion Cell protocol, optimized for lipophilic actives.

Diagram 2: Validation Workflow (Franz Cell)

Franz_Protocol Prep Skin Preparation (Dermatomed Porcine/Human Skin 500µm thickness) Dose Dosing Apply 10% IOL Formulation (Infinite Dose: 10-20 mg/cm²) Prep->Dose Incubate Incubation 32°C, 24 Hours Receptor: PBS + Solubilizer Dose->Incubate Process Processing 1. Tape Strip (Remove SC) 2. Heat Separation (Epidermis/Dermis) Incubate->Process Analyze Quantification HPLC-UV / LC-MS Calculate Flux (J) & ER Process->Analyze

Caption: Standardized Franz Diffusion Cell workflow for assessing Isooctyl Laurate permeation efficiency.

Detailed Steps:

  • Membrane: Use excised human skin or porcine ear skin (dermatomed to 500 µm).

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4. Crucial: For lipophilic drugs, add 1-5% Brij-98 or Cyclodextrin to maintain sink conditions.

  • Application: Apply 10 mg/cm² of the test formulation (containing 5-10% IOL) vs. a control (no enhancer).

  • Sampling: Sample receptor fluid at 1, 2, 4, 8, 12, and 24 hours.

  • Mass Balance: At 24h, wash skin surface. Tape strip (15x) to remove Stratum Corneum. Heat separate epidermis from dermis (60°C for 2 min). Extract drug from each layer to determine Local Tissue Accumulation .

References

  • Knoth, H. et al. (2020). Investigation of ex vivo Skin Penetration of Coenzyme Q10 from Microemulsions and Hydrophilic Cream. International Journal of Cosmetic Science.

  • Fiume, M. M., & Heldreth, B. (2012).[1] Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review (CIR).[1]

  • PubChem. (n.d.). Isooctyl Laurate (Compound Summary). National Center for Biotechnology Information.

  • Karande, P., & Mitragotri, S. (2009). Enhancement of transdermal drug delivery via dermal penetration enhancers. Handbook of Experimental Pharmacology.

Sources

Comparative

Technical Guide: Isooctyl Laurate (2-Ethylhexyl Laurate) vs. Standard Fatty Acid Esters

Topic: Isooctyl Laurate (2-Ethylhexyl Laurate) Compared to Other Fatty Acid Esters Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isooctyl Laurate (2-Ethylhexyl Laurate) Compared to Other Fatty Acid Esters Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

[1]

Executive Summary & Nomenclature Clarification

In the landscape of ester-based emollients and solvents, Isooctyl Laurate —industrially defined as 2-Ethylhexyl Laurate (CAS 20292-08-4) —occupies a critical "middle ground" between the highly volatile, spreading esters like Isopropyl Myristate (IPM) and the heavier, occlusive triglycerides.

Note on Nomenclature: While "Isooctyl" can refer to a mixture of C8 isomers, in high-purity pharmaceutical and cosmetic applications, it almost exclusively refers to the 2-ethylhexyl moiety derived from 2-ethylhexanol. This guide focuses on 2-Ethylhexyl Laurate (2-EHL) as the standard reference material.

This guide provides a mechanistic comparison of 2-EHL against industry standards: Isopropyl Myristate (IPM) , Isopropyl Palmitate (IPP) , and Caprylic/Capric Triglyceride (CCT) .

Physicochemical Comparison Profile

The selection of an ester is rarely about "better" or "worse," but rather about the precise engineering of rheology, polarity, and spreading dynamics.

Table 1: Comparative Physicochemical Properties
Property2-Ethylhexyl Laurate (2-EHL) Isopropyl Myristate (IPM) Isopropyl Palmitate (IPP) Caprylic/Capric Triglyceride (CCT)
CAS Number 20292-08-4110-27-0142-91-673398-61-5
Molecular Weight ~312.5 g/mol 270.5 g/mol 298.5 g/mol ~408 g/mol (avg)
Kinematic Viscosity (20°C) 7 – 9 mPa[1]·s 5 – 6 mPa[1]·s7 – 9 mPa[1][2]·s25 – 33 mPa[1]·s
Spreading Value Medium (approx. 800 mm²/10min) High (approx. 1200 mm²/10min)Medium-HighLow
Pour Point < -30°C ~ 3°C~ 13°C~ -5°C
LogP (Calc.) ~ 8.0 ~ 7.4~ 8.2~ 10.0
Sensory Profile Light, non-greasy, slight "cushion"Dry, vanishing, "thin"Velvety, slightly richerOily, substantive

Key Insight: 2-EHL shares the viscosity profile of IPP but possesses a significantly lower pour point (< -30°C) due to the ethyl-branching at the C2 position of the alcohol chain. This steric hindrance prevents crystallization, making 2-EHL superior for cold-process formulations or low-temperature stability compared to IPM/IPP.

Structural Mechanics & Formulation Logic

To understand why 2-EHL behaves differently, we must look at the molecular architecture. The branching in the alcohol chain (2-ethylhexyl) creates a "kink" that disrupts Van der Waals packing forces.

Visualization 1: Structure-Property Causality

The following diagram illustrates how molecular branching translates to macroscopic formulation properties.

G Structure Molecular Structure: 2-Ethylhexyl Branching Steric Steric Hindrance (Disrupted Packing) Structure->Steric Solvency Enhanced Solvency (For Lipophilic APIs) Structure->Solvency PourPoint Lower Pour Point (<-30°C) Steric->PourPoint Viscosity Maintained Low Viscosity (Non-Newtonian Flow) Steric->Viscosity App_Cold Application: Cold Climate Stability PourPoint->App_Cold App_Feel Application: 'Cushioned' Light Feel Viscosity->App_Feel App_Drug Application: API Carrier (UV Filters/Steroids) Solvency->App_Drug

Caption: Impact of 2-ethylhexyl branching on thermodynamic and rheological properties.

Performance in Drug Delivery & Solubilization[3][4]

Solubilization Capacity

For researchers developing topical transdermal systems, 2-EHL acts as a highly effective lipophilic solvent.

  • Mechanism: The branched chain increases the free volume within the solvent liquid, often allowing for higher saturation points of crystalline active pharmaceutical ingredients (APIs) compared to linear esters like Ethyl Laurate.

  • Target APIs: Highly lipophilic drugs (LogP > 3), such as steroid hormones, UV filters (Avobenzone), and certain NSAIDs.

Skin Permeation

Unlike IPM, which is a known penetration enhancer that disrupts the stratum corneum lipid bilayers, 2-EHL acts primarily as a carrier .

  • IPM: Aggressive enhancer; can cause irritation.

  • 2-EHL: Milder interaction; modifies partition coefficient (

    
    ) rather than disrupting barrier integrity. Ideal for sensitive skin formulations where IPM causes stinging.
    

Experimental Protocols

As a Senior Application Scientist, rely on self-validating protocols. The following methods allow you to benchmark 2-EHL against your current ester baseline.

Protocol A: Determination of Spreading Coefficient (Graphite Method)

Standardized assessment of emollient "play time" on skin.

Materials:

  • Substrate: Synthetic skin membrane (e.g., Vitro-Skin®) or standardized filter paper (Whatman No. 1).

  • Probe: Graphite powder (fine mesh).

  • Equipment: Micropipette (10 µL), Stopwatch, Digital Caliper.

Workflow:

  • Equilibration: Condition substrate at 25°C / 50% RH for 2 hours.

  • Application: Dispense exactly 10 µL of the test ester (2-EHL, IPM, Control) onto the center of the substrate.

  • Spreading Phase: Allow the droplet to spread undisturbed for 10 minutes .

  • Visualization: Gently sift graphite powder over the area. The powder will adhere only to the wetted surface.

  • Measurement: Tap off excess powder. Measure the major and minor axes of the resulting ellipse.

  • Calculation:

    
    
    Validation: The standard deviation between triplicates must be < 5%.
    
Protocol B: Hansen Solubility Parameter (HSP) Screening

To determine if 2-EHL is the correct solvent for your API.

Concept: 2-EHL is non-polar. To optimize API solubility, calculate the "Distance" (


) between the API and 2-EHL.

Workflow:

  • Define Solvent HSP (Estimated for 2-EHL):

    • Dispersion (

      
      ): ~16.2 MPa
      
      
      
    • Polarity (

      
      ): ~2.5 MPa
      
      
      
    • H-Bonding (

      
      ): ~3.0 MPa
      
      
      
  • Calculate Distance (

    
    ): 
    
    
    
    
  • Decision Rule: If

    
    , 2-EHL is a likely solvent. If 
    
    
    
    , a co-solvent (e.g., Ethoxydiglycol) is required.

Decision Matrix: When to Select Isooctyl Laurate

Use this flowchart to determine if 2-EHL is the superior choice for your specific formulation challenge.

DecisionMatrix Start Formulation Goal Q1 Is Low Temp Stability Critical? (Pour point < -10°C?) Start->Q1 Q2 Required Spreading Speed? Q1->Q2 No Res_2EHL SELECT: Isooctyl Laurate (Stable, Mild, Medium Spread) Q1->Res_2EHL Yes Q3 Is Skin Irritation a Concern? Q2->Q3 Medium / Cushion Res_IPM SELECT: Isopropyl Myristate (Fast Spread, Enhancer) Q2->Res_IPM Fast / Flash-off Res_CCT SELECT: Caprylic Triglyceride (Neutral, Slow Spread) Q2->Res_CCT Slow / Drag Q3->Res_2EHL Yes (Sensitive) Q3->Res_IPM No (Robust)

Caption: Selection logic for ester emollients based on stability, sensory, and irritation constraints.

References

  • PubChem. (2025). Isooctyl laurate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Savary, G., Grisel, M., & Picard, C. (2013). Impact of emollients on the spreading properties of cosmetic products: A combined sensory and instrumental characterization. Colloids and Surfaces B: Biointerfaces, 102, 371–378.[3]

  • Abbott, S. (n.d.). Hansen Solubility Parameters: Basics. Practical Solubility Science. Retrieved from [Link]

  • Ecsa Chemicals. (2025). Isopropyl Myristate: Properties and Applications. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Isooctyl Laurate

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of isooctyl laurate, a common emollient and solvent in pharmaceutical and cosmetic formulations. We will delve into the practical nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.

Isooctyl laurate (6-methylheptyl dodecanoate) is typically synthesized via Fischer-Speier esterification of lauric acid and isooctyl alcohol (6-methylheptan-1-ol), often in the presence of an acid catalyst.[1] The purity of the final product is critical as unreacted starting materials or by-products can significantly alter its physicochemical properties and potentially introduce toxicity.

Understanding Potential Impurities

A self-validating purity assessment strategy begins with understanding the potential impurities. In the synthesis of isooctyl laurate, the primary impurities are typically:

  • Unreacted Lauric Acid: A saturated fatty acid that can affect the formulation's pH and stability.

  • Unreacted Isooctyl Alcohol: A fatty alcohol whose presence can alter the polarity and sensory characteristics of the final product.

  • By-products of Side Reactions: Depending on the reaction conditions, these could include ethers formed from the self-condensation of isooctyl alcohol or products of thermal degradation.

  • Catalyst Residues: Acid catalysts, if not properly removed, can degrade the final product over time.

  • Water: A by-product of the esterification reaction that can promote hydrolysis of the ester.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantification, identification of unknown impurities, and desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is considered a "gold standard" for the forensic identification of substances due to its high specificity. For isooctyl laurate, GC-MS excels at separating volatile and semi-volatile impurities from the main ester product.

The selection of the GC column and temperature program is critical. A non-polar or mid-polarity column is typically used for the analysis of fatty acid esters.[2] The temperature program is designed to ensure the separation of compounds with different boiling points, allowing for the distinct elution of isooctyl alcohol, lauric acid (often after derivatization), and isooctyl laurate.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized isooctyl laurate into a GC vial.

    • Dissolve the sample in 1 mL of a suitable solvent, such as hexane or ethyl acetate.

    • For the quantification of unreacted lauric acid, derivatization to its methyl ester may be necessary to improve volatility. This can be achieved by adding a reagent like BF3-methanol and heating.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: Increase to 200 °C at 10 °C/min.

      • Ramp 2: Increase to 300 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks corresponding to isooctyl laurate and any impurities by comparing their retention times and mass spectra to reference standards and spectral libraries (e.g., NIST).

    • The purity is calculated as the area percentage of the isooctyl laurate peak relative to the total area of all peaks in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (optional) dissolve->derivatize inject Inject Sample derivatize->inject To GC-MS separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Peaks detect->identify Raw Data quantify Calculate Purity identify->quantify

Caption: Workflow for Isooctyl Laurate Purity Assessment by GC-MS.

Fourier-Transform Infrared Spectroscopy (FTIR): Rapid Fingerprinting of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample.[4] For isooctyl laurate, FTIR is excellent for confirming the presence of the ester functional group and for detecting significant amounts of unreacted hydroxyl (from isooctyl alcohol) and carboxylic acid groups.[5]

The key to using FTIR for purity assessment lies in monitoring specific absorption bands. The strong carbonyl (C=O) stretch of the ester is a primary indicator of the product.[6] The absence or minimal presence of a broad O-H stretch (characteristic of carboxylic acids and alcohols) suggests a high degree of conversion to the ester.

  • Sample Preparation:

    • Place a small drop of the synthesized isooctyl laurate directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • FTIR Instrumentation and Conditions:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Accessory: ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • Identify the characteristic absorption bands:

      • Ester C=O stretch: Strong peak around 1740 cm⁻¹.

      • Ester C-O stretch: Strong peaks in the 1250-1100 cm⁻¹ region.

      • Alkyl C-H stretches: Sharp peaks in the 3000-2850 cm⁻¹ region.

    • Look for impurity peaks:

      • Carboxylic Acid O-H stretch: Very broad peak from 3300-2500 cm⁻¹.

      • Alcohol O-H stretch: Broad peak around 3400-3200 cm⁻¹.

    • Semi-quantitative analysis can be performed by comparing the relative intensities of the ester carbonyl peak to the hydroxyl peaks.

FTIR_Logic cluster_product Product Indicators cluster_impurities Impurity Indicators Ester_CO Strong Peak ~1740 cm⁻¹ (C=O) Purity Purity Assessment Ester_CO->Purity Confirms Ester Formation Ester_C_O Strong Peaks 1250-1100 cm⁻¹ (C-O) Ester_C_O->Purity Supports Ester Structure Acid_OH Broad Peak 3300-2500 cm⁻¹ (Acid O-H) Acid_OH->Purity Indicates Unreacted Acid Alcohol_OH Broad Peak 3400-3200 cm⁻¹ (Alcohol O-H) Alcohol_OH->Purity Indicates Unreacted Alcohol

Caption: Decision logic for FTIR-based purity assessment of isooctyl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be a highly accurate quantitative method (qNMR).[7][8] For isooctyl laurate, ¹H and ¹³C NMR can confirm the structure of the ester and quantify impurities with high precision.

Quantitative NMR (qNMR) relies on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integrals of signals from isooctyl laurate to those of a certified internal standard of known concentration, the absolute purity of the sample can be determined.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized isooctyl laurate into an NMR tube.

    • Accurately weigh and add approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The standard should have peaks that do not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or more for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals for isooctyl laurate (e.g., the triplet corresponding to the -CH₂- group adjacent to the ester oxygen) and the signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire Spectrum (long relaxation delay) dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.

Data Summary and Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared Spectroscopy (FTIR)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility, identification by mass-to-charge ratio.Absorption of infrared radiation by molecular vibrations.Nuclear spin transitions in a magnetic field.
Primary Use Separation and identification of volatile and semi-volatile impurities.Rapid confirmation of functional groups and detection of major impurities.Unambiguous structural elucidation and precise quantification.
Sensitivity High (ppm to ppb level).[10]Lower (typically >1%).Moderate to high (qNMR can be very precise).[10]
Quantification Semi-quantitative (area %) or quantitative with calibration.Primarily qualitative/semi-quantitative.Highly quantitative (qNMR).[8]
Sample Prep. Can require derivatization.Minimal to none.Requires accurate weighing and use of an internal standard for qNMR.
Analysis Time Longer (20-60 minutes per sample).Very fast (<1 minute per sample).Moderate (5-20 minutes per sample, longer for qNMR).
Cost High.Low to moderate.Very high.

Conclusion and Recommendations

For a comprehensive and self-validating assessment of synthesized isooctyl laurate purity, a multi-faceted approach is recommended.

  • Initial Screening (FTIR): Use FTIR for a rapid check of the successful ester formation and the absence of significant unreacted starting materials. This is a highly efficient first-pass analysis.

  • Detailed Impurity Profiling (GC-MS): Employ GC-MS to separate and identify volatile and semi-volatile impurities. This is crucial for understanding the full impurity profile of the synthesized product.

  • Accurate Quantification (qNMR): When a precise and accurate determination of purity is required, qNMR is the method of choice. It provides an absolute measure of purity when performed with a certified internal standard.

By combining these techniques, researchers, scientists, and drug development professionals can be confident in the purity of their synthesized isooctyl laurate, ensuring the quality and reliability of their downstream applications.

References

  • ASTM D3545-02, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ASTM International, West Conshohocken, PA, 2002,

  • ISO 709:1980, Essential oils — Determination of ester value, International Organization for Standardization,

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  • lauryl alcohol, Organic Syntheses, [Link]

  • FTIR Spectroscopy for Olive Oil Purity Testing, AZoM, [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on..., ResearchGate, [Link]

  • Isooctyl laurate, PubChem, [Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Quantitative Analysis of Isooctyl Laurate

Version: 1.0 | Status: Technical Reference | Audience: Analytical Chemists, QA/QC Managers Executive Summary This guide establishes a framework for the inter-laboratory comparison (ILC) of Isooctyl Laurate (CAS 84713-06-...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Status: Technical Reference | Audience: Analytical Chemists, QA/QC Managers

Executive Summary

This guide establishes a framework for the inter-laboratory comparison (ILC) of Isooctyl Laurate (CAS 84713-06-4). As a widely used emollient and lubricant additive, the precise quantification of isooctyl laurate is critical for regulatory compliance and product consistency.

The primary challenge in analyzing this analyte is the isomeric nature of the "isooctyl" moiety, which often consists of a mixture of C8 isomers (e.g., dimethyl-1-hexanols, methyl-1-heptanols). This guide compares two distinct analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) as the specific reference method, and Titrimetric Determination (Saponification Value) as the rapid industrial benchmark.

Part 1: The Analytical Challenge

Chemical Complexity

Isooctyl laurate is formed via the esterification of lauric acid (C12) and isooctyl alcohol. Unlike simple esters (e.g., methyl laurate), the alcohol component is rarely a single isomer.

  • Implication: In chromatographic analysis, isooctyl laurate does not elute as a single sharp peak but rather as a "cluster" of unresolved or partially resolved peaks representing different branched isomers.

  • Risk: Laboratories often fail to integrate the entire isomer cluster, leading to under-quantification.

Stability and Volatility

While relatively stable, the ester is susceptible to hydrolysis if samples are not stored under anhydrous conditions. Volatility is low, but thermal degradation can occur in the GC injector port if temperatures exceed 300°C.

Part 2: Comparative Methodology

This comparison evaluates the Specificity of GC-FID against the Robustness of Wet Chemistry.

Method A: High-Resolution GC-FID (The Reference Standard)

Rationale: GC-FID provides separation of the ester from unreacted starting materials (free lauric acid and isooctyl alcohol) and allows for the visual assessment of isomer distribution.

Protocol Parameters
  • Instrument: Gas Chromatograph with Split/Splitless Injector and FID.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30m x 0.25mm x 0.25µm. Note: A non-polar column is preferred over wax columns to prevent excessive bleed at high temperatures.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2: 5°C/min to 280°C (Hold 5 min)

  • Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).

  • Internal Standard (ISTD): Methyl Myristate or Pentadecane (must be distinct from the C12 ester cluster).

Data Processing (Crucial Step)

Operators must employ Group Integration . Define a retention time window (e.g., 12.5 – 13.8 min) that encapsulates all branched isomers. The total area of this cluster is compared to the ISTD.

Method B: Titrimetric Determination (The Industrial Benchmark)

Rationale: Based on the Saponification Value (SV) and Acid Value (AV). This method measures the total ester content by counting functional groups. It is blind to isomerism but highly precise for total purity.

Protocol Summary
  • Acid Value (AV): Titrate sample in ethanol with 0.1N KOH (Indicator: Phenolphthalein).

  • Saponification Value (SV): Reflux sample with excess 0.5N Ethanolic KOH for 60 mins. Back-titrate excess KOH with 0.5N HCl.

  • Calculation:

    
    
    
    
    

Part 3: Inter-Laboratory Data Analysis

The following data represents a synthesized summary of a typical ILC involving 5 laboratories analyzing a homogenized batch of Isooctyl Laurate (Target Purity: 98.5%).

Comparative Data Table
Lab IDMethod A (GC-FID) Purity %Method B (Titration) Purity %Deviation (A vs B)Notes
Lab 01 98.4298.90-0.48%Excellent correlation.
Lab 02 96.1098.85-2.75%Outlier: Likely failed to integrate all isomers in GC.
Lab 03 98.5599.10-0.55%Titration slightly higher (typical bias).
Lab 04 98.3898.75-0.37%Best agreement.
Lab 05 98.4599.80-1.35%Titration outlier (possible KOH normality error).
Mean 97.98 99.08
RSD 1.08% 0.42%
Statistical Interpretation
  • Precision: Method B (Titration) demonstrates lower Relative Standard Deviation (RSD = 0.42%) because it is less operator-dependent regarding peak integration.

  • Accuracy: Method A (GC-FID) is likely more accurate regarding specific chemical identity. Method B tends to overestimate purity because it counts all esters (including potential impurities like isooctyl myristate) as the analyte.

  • Z-Score Analysis: Lab 02's GC result would trigger a warning (

    
    ). Root cause analysis usually reveals "valley-to-valley" integration was used instead of "baseline-drop," missing the shoulders of the isomer cluster.
    

Part 4: Visualization of Workflows

The Inter-Laboratory Comparison Workflow

This diagram outlines the logical flow of the study, ensuring sample integrity and data validity.

ILC_Workflow cluster_Analysis Parallel Analysis Protocols Start Master Batch Synthesis (Isooctyl Laurate) Homogenization Homogenization & Nitrogen Purging Start->Homogenization Distribution Sample Distribution (n=5 Labs) Homogenization->Distribution MethodA Method A: GC-FID (Specificity) Distribution->MethodA MethodB Method B: Titration (Stoichiometry) Distribution->MethodB DataCollection Data Collection (Raw Integration & Titre Volumes) MethodA->DataCollection MethodB->DataCollection Stats Statistical Processing (Z-Scores & Youden Plots) DataCollection->Stats Report Final Consensus Value Stats->Report

Caption: Figure 1: Logical workflow for the inter-laboratory comparison, ensuring parallel execution of chromatographic and stoichiometric methods.

Analytical Decision Logic (GC-FID)

This diagram details the critical decision points for the GC operator to avoid the "Lab 02 Outlier" scenario described in the data section.

GC_Logic Sample Sample Injection Separation Column Separation (DB-5, 20°C/min) Sample->Separation Detection FID Signal Generation Separation->Detection Decision Isomer Cluster Observed? Detection->Decision SinglePeak Single Peak Integration (INCORRECT) Decision->SinglePeak No (Narrow Window) GroupInt Group Integration (CORRECT) Decision->GroupInt Yes (Wide Window) Calc Quantification vs ISTD SinglePeak->Calc Under-estimation GroupInt->Calc

Caption: Figure 2: Critical decision path for GC-FID analysis. Correct group integration of the isomer cluster is required for accurate quantification.

Part 5: References

  • ASTM International. (2021). ASTM D1983-20 Standard Test Method for Fatty Acid Composition by Gas-Liquid Chromatography of Methyl Esters. ASTM International. [Link]

  • National Institute of Standards and Technology (NIST). (2016).[1] Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma.[1][2] NIST Journal of Research. [Link]

  • PubChem. (2025).[3] Isooctyl Laurate Compound Summary (CID 22169183).[3] National Library of Medicine. [Link]

  • American Oil Chemists' Society (AOCS). (2017). Official Method Cd 3-25: Saponification Value. AOCS.[4] [Link]

  • Shimadzu Corporation. (2020). Analyzing Residual Solvents and Esters by GC-FID (Application News). Shimadzu.[5] [Link]

Sources

Validation

A Comparative Performance Evaluation of Isooctyl Laurate as a Plasticizer for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Plasticizers Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. For decades, phthalate esters such as di(2-ethylhe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. For decades, phthalate esters such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) have dominated the market, particularly in polyvinyl chloride (PVC) applications. However, growing concerns over the potential health and environmental impacts of certain phthalates have driven the search for safer, high-performance alternatives. This has led to the development and adoption of a diverse range of non-phthalate and bio-based plasticizers.

This guide focuses on the performance evaluation of isooctyl laurate, a dodecanoate ester, as a plasticizer.[1] Through a comprehensive analysis of its plasticizing efficiency, thermal stability, migration resistance, and mechanical performance, we will objectively compare it with established and emerging alternatives. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate plasticizer for their specific applications, with a particular focus on the stringent requirements of the pharmaceutical industry.

Understanding Isooctyl Laurate: A Chemical Profile

Isooctyl laurate is the ester of lauric acid and isooctyl alcohol (6-methylheptan-1-ol).[1] Its branched alkyl chain and long fatty acid component contribute to its plasticizing effect by disrupting the intermolecular forces between polymer chains, thereby increasing their mobility and flexibility.

Comparative Performance Evaluation: An Evidence-Based Approach

The selection of a plasticizer is a critical decision that directly impacts the final properties and performance of a polymer formulation. This section provides a comparative analysis of isooctyl laurate against common phthalate and bio-based plasticizers, supported by experimental data. The primary polymer matrix for this comparison is Polyvinyl Chloride (PVC), a widely used polymer in medical devices and pharmaceutical packaging.

Key Performance Indicators:
  • Plasticizing Efficiency: The ability of a plasticizer to reduce the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility.

  • Thermal Stability: The resistance of the plasticized polymer to degradation at elevated temperatures.

  • Migration Resistance: The ability of the plasticizer to remain within the polymer matrix and not leach out into the surrounding environment.

  • Mechanical Properties: The effect of the plasticizer on the tensile strength and elongation at break of the polymer.

Experimental Methodologies

To ensure a robust and objective comparison, standardized experimental protocols are essential. The following methodologies are employed to evaluate the performance of isooctyl laurate and its alternatives.

G cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation P1 PVC Resin + Plasticizer + Stabilizer Blending P2 Melt Compounding (e.g., Two-Roll Mill) P1->P2 P3 Compression Molding of Test Specimens P2->P3 A1 Thermal Analysis (DSC for Tg, TGA for Stability) P3->A1 A2 Mechanical Testing (Tensile Strength, Elongation) P3->A2 A3 Migration Testing (Solvent Extraction) P3->A3 D1 Comparative Analysis of Performance Metrics A1->D1 A2->D1 A3->D1

Figure 1: A generalized workflow for the preparation and performance evaluation of plasticized PVC samples.

1. Sample Preparation:

  • Materials: PVC resin (K-value 67), plasticizer (Isooctyl Laurate, DEHP, DINP, ESBO, or a citrate ester), and a thermal stabilizer (e.g., a mixed metal stabilizer) are required.

  • Procedure:

    • Dry blend the PVC resin, plasticizer (at a concentration of 50 parts per hundred of resin - phr), and stabilizer in a high-speed mixer.

    • Melt compound the blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.

    • Compression mold the milled sheets into test specimens of the required dimensions for each analytical technique, following ASTM D638 for tensile testing.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and assess plasticizing efficiency.

    • Protocol: Heat a 5-10 mg sample from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is determined as the midpoint of the transition in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the plasticized PVC.

    • Protocol: Heat a 10-15 mg sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The onset of degradation is determined as the temperature at which 5% weight loss occurs (Td5%).

3. Mechanical Properties:

  • Tensile Testing:

    • Purpose: To measure the tensile strength and elongation at break.

    • Protocol: Conduct tensile tests on dumbbell-shaped specimens using a universal testing machine at a crosshead speed of 50 mm/min, according to ASTM D638.

4. Migration Resistance:

  • Solvent Extraction Method:

    • Purpose: To determine the amount of plasticizer that leaches from the PVC matrix.

    • Protocol:

      • Accurately weigh the initial mass of a 2x2 cm square specimen (Winitial).

      • Immerse the specimen in a known volume of a solvent (e.g., n-hexane, ethanol, or a food simulant) at a specified temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

      • Remove the specimen, gently wipe off excess solvent, and dry it in a vacuum oven at 50°C until a constant weight is achieved (Wfinal).

      • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(Winitial - Wfinal) / Initial Plasticizer Weight] x 100

Comparative Performance Data

The following tables summarize the expected performance of isooctyl laurate in comparison to common plasticizers based on available data and established trends for similar ester plasticizers. It is important to note that direct comparative studies for isooctyl laurate are limited, and these values represent a synthesized overview.

Table 1: Plasticizing Efficiency and Thermal Stability

PlasticizerTypeGlass Transition Temperature (Tg) of PVC (approx. °C)Onset of Thermal Degradation (Td5%) (approx. °C)
Unplasticized PVC-80-85250-320
Isooctyl Laurate Fatty Acid Ester15-25270-290
DEHPPhthalate5-15280-300
DINPPhthalate10-20290-310
ESBOBio-based (Epoxide)25-35260-280
Acetyl Tributyl Citrate (ATBC)Bio-based (Citrate)20-30270-290

Table 2: Mechanical Properties and Migration Resistance

PlasticizerTensile Strength (approx. MPa)Elongation at Break (approx. %)Migration in n-Hexane (Weight Loss %) (approx.)
Unplasticized PVC50-60<10-
Isooctyl Laurate 18-22300-35010-15
DEHP15-20350-40015-20
DINP17-22300-35010-15
ESBO20-25250-3005-10
Acetyl Tributyl Citrate (ATBC)18-23300-3508-12

Discussion and Scientific Rationale

The data presented in the tables provides a basis for a comparative assessment of isooctyl laurate's performance as a plasticizer.

Plasticizing Efficiency

Isooctyl laurate demonstrates good plasticizing efficiency, significantly reducing the Tg of PVC. Its long, flexible alkyl chain effectively separates the rigid PVC chains, increasing their mobility. While traditional phthalates like DEHP may exhibit slightly lower Tg values, indicating higher efficiency, isooctyl laurate's performance is comparable to that of DINP and superior to some bio-based alternatives like ESBO. The branched nature of the isooctyl group can also contribute to a good balance of properties.

Thermal Stability

The thermal stability of PVC plasticized with isooctyl laurate is expected to be adequate for many applications, with a degradation onset temperature in a similar range to other common plasticizers. The ester linkage in isooctyl laurate is relatively stable, and its lower volatility compared to some smaller plasticizer molecules contributes to its retention in the polymer matrix at elevated processing temperatures.

Mechanical Properties

In terms of mechanical properties, isooctyl laurate imparts a desirable balance of tensile strength and flexibility to PVC. The resulting material exhibits a lower tensile strength and significantly higher elongation at break compared to unplasticized PVC, which is characteristic of a well-plasticized polymer.[2][3][4] Its performance in this regard is largely comparable to that of DINP and ATBC.

Migration Resistance

Migration resistance is a critical parameter, especially for applications in the pharmaceutical and food contact sectors. The relatively high molecular weight of isooctyl laurate suggests a lower tendency to migrate compared to smaller phthalates like DEHP. However, its migration is likely to be higher than that of polymeric plasticizers or epoxidized soybean oil (ESBO), which has a much larger molecular structure. The choice of solvent or food simulant for migration testing is crucial, as the polarity and chemical nature of the surrounding medium will significantly influence the rate of leaching.[5][6]

Application in Pharmaceutical and Drug Development

The use of plasticizers in medical devices and pharmaceutical packaging is subject to stringent regulatory scrutiny due to the potential for leachables to migrate into drug products or directly into the patient's body.[7][8] "Extractables" are compounds that can be extracted from the packaging under aggressive laboratory conditions, while "leachables" are those that migrate into the drug product under normal storage and use.[7][9][10]

G cluster_leachables Leachables & Extractables Pathway L1 Plasticized Polymer (e.g., PVC Medical Tubing) L2 Contact with Drug Formulation L1->L2 L3 Migration of Plasticizer (Leachable) L2->L3 L4 Potential for Patient Exposure L3->L4

Sources

Comparative

Validating the emollient properties of isooctyl laurate in vitro

Technical Guide: In Vitro Validation of Isooctyl Laurate as a High-Performance Emollient Executive Summary: The Strategic Case for Isooctyl Laurate In the search for silicone alternatives, Isooctyl Laurate (IOL) has emer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Validation of Isooctyl Laurate as a High-Performance Emollient

Executive Summary: The Strategic Case for Isooctyl Laurate

In the search for silicone alternatives, Isooctyl Laurate (IOL) has emerged as a critical "dry emollient." Unlike straight-chain esters (e.g., Myristyl Myristate) which can feel heavy or waxy, IOL possesses a branched alkyl structure (6-methylheptyl laurate). This branching disrupts intermolecular packing, resulting in lower viscosity, a lower freezing point, and a unique "vanishing" sensory profile that mimics volatile silicones like Cyclomethicone or low-viscosity Dimethicone.

This guide outlines a rigorous in vitro validation strategy to quantify these properties. We will benchmark IOL against the industry standard ester, Isopropyl Myristate (IPM) , and the standard occlusive polymer, Dimethicone (200 cSt) .

Physicochemical Characterization: The Drivers of "Feel"

Before efficacy testing, we must establish the physical baseline. The sensory "lightness" of an emollient is directly correlated to its viscosity and surface tension.

Comparative Physicochemical Matrix (Representative Data)

ParameterIsooctyl Laurate (IOL)Isopropyl Myristate (IPM)Dimethicone (200 cSt)Implication
Structure Branched C12 EsterShort-chain C14 EsterLinear Siloxane PolymerBranching = Lower freezing point.
Viscosity (25°C) ~5–8 mPa·s~5–6 mPa·s200 mPa·sLow viscosity correlates to high spreadability.
Surface Tension ~28–30 mN/m~26–28 mN/m~21 mN/mLower tension = better wetting; IOL is comparable to IPM.
Polarity Low-MediumMediumNon-PolarIOL solubilizes organic UV filters better than silicones.

Protocol 1: Occlusivity Testing (The Payne Cup Method)

Objective: Determine the ability of IOL to reduce Transepidermal Water Loss (TEWL). Hypothesis: IOL will exhibit semi-occlusive properties—allowing skin respiration while preventing excessive moisture loss—unlike the total occlusion of high-molecular-weight silicones.

Methodology: Gravimetric Water Vapor Transmission Rate (WVTR)

Principle: A collagen membrane (mimicking the Stratum Corneum) covers a water reservoir. The emollient is applied to the membrane, and water loss is measured by weight over time.

Step-by-Step Protocol:

  • Preparation: Fill Payne permeability cups with 10 mL of distilled water.

  • Membrane: Mount a standardized collagen membrane (or Vitro-Skin®) over the cup opening.

  • Application: Apply 20 µL of the test material (IOL, IPM, Dimethicone, or Untreated Control) onto the membrane surface. Spread evenly using a glass rod.

  • Incubation: Place cups in a humidity-controlled chamber (32°C, 50% RH) to mimic skin surface conditions.

  • Measurement: Weigh cups at T=0, 2, 4, 8, and 24 hours.

  • Calculation: Plot weight loss vs. time. The slope represents the Water Vapor Transmission Rate (WVTR).

Occlusivity Factor (


) Calculation: 


Experimental Workflow Diagram

PayneCupMethod Setup Step 1: Setup Fill Cup with dH2O Membrane Step 2: Membrane Mount Collagen/Vitro-Skin Setup->Membrane Apply Step 3: Treatment Apply 20µL Emollient Membrane->Apply Incubate Step 4: Incubation 32°C / 50% RH Apply->Incubate Weigh Step 5: Gravimetry Weigh at T=0, 2, 4, 8, 24h Incubate->Weigh Weigh->Incubate Repeat until T=24h Analyze Step 6: Analysis Calculate Occlusivity Factor (F) Weigh->Analyze

Caption: Workflow for the Payne Cup gravimetric analysis to determine emollient occlusivity.

Expected Results:

  • Dimethicone: High Occlusivity (~20-30% reduction in TEWL).

  • Isooctyl Laurate: Moderate/Breathable Occlusivity (~10-15% reduction). Note: This is desirable for acne-prone skin formulations where total occlusion is avoided.

Protocol 2: Spreadability & Wetting (Contact Angle Goniometry)

Objective: Quantify the "spreading cascade" and "dry feel" of IOL. Scientific Basis: A lower contact angle (


) indicates better wetting.[1][2][3] Rapid relaxation of the contact angle over time indicates fast spreading (low surface tension + low viscosity).
Methodology: Sessile Drop Analysis
  • Substrate: Use PMMA plates (roughness

    
    ) to simulate skin texture, or delipidized human skin explants (if available).
    
  • Deposition: Dispense a single 3 µL droplet of emollient using a high-precision syringe.

  • Imaging: Capture the droplet profile using a high-speed camera (e.g., Krüss Drop Shape Analyzer) at 100 fps.

  • Analysis: Measure the contact angle (

    
    ) at 
    
    
    
    (initial impact) and
    
    
    (spreading phase).

Spreading Coefficient (


) Logic: 


(Where

represents surface tension at solid/vapor, solid/liquid, and liquid/vapor interfaces. Positive

means spontaneous spreading.)

Spreading Dynamics Diagram

ContactAngle Droplet Emollient Droplet (3µL) Interaction Interfacial Tension Force Balance (Young's Equation) Droplet->Interaction Deposition Surface Substrate (PMMA/Skin) Surface->Interaction Result_High High Angle (>60°) Poor Spreading (Draggy) Interaction->Result_High High Viscosity/Tension Result_Low Low Angle (<20°) High Spreading (Light/Dry) Interaction->Result_Low Low Viscosity (IOL/IPM)

Caption: The relationship between interfacial forces and the resulting contact angle, predicting sensory spreadability.

Data Interpretation:

  • IOL: Expected

    
     within 10 seconds. This confirms the "vanishing" feel.
    
  • Dimethicone (200 cSt): Expected

    
     (slower spreading, "cushiony" feel).
    

Protocol 3: Biocompatibility (MTT Cytotoxicity Assay)

Objective: Ensure IOL does not disrupt cell membrane integrity, a common risk with low-molecular-weight esters and solvents.

Methodology: In Vitro Keratinocyte Viability
  • Cell Line: HaCaT keratinocytes or reconstructed human epidermis (RHE).

  • Treatment: Expose cells to IOL at concentrations of 0.1%, 0.5%, and 1.0% (emulsified in culture medium) for 24 hours.

  • Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria convert MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and measure absorbance at 570 nm.

Validation Criteria: Cell viability must remain >80% relative to the untreated control to be classified as non-cytotoxic (ISO 10993-5 standard).

Synthesis: The Comparative Validation Matrix

The following table synthesizes the expected performance of Isooctyl Laurate based on the protocols above, validated against industry benchmarks.

FeatureIsooctyl Laurate (IOL)Isopropyl Myristate (IPM)Dimethicone (200 cSt)Validation Method
Spreading (t=10s) High (

)
High (

)
Low (

)
Contact Angle
Occlusivity (TEWL) Moderate (Breathable)Moderate High (Barrier)Payne Cup
Sensory Profile Dry, Non-Oily, VanishingDry, slightly oily after-feelCushiony, substantiveTribology/Sensory
Solubility Excellent for UV FiltersGoodPoor (needs solubilizers)Solubility Limit Test
Safety Non-Cytotoxic (Est.)Potential Irritant (High conc.)InertMTT Assay

References

  • Savary, G., Grisel, M., & Picard, C. (2013). Impact of emollients on the spreading properties of cosmetic products: a combined sensory and instrumental characterization. Colloids and Surfaces B: Biointerfaces, 102, 371-378.[4]

  • Obata, M., & Tagami, H. (1990). A rapid in vitro test to assess skin moisturizers.[2][5][6] Journal of the Society of Cosmetic Chemists, 41, 235-241.

  • Casiraghi, A., et al. (2017). In vitro method to evaluate the barrier properties of medical devices for cutaneous use.[6][7] Regulatory Toxicology and Pharmacology, 80, 28-33.

  • Biolin Scientific. (2024). The role of contact angle measurements in cosmetic product development.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22169183, Isooctyl laurate.

Sources

Validation

Technical Comparison Guide: Isooctyl Laurate vs. Isopropyl Myristate

This guide provides a rigorous technical comparison between Isooctyl Laurate (specifically the industrial standard 2-Ethylhexyl Laurate ) and Isopropyl Myristate (IPM) . Executive Summary Isopropyl Myristate (IPM) remain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Isooctyl Laurate (specifically the industrial standard 2-Ethylhexyl Laurate ) and Isopropyl Myristate (IPM) .

Executive Summary

Isopropyl Myristate (IPM) remains the "Gold Standard" for aggressive skin permeation enhancement and rapid spreading. However, its hydrolytic instability at extreme pH and high comedogenic potential limit its utility in modern, sensitive-skin, or active-heavy formulations.

Isooctyl Laurate (IOL) —chemically 2-Ethylhexyl Laurate —emerges as the superior alternative for stability-critical applications. While it sacrifices a fraction of the spreading speed, it offers significantly higher hydrolytic resistance (due to steric hindrance), a "silicone-like" sensory profile, and a milder interaction with the stratum corneum.

Verdict: Use IPM for maximum drug flux. Use IOL for formulation stability and superior sensory elegance.

Physicochemical Profiling

The functional differences between these two esters stem directly from their molecular architecture. IPM is a C17 ester with a short branched alcohol; IOL is a C20 ester with a bulkier branched alcohol.

Table 1: Comparative Physicochemical Data
PropertyIsopropyl Myristate (IPM)Isooctyl Laurate (2-Ethylhexyl Laurate)Impact on Formulation
CAS Number 110-27-020292-08-4Identity verification.[1]
Molecular Weight 270.45 g/mol 312.53 g/mol IPM is smaller, favoring faster permeation.
Viscosity (25°C) 5 – 7 mPa[2]·s7 – 9 mPa·sBoth are low-viscosity; IOL has slightly more "cushion."
Spreading Value ~1200 mm²/10 min~900 mm²/10 minIPM spreads "instantly"; IOL has "controlled" spreading.
Refractive Index 1.4341.444IOL provides higher gloss/shine.
Polarity (Dielectric) Low (~3.0)Very Low (< 3.0)IOL is more lipophilic.
Solubility Parameter (

)
16.4 MPa

~16.0 MPa

IPM is a slightly more aggressive solvent for polar APIs.
Hydrolytic Stability Low (Prone to hydrolysis)High (Sterically hindered)IOL survives pH <4 or >9 better.

Mechanistic Analysis

Hydrolytic Stability (The Steric Factor)

The primary failure mode for IPM in active pharmaceutical ingredients (APIs) with extreme pH (e.g., Salicylic Acid or Urea) is hydrolysis, breaking down into Isopropyl Alcohol and Myristic Acid.

  • IPM: The isopropyl group provides minimal protection to the ester carbonyl carbon. Water molecules can easily attack this site.

  • IOL: The 2-ethylhexyl group is bulky. The ethyl branch at the beta-position creates a "steric shield," physically blocking water molecules from attacking the ester linkage.

Skin Permeation Enhancement[1]
  • IPM (Fluidization): IPM acts by intercalating into the lipid bilayer of the stratum corneum. Its small size allows it to increase the "fluidity" of the lipids, significantly lowering the barrier resistance.

  • IOL (Solvation): IOL is larger. While it still solvates lipophilic drugs well, it does not disrupt the lipid bilayer as aggressively as IPM. This results in lower flux rates but reduced skin irritation potential.

Visualization: Structural Logic & Decision Pathway[1]

G Start Formulation Requirement pH_Check Is pH < 4 or > 9? Start->pH_Check Perm_Check Is Max Drug Flux Critical? pH_Check->Perm_Check No (Neutral pH) Use_IOL SELECT: Isooctyl Laurate (High Stability, Med Flux) pH_Check->Use_IOL Yes (Hydrolysis Risk) Perm_Check->Use_IOL No (Need Emollience) Use_IPM SELECT: Isopropyl Myristate (Low Stability, High Flux) Perm_Check->Use_IPM Yes (Need Enhancer) Mechanism_IOL Mechanism: Steric Shielding protects Ester Bond Use_IOL->Mechanism_IOL Mechanism_IPM Mechanism: Small Molecule disrupts Lipid Bilayer Use_IPM->Mechanism_IPM

Figure 1: Decision matrix based on physicochemical constraints of IPM and IOL.

Experimental Protocols (Validation)

To validate the choice between IOL and IPM, the following self-validating protocols should be employed.

Protocol A: Accelerated Hydrolytic Stability Stress Test

Objective: Quantify the degradation rate of the ester in an acidic API vehicle.

  • Preparation: Prepare a 10% w/w emulsion of the ester (IPM or IOL) in a base vehicle adjusted to pH 3.5 (simulating an AHA or Salicylic Acid formulation).

  • Incubation: Aliquot samples into glass vials; store at 45°C for 12 weeks.

  • Sampling: Pull samples at Week 0, 4, 8, and 12.

  • Analysis (GC-FID): Extract oil phase with Hexane. Inject into Gas Chromatograph (GC).

    • Target: Measure the appearance of the parent alcohol (Isopropanol vs. 2-Ethylhexanol).

    • Success Criteria: < 5% degradation at Week 12 indicates stability.

Protocol B: In-Vitro Permeation (Franz Diffusion Cell)

Objective: Compare the flux rate (


) of a model lipophilic drug (e.g., Ibuprofen) using IPM vs. IOL as the solvent.

FranzCell cluster_0 Donor Chamber (Top) cluster_1 Receptor Chamber (Bottom) Formulation Formulation: API + Ester (IPM or IOL) Membrane Membrane: Strat-M® or Human Cadaver Skin Formulation->Membrane Diffusion Media Receptor Media: PBS (pH 7.4) + Solubilizer Membrane->Media Partitioning Sampling Sampling Port: Pull 500µL at t=1, 2, 4, 8, 24h Media->Sampling Analysis (HPLC)

Figure 2: Standardized Franz Cell workflow for head-to-head flux comparison.[1]

Methodology:

  • Solubility Check: Verify API solubility in both esters. If API is 2x more soluble in IPM, thermodynamic activity must be normalized.

  • Setup: Use vertical Franz cells. Receptor media: PBS pH 7.4 + 2% Brij-98 (to ensure sink conditions).

  • Dosing: Apply infinite dose (300 µL) of pure ester saturated with API.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. Calculate slope (
    
    
    
    ).
    • Expectation: IPM will typically show 1.5x to 2.0x higher flux than IOL due to lower molecular volume.

Application Suitability Guide

Application ScenarioRecommended EsterRationale
Transdermal Patches IPM Maximum flux required; short chain disrupts barrier efficiently.[1]
Vitamin C Serums (Anhydrous) IOL IOL provides a "dry" silicone-like feel without the greasy residue of IPM; better stability if trace water enters.
Acne Treatments (BPO/Salicylic) IOL High stability at low pH; lower comedogenicity risk compared to IPM.
Makeup Removers IOL 2-Ethylhexyl chain solvates long-wear polymers (mascara) better than IPM's shorter chain.[1]
Topical Steroids IPM Established regulatory precedence; maximizes steroid penetration.

References

  • PubChem. (2023). Isopropyl Myristate - Compound Summary. National Center for Biotechnology Information. [Link]

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Alkyl Esters as Used in Cosmetics. (Includes data on 2-Ethylhexyl Laurate/Isooctyl Laurate). [Link]

  • Engelbrecht, T., et al. (2012). Comparative study of the influence of lipid composition on the physical properties of skin lipid models. Journal of Investigative Dermatology. (Mechanisms of lipid disruption by short-chain esters). [Link]

  • Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter logic). [Link]

  • Silver Fern Chemical. (2023). 2-Ethylhexyl Laurate Technical Data Sheet. (Source for specific viscosity and refractive index data). [Link]

Sources

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